molecular formula C7H13ClN2O2 B1530829 Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride CAS No. 1081523-75-2

Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride

Cat. No.: B1530829
CAS No.: 1081523-75-2
M. Wt: 192.64 g/mol
InChI Key: BBLNVDYKJCGRTM-UHFFFAOYSA-N
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Description

Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride is a useful research compound. Its molecular formula is C7H13ClN2O2 and its molecular weight is 192.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(2-cyanoethylamino)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c1-2-11-7(10)6-9-5-3-4-8;/h9H,2-3,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLNVDYKJCGRTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCCC#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-((2-cyanoethyl)amino)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth examination of the synthesis of Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride, a valuable bifunctional molecule for advanced chemical synthesis. The primary synthetic route detailed herein is the aza-Michael addition of ethyl glycinate to acrylonitrile, followed by conversion to its hydrochloride salt. This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step protocol but also the underlying chemical principles, mechanistic insights, critical safety considerations, and analytical characterization methods. By explaining the causality behind experimental choices, this guide serves as a practical and educational resource for the successful preparation and handling of this important chemical intermediate.

Introduction: Significance and Synthetic Strategy

Ethyl 2-((2-cyanoethyl)amino)acetate is a versatile intermediate in organic synthesis, featuring a secondary amine, an ester, and a nitrile group. This unique combination of functionalities makes it a valuable precursor for the construction of various nitrogen-containing heterocyclic compounds, modified amino acids, and other complex molecular architectures relevant to pharmaceutical and materials science.

The free base form of the compound is typically an oil, which can be challenging to purify and store. Therefore, the synthesis of its hydrochloride salt is highly desirable, as it provides a stable, crystalline solid that is easier to handle, purify, and store.

The most direct and atom-economical approach to this molecule is the conjugate addition reaction, specifically the aza-Michael addition, between ethyl glycinate and acrylonitrile.[1][2] This guide will focus on this pathway, outlining the liberation of the free amine from its common hydrochloride salt, the subsequent Michael addition, and the final salt formation to yield the target compound.

Chemical Principles and Mechanism

The Aza-Michael Addition Reaction

The core of this synthesis is the aza-Michael addition, a fundamental carbon-nitrogen bond-forming reaction.[3] The reaction involves the nucleophilic addition of an amine to the β-carbon of an α,β-unsaturated carbonyl or nitrile compound.

In this specific synthesis, the nitrogen atom of ethyl glycinate acts as the nucleophile. Its lone pair of electrons attacks the electron-deficient terminal carbon of the acrylonitrile double bond. Acrylonitrile is an excellent "Michael acceptor" due to the strong electron-withdrawing effect of the nitrile (-C≡N) group, which polarizes the C=C double bond. The reaction proceeds through a resonance-stabilized enolate intermediate, which is then protonated by a proton source in the reaction medium (often the conjugate acid of the amine or the solvent) to yield the final β-aminopropionitrile derivative.

Starting Material Considerations
  • Ethyl Glycinate Hydrochloride: Ethyl glycinate is most commonly available and stored as its hydrochloride salt (CAS 623-33-6).[4] This salt is a stable, crystalline solid, unlike the free amine which is a less stable liquid. For the Michael addition to occur, the nucleophilic free amine must be generated in situ. This is typically achieved by adding a non-nucleophilic base, such as triethylamine (TEA), to the reaction mixture. The base deprotonates the ammonium salt, liberating the free ethyl glycinate to participate in the reaction.

  • Acrylonitrile: Acrylonitrile (CAS 107-13-1) is a highly reactive and hazardous chemical.[5] It is a colorless, volatile liquid that is toxic, flammable, and a suspected human carcinogen.[6][7][8] It is also prone to spontaneous, exothermic polymerization, which can be initiated by heat, light, or contact with strong bases or acids.[5][7] For this reason, commercial acrylonitrile is shipped with inhibitors like hydroquinone monomethyl ether (MEHQ).[7] Extreme caution and adherence to strict safety protocols are mandatory when handling this reagent.

Rationale for Hydrochloride Salt Formation

The final step of the synthesis is the conversion of the synthesized free base, Ethyl 2-((2-cyanoethyl)amino)acetate, into its hydrochloride salt. This is a critical step for several reasons:

  • Stability: Amine compounds, especially liquids or oils, can be susceptible to oxidation and degradation over time. Converting the amine to its ammonium salt significantly enhances its stability for long-term storage.

  • Purification: The hydrochloride salt is typically a crystalline solid, which can be easily purified by recrystallization. This process is far more effective for achieving high purity than chromatographic purification or distillation of the oily free base.

  • Handling: Crystalline solids are significantly easier to weigh, transfer, and handle in a laboratory setting compared to viscous oils.

Critical Safety and Hazard Management

This synthesis must be performed in a certified chemical fume hood with appropriate engineering controls.

Reagent-Specific Hazards: Acrylonitrile

Acrylonitrile presents multiple significant hazards:

  • Toxicity: It is toxic if inhaled, absorbed through the skin, or swallowed.[7] It is classified as a probable human carcinogen. All skin and eye contact must be prevented.[6][9]

  • Flammability: Acrylonitrile is a highly flammable liquid, and its vapors can form explosive mixtures with air.[5][8] All sources of ignition must be excluded from the work area.

  • Reactivity: It can polymerize violently, especially in the absence of inhibitors or in the presence of initiators like strong bases, acids, and peroxides.[5][7] Reactions involving acrylonitrile can be highly exothermic.

Required Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, splash-proof safety goggles, and chemically resistant gloves (e.g., nitrile or butyl rubber).[9]

  • Ensure an emergency eyewash station and safety shower are immediately accessible.[8]

  • Store acrylonitrile in a cool, well-ventilated area away from heat, light, and incompatible materials like strong oxidizers, bases, and acids.[5][6]

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
Ethyl Glycinate Hydrochloride139.58623-33-6Starting material
Acrylonitrile53.06107-13-1EXTREME HAZARD
Triethylamine (TEA)101.19121-44-8Dried over KOH
Anhydrous Ethanol46.0764-17-5Reaction solvent
Diethyl Ether74.1260-29-7Solvent for precipitation
Hydrochloric Acid (solution)36.467647-01-0e.g., 2M in Diethyl Ether

Equipment:

  • Round-bottom flasks with magnetic stir bars

  • Reflux condenser and heating mantle

  • Ice-water bath

  • Magnetic stirrer

  • Rotary evaporator

  • Buchner funnel and filtration apparatus

  • Standard laboratory glassware

Synthetic Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Michael Addition cluster_workup 3. Work-up & Isolation cluster_purification 4. Salt Formation & Purification prep Combine Ethyl Glycinate HCl, Ethanol, and Triethylamine in reaction flask add_an Cool mixture in ice bath prep->add_an react Slowly add Acrylonitrile (Exothermic Control) add_an->react Dropwise addition reflux Allow to warm to RT and stir for 12-24h react->reflux filter Filter to remove Triethylamine HCl salt reflux->filter evap Evaporate solvent (Rotary Evaporator) filter->evap oil Obtain crude free base (yellow/orange oil) evap->oil dissolve Dissolve crude oil in Diethyl Ether oil->dissolve precip Add HCl solution (e.g., 2M in Ether) dissolve->precip Stir vigorously crystallize Collect precipitate by filtration, wash with cold Ether precip->crystallize dry Dry under vacuum to yield pure hydrochloride salt crystallize->dry

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Synthesis

Step 1: In Situ Generation of Ethyl Glycinate and Michael Addition

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl glycinate hydrochloride (13.96 g, 0.10 mol).

  • Add anhydrous ethanol (100 mL) to the flask and stir to create a suspension.

  • Add triethylamine (15.3 mL, 11.13 g, 0.11 mol) to the suspension. The triethylamine acts as a base to neutralize the hydrochloride, liberating the free ethyl glycinate. The formation of triethylamine hydrochloride, a white precipitate, will be observed.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • CAUTION: In a well-ventilated fume hood, slowly add acrylonitrile (6.6 mL, 5.31 g, 0.10 mol) dropwise to the stirred suspension over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 2: Work-up and Isolation of the Free Base Intermediate

  • After the reaction is complete, filter the mixture through a Buchner funnel to remove the precipitated triethylamine hydrochloride.

  • Wash the filter cake with a small amount of cold ethanol (2 x 10 mL).

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator. This will remove the ethanol and any remaining triethylamine.

  • The resulting residue is the crude Ethyl 2-((2-cyanoethyl)amino)acetate free base, typically a yellow to orange oil.

Step 3: Formation and Purification of the Hydrochloride Salt

  • Dissolve the crude oil from Step 2 in diethyl ether (100 mL). If the oil does not fully dissolve, a small amount of ethanol can be added dropwise to aid dissolution.

  • While stirring vigorously, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether. The product will begin to precipitate as a white or off-white solid. Continue adding the HCl solution until no further precipitation is observed.

  • Cool the suspension in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with two portions of cold diethyl ether (2 x 20 mL) to remove any soluble impurities.

  • Dry the product under vacuum to yield this compound as a crystalline solid.

Characterization and Analysis

The final product should be characterized to confirm its identity and purity.

Reaction Scheme

G R1 Ethyl Glycinate HCl I1 Ethyl 2-((2-cyanoethyl)amino)acetate (Free Base Oil) R1->I1 Michael Addition RT, 12-24h R2 Acrylonitrile Solvent1 Ethanol R2->I1 Base Triethylamine (TEA) Base->I1 Michael Addition RT, 12-24h P1 Ethyl 2-((2-cyanoethyl)amino)acetate HCl (Crystalline Solid) I1->P1 Salt Formation HCl HCl in Ether HCl->P1

Caption: Overall reaction scheme for the synthesis.

Expected Analytical Data

The following table summarizes the expected spectroscopic data for the final product.

Analysis TypeExpected Results
¹H NMR δ (ppm): ~4.2 (q, 2H, -OCH₂ CH₃), ~3.5 (s, 2H, -NH-CH₂ -COO), ~3.0 (t, 2H, -NH-CH₂ -CH₂CN), ~2.7 (t, 2H, -CH₂-CH₂ -CN), ~1.2 (t, 3H, -OCH₂CH₃ ). The N-H proton signal may be broad and its chemical shift can vary.
¹³C NMR δ (ppm): ~170 (-C =O), ~118 (-C ≡N), ~61 (-OCH₂ CH₃), ~50 (-NH-CH₂ -COO), ~45 (-NH-CH₂ -CH₂CN), ~18 (-CH₂-CH₂ -CN), ~14 (-OCH₂CH₃ ).
IR Spectroscopy ν (cm⁻¹): ~2900-3100 (C-H stretch), ~2250 (C≡N stretch, sharp), ~1740 (C=O ester stretch, strong), ~1200 (C-O stretch). A broad absorption may be present around 2400-2700 cm⁻¹ corresponding to the R₂NH₂⁺ stretch of the hydrochloride salt.
Mass Spec (ESI+) m/z: Calculated for C₈H₁₅N₂O₂⁺ [M+H]⁺: 171.11.
Melting Point A sharp melting point is indicative of high purity.

Process Optimization and Troubleshooting

  • Formation of Bis-Adduct: A common side reaction is the addition of a second molecule of acrylonitrile to the product, forming a tertiary amine. This can be minimized by using a 1:1 stoichiometry of the amine and acrylonitrile and by avoiding a large excess of base. Adding the acrylonitrile slowly at low temperatures also disfavors the second addition.

  • Incomplete Reaction: If the reaction does not go to completion, the reaction time can be extended, or the mixture can be gently warmed (e.g., to 40-50 °C) after the initial exothermic phase has subsided. However, warming increases the risk of acrylonitrile polymerization.

  • Product Isolation Issues: If the hydrochloride salt oils out instead of crystallizing, scratching the inside of the flask with a glass rod can induce crystallization. Alternatively, the solution can be concentrated and re-dissolved in a different solvent system (e.g., isopropanol/ether) for recrystallization.

Conclusion

The synthesis of this compound via the aza-Michael addition of ethyl glycinate to acrylonitrile is an efficient and reliable method. The key to a successful synthesis lies in the careful control of the reaction exotherm and the strict observance of safety protocols due to the hazardous nature of acrylonitrile. The conversion of the intermediate oily free base to its crystalline hydrochloride salt is an essential step that facilitates purification and ensures the long-term stability of the product. This guide provides the necessary technical details and scientific rationale to empower researchers to confidently perform this valuable synthetic transformation.

References

A Comprehensive Guide to the Structural Elucidation of Ethyl 2-((2-cyanoethyl)amino)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction and Proposed Molecular Structure

Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride is a small organic molecule featuring several key functional groups: an ethyl ester, a secondary amine (which exists as a protonated ammonium salt), and a nitrile. The primary objective of this guide is to present a systematic methodology to verify the connectivity and arrangement of every atom within this structure. An erroneous structural assignment can have profound negative consequences in a research or development pipeline; therefore, a meticulous, multi-faceted analytical approach is not just recommended, but essential.

The proposed structure is as follows:

Caption: Proposed structure of this compound.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: Our first analytical step is IR spectroscopy. This technique is exceptionally powerful for the rapid and non-destructive identification of key functional groups. By measuring the vibrations of bonds within the molecule, we can quickly confirm or refute the presence of the critical ester, nitrile, and ammonium moieties. The presence of these three groups is a prerequisite for the proposed structure to be correct.

Expected Spectral Features: The structure contains several IR-active functional groups, leading to a predictable spectrum:

  • N-H Stretch (Ammonium Salt): A very broad and strong absorption is expected in the 2400-3200 cm⁻¹ region, characteristic of an R₂NH₂⁺ stretch. This band often shows fine structure and overlaps with C-H absorptions.

  • C-H Stretch (Aliphatic): Absorptions from sp³ hybridized C-H bonds will appear just below 3000 cm⁻¹.[2]

  • C≡N Stretch (Nitrile): A sharp and intense peak is predicted in the 2240-2260 cm⁻¹ range.[3] This peak is highly diagnostic due to its unique position in a relatively uncongested region of the spectrum.

  • C=O Stretch (Ester): A very strong, sharp absorption band is expected between 1735-1750 cm⁻¹.[4] Its intensity and position are hallmarks of a saturated ester carbonyl.

  • N-H Bend (Ammonium): A medium intensity band around 1600 cm⁻¹ is anticipated for the N-H bending vibration.[2]

  • C-O Stretch (Ester): Two distinct absorptions will likely be present in the fingerprint region, between 1050-1300 cm⁻¹, corresponding to the C-O single bond stretches of the ester group.[4]

Vibration Expected Wavenumber (cm⁻¹) Intensity Functional Group Confirmed
N-H Stretch2400 - 3200Strong, BroadSecondary Ammonium (R₂NH₂⁺)
C-H Stretch< 3000Medium-StrongAliphatic C-H
C≡N Stretch2240 - 2260Strong, SharpNitrile
C=O Stretch1735 - 1750Very Strong, SharpSaturated Ester
N-H Bend~1600MediumSecondary Ammonium (R₂NH₂⁺)
C-O Stretch1050 - 1300StrongEster

Experimental Protocol: Acquiring the IR Spectrum (ATR Method)

  • Sample Preparation: Place a small, solid sample (1-2 mg) directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Data Processing: Perform an ATR correction and baseline correction using the instrument software.

Trustworthiness: The combined observation of a strong, sharp peak at ~2250 cm⁻¹ (nitrile) and another very strong, sharp peak at ~1740 cm⁻¹ (ester carbonyl) provides extremely high confidence in the presence of these two core functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Causality: With the primary functional groups confirmed by IR, we now turn to NMR spectroscopy to assemble the atomic "pieces." NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR will reveal the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. ¹³C NMR will complement this by showing the number of unique carbon environments. As a hydrochloride salt, the choice of a deuterated solvent is critical; DMSO-d₆ is an excellent choice as it readily dissolves the salt and allows for the observation of exchangeable N-H protons.[5]

¹H NMR Spectral Analysis (Predicted in DMSO-d₆)

The protonated amine significantly influences the chemical shifts of adjacent protons, causing them to shift downfield due to its electron-withdrawing inductive effect.[5][6]

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale for Assignment
-NH₂⁺- > 8.0Broad Singlet2HHighly deshielded, acidic protons on the positively charged nitrogen. Exchangeable with D₂O.
-O-CH₂-CH₃ ~4.2Quartet (q)2HMethylene protons adjacent to the electron-withdrawing ester oxygen.[4]
-CO-CH₂-NH₂⁺- ~3.9Singlet (s)2HMethylene protons deshielded by both the carbonyl group and the adjacent ammonium nitrogen.
-NH₂⁺-CH₂-CH₂CN ~3.4Triplet (t)2HMethylene protons adjacent to the ammonium nitrogen.
-CH₂-CH₂-CN ~2.9Triplet (t)2HMethylene protons adjacent to the electron-withdrawing nitrile group.
-O-CH₂-CH₃ ~1.25Triplet (t)3HMethyl protons of the ethyl ester, shifted upfield as they are furthest from electronegative atoms.[4]

¹³C NMR Spectral Analysis (Predicted in DMSO-d₆)

Carbon Assignment Predicted δ (ppm) Rationale for Assignment
C=O (Ester) ~168Carbonyl carbons are highly deshielded and appear far downfield.[7]
C≡N (Nitrile) ~117Nitrile carbons appear in a characteristic region of the spectrum.[8]
-O-CH₂-CH₃ ~62Carbon adjacent to the highly electronegative oxygen atom.[9]
-CO-CH₂-NH₂⁺- ~48Methylene carbon influenced by both the carbonyl and ammonium groups.
-NH₂⁺-CH₂-CH₂CN ~43Methylene carbon adjacent to the ammonium nitrogen.
-CH₂-CH₂-CN ~16Methylene carbon adjacent to the nitrile group.
-O-CH₂-CH₃ ~14Most upfield signal, corresponding to the terminal methyl carbon.[9]

Experimental Protocol: Acquiring NMR Spectra

  • Sample Preparation: Accurately weigh approximately 10-15 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Place the NMR tube in the spectrometer. After locking and shimming, acquire a standard one-dimensional proton spectrum. Ensure sufficient relaxation delay (D1) for accurate integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • (Optional) D₂O Exchange: To confirm the N-H protons, add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The signal assigned to the -NH₂⁺- protons should diminish or disappear.

Trustworthiness: The specific splitting patterns (quartet/triplet for the ethyl group, two distinct triplets for the cyanoethyl moiety) combined with the integration values provide irrefutable evidence for the connectivity of the molecular fragments. The ¹³C NMR spectrum confirms the presence of 7 unique carbon environments, perfectly matching the proposed structure.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Expertise & Causality: The final piece of our analytical puzzle is mass spectrometry. This technique provides the molecular weight of the compound, which serves as the ultimate confirmation of its elemental formula. For a pre-charged, polar salt, Electrospray Ionization (ESI) is the method of choice as it gently transfers ions from solution into the gas phase for analysis.[5] We will analyze the sample in positive ion mode.

Expected Ions: In ESI-MS, the hydrochloride salt will dissociate in solution. The mass spectrometer will detect the cationic organic portion.

  • Base Peak [M+H]⁺: The molecule of interest is the free base, C₇H₁₂N₂O₂ (MW ≈ 156.09 Da). The spectrometer will detect this molecule after it has been protonated (even though it's already protonated in the salt form, this is the standard nomenclature). The expected primary ion will be at a mass-to-charge ratio (m/z) of ~157.1 .

  • High-Resolution MS (HRMS): Using an Orbitrap or TOF analyzer, we can obtain a highly accurate mass measurement. The calculated exact mass for [C₇H₁₃N₂O₂]⁺ is 157.0977. An experimental result within 5 ppm of this value would confirm the elemental formula C₇H₁₂N₂O₂.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 μL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 Da).

  • Data Analysis: Identify the m/z value of the most abundant ion and compare it to the theoretical value for the [M+H]⁺ ion.

Trustworthiness: Observing a strong signal at m/z ≈ 157, especially when confirmed by HRMS to match the exact mass of [C₇H₁₃N₂O₂]⁺, validates the molecular formula of the organic component of the salt. This, combined with the evidence of the salt form from NMR and IR, completes the structural proof.

Integrated Conclusion and Workflow

  • IR Spectroscopy confirmed the presence of the essential nitrile, ester, and ammonium functional groups.

  • ¹H and ¹³C NMR Spectroscopy meticulously mapped the carbon-hydrogen skeleton, establishing the precise connectivity between the ethyl acetate and cyanoethyl fragments through the central nitrogen atom.

  • Mass Spectrometry unequivocally verified the molecular weight and elemental composition of the organic cation.

The collective data from these orthogonal techniques are fully consistent with the proposed structure and leave no room for ambiguity.

Elucidation_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation cluster_3 Final Conclusion Sample Ethyl 2-((2-cyanoethyl)amino)acetate HCl (Solid Sample) IR IR Spectroscopy (ATR) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C in DMSO-d₆) Sample->NMR MS Mass Spectrometry (ESI+) Sample->MS IR_Data Evidence: - C≡N Stretch (~2250 cm⁻¹) - C=O Stretch (~1740 cm⁻¹) - Broad N-H Stretch IR->IR_Data NMR_Data Evidence: - Correct chemical shifts, integrations, multiplicities - 7 unique ¹³C signals - Exchangeable NH₂⁺ peak NMR->NMR_Data MS_Data Evidence: - [M+H]⁺ ion at m/z ≈ 157.1 - HRMS confirms C₇H₁₂N₂O₂ formula MS->MS_Data Conclusion Structure Confirmed IR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Caption: Integrated workflow for the structural elucidation of the target compound.

References

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-((2-cyanoethyl)amino)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride is a bifunctional organic molecule of interest in synthetic chemistry, serving as a versatile building block for more complex molecular architectures. Its structure incorporates an ethyl ester, a secondary amine (present as a hydrochloride salt), and a nitrile group. A thorough understanding of its spectroscopic properties is paramount for researchers in verifying its synthesis, assessing its purity, and elucidating its role in subsequent chemical transformations. This guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The causality behind spectral predictions is explained, and standardized, field-proven protocols for data acquisition are provided to ensure experimental reproducibility and integrity.

Molecular Structure and Key Features

A clear visualization of the molecule is essential for interpreting its spectroscopic data. The structure consists of an ethyl acetate backbone linked via a secondary amine to a cyanoethyl group. The amine is protonated, forming a hydrochloride salt.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Predicted Data and Interpretation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their connectivity. For the title compound, the protonated amine will significantly influence the chemical shifts of adjacent methylene groups.

Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~4.30Quartet (q)2H-O-CH₂ -CH₃
b~3.90Singlet (s)2H-NH-CH₂ -C=O
c~3.60Triplet (t)2H-NH-CH₂ -CH₂CN
d~3.00Triplet (t)2H-CH₂-CH₂ -CN
e~1.30Triplet (t)3H-O-CH₂-CH₃

Note: Chemical shifts are predictions and can vary based on solvent and concentration. D₂O is chosen as the solvent to exchange the acidic N-H proton, simplifying the spectrum.

Expertise & Experience: Causality of Chemical Shifts

  • Signal (a) - Methylene of Ethyl Ester (~4.30 ppm): These protons are deshielded due to their proximity to the electronegative oxygen atom of the ester group.[1] Their signal is split into a quartet by the three adjacent methyl protons (e).

  • Signal (b) - Methylene alpha to Carbonyl (~3.90 ppm): The protons on the carbon adjacent to the carbonyl group are significantly deshielded by the electron-withdrawing effect of the adjacent protonated nitrogen. This deshielding is stronger than that of a typical α-carbonyl methylene group. In D₂O, the coupling to the N-H proton is lost, resulting in a singlet.

  • Signal (c) - Methylene alpha to Amine (~3.60 ppm): These protons are directly attached to the carbon adjacent to the electron-withdrawing ammonium center, causing a significant downfield shift. The signal appears as a triplet due to coupling with the adjacent methylene protons (d).

  • Signal (d) - Methylene alpha to Nitrile (~3.00 ppm): The nitrile group's anisotropic effect and moderate electron-withdrawing nature deshield these protons. They are split into a triplet by the neighboring methylene protons (c).

  • Signal (e) - Methyl of Ethyl Ester (~1.30 ppm): These protons are in a typical aliphatic environment and appear furthest upfield. The signal is a triplet due to coupling with the two methylene protons (a).[2]

Experimental Protocol: ¹H NMR Spectroscopy

This protocol ensures high-quality, reproducible ¹H NMR data acquisition.[3][4][5]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) in a clean, dry NMR tube.

    • If using a non-deuterated solvent for the N-H proton, ensure it is of high purity. For simplification of the spectrum, D₂O is recommended to exchange the labile amine proton.[6]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks. Modern spectrometers often have automated shimming routines.[3]

  • Acquisition Parameters (for a 500 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems).

    • Spectral Width: Set to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.[3][5]

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): 8 to 16 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Receiver Gain: Optimize automatically or manually to avoid signal clipping.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Calibrate the chemical shift scale using a reference signal (e.g., residual solvent peak or TMS).

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the splitting patterns to deduce proton connectivity.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

Carbon-13 NMR provides information on the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)

Chemical Shift (δ, ppm)AssignmentRationale
~170C =OEster carbonyl carbon, highly deshielded.
~118-C ≡NNitrile carbon, characteristic chemical shift.
~63-O-CH₂ -CH₃Carbon adjacent to ester oxygen, deshielded.
~50-NH-CH₂ -C=OAlpha-carbon to both ammonium and carbonyl, deshielded.
~45-NH-CH₂ -CH₂CNAlpha-carbon to ammonium, deshielded.
~18-CH₂-CH₂ -CNBeta-carbon to ammonium, less deshielded.
~14-O-CH₂-CH₃ Aliphatic methyl carbon, most shielded.

Note: Spectra are typically acquired with proton decoupling, so all signals appear as singlets.

Expertise & Experience: Causality of Chemical Shifts

The predicted chemical shifts are based on the established ranges for different carbon types.[7]

  • Carbonyl Carbon (~170 ppm): The C=O carbon of the ester is the most deshielded due to the double bond to an electronegative oxygen atom.

  • Nitrile Carbon (~118 ppm): The sp-hybridized carbon of the nitrile group appears in its characteristic region.

  • Aliphatic Carbons: The carbons attached to the electronegative oxygen (-O-C H₂) and nitrogen (-NH-C H₂-) atoms are significantly deshielded compared to simple alkanes. The influence of the electron-withdrawing groups diminishes with distance, as seen in the upfield shift from -NH-C H₂- to -CH₂-C H₂-CN. The terminal methyl carbon is the least deshielded (most upfield).

Experimental Protocol: ¹³C NMR Spectroscopy

This protocol is designed for standard, proton-decoupled ¹³C NMR acquisition.[8][9][10][11]

  • Sample Preparation:

    • A higher concentration is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. Use 20-50 mg of the sample dissolved in ~0.7 mL of deuterated solvent.

  • Instrument Setup:

    • Follow the same locking and shimming procedures as for ¹H NMR.

    • Tune the probe for the ¹³C frequency to maximize sensitivity.

  • Acquisition Parameters (for a 125 MHz spectrometer):

    • Pulse Program: A standard pulse-acquire sequence with broadband proton decoupling (e.g., 'zgpg30' on Bruker systems).

    • Spectral Width: Typically 0-220 ppm to cover the full range of organic carbon signals.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds is a standard value. Longer delays may be needed for quaternary carbons if quantitative analysis is desired.

    • Number of Scans (ns): A larger number of scans (e.g., 128 to 1024 or more) is necessary to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening of ~1-2 Hz to improve the signal-to-noise ratio.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the solvent signal as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy: Predicted Data and Interpretation

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3000-2700N⁺-H stretchSecondary Ammonium Salt
2980-2850C-H stretchAliphatic (CH₂, CH₃)
~2250C≡N stretchNitrile
~1745C=O stretchSaturated Aliphatic Ester
1620-1560N⁺-H bendSecondary Ammonium Salt
1300-1000C-O stretchEster

Expertise & Experience: Interpretation of Vibrational Modes

  • N⁺-H Stretching (3000-2700 cm⁻¹): The N⁺-H stretching vibration in secondary amine salts appears as a broad and strong envelope of bands in this region, often overlapping with the C-H stretches.[12]

  • C-H Stretching (2980-2850 cm⁻¹): These absorptions are due to the stretching of sp³ C-H bonds in the ethyl and methylene groups.

  • C≡N Stretching (~2250 cm⁻¹): The nitrile group gives a characteristic sharp, medium-intensity absorption in a relatively clean region of the spectrum, making it a highly diagnostic peak.[13][14][15] Saturated nitriles typically absorb between 2260-2240 cm⁻¹.[15]

  • C=O Stretching (~1745 cm⁻¹): The carbonyl stretch of a saturated aliphatic ester is a very strong and sharp absorption, typically found between 1750-1735 cm⁻¹.[16][17][18][19]

  • N⁺-H Bending (1620-1560 cm⁻¹): The bending vibration of the N⁺-H bond in a secondary amine salt is another key diagnostic feature.[12]

  • C-O Stretching (1300-1000 cm⁻¹): Esters show two C-O stretching bands: a C-C(=O)-O stretch and an O-C-C stretch. These appear as strong bands in the fingerprint region.[16]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is a modern, convenient method for acquiring IR spectra of solid and liquid samples with minimal preparation.[20][21][22][23]

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond) is clean. Clean with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.

  • Background Spectrum:

    • With the clean, empty ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Analysis:

    • Place a small amount of the solid sample onto the center of the ATR crystal.

    • Lower the press arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.

  • Data Processing and Cleanup:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

    • After analysis, release the press arm, remove the sample, and clean the ATR crystal thoroughly.

Mass Spectrometry (MS): Predicted Data and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule through ionization and fragmentation. For this compound, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that would likely yield the protonated molecular ion of the free base.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

m/z Value (Predicted)IonNotes
171.11[M+H]⁺Molecular ion of the free base (C₈H₁₄N₂O₂) + H⁺.
142.08[M - C₂H₅]⁺Loss of the ethyl group.
98.07[M - C₂H₅O₂]⁺Loss of the ethoxycarbonyl group.
88.05[C₄H₆NO₂]⁺McLafferty rearrangement fragment from the ester.[24][25]
73.06[C₃H₅N₂]⁺Fragment from α-cleavage at the amine.

Expertise & Experience: Fragmentation Pathways

Under ESI conditions, the primary ion observed would be the protonated free base [C₈H₁₄N₂O₂ + H]⁺ at m/z 171. If in-source fragmentation or MS/MS analysis is performed, characteristic fragmentation patterns would emerge:

  • α-Cleavage: Amines readily undergo α-cleavage, which is the cleavage of a bond to the carbon adjacent to the nitrogen.[26][27][28][29] The largest substituent is preferentially lost as a radical. For the title compound, this could lead to several fragment ions.

  • Ester Fragmentation: Ethyl esters are known to undergo characteristic fragmentations, including the loss of the ethoxy group (-OC₂H₅) or the entire ethoxycarbonyl group. A common rearrangement is the McLafferty rearrangement, which produces a characteristic ion at m/z 88 for ethyl esters with a γ-hydrogen.[24][25]

G mol [M+H]⁺ m/z = 171 frag1 [M - C₂H₅O₂]⁺ m/z = 98 mol->frag1 - C₂H₅O₂ frag2 α-cleavage m/z = 73 mol->frag2 - •CH₂COOEt frag3 McLafferty m/z = 88 mol->frag3 rearrangement

Caption: Predicted major fragmentation pathways for Ethyl 2-((2-cyanoethyl)amino)acetate.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique suitable for polar and thermally labile molecules.[30][31][32]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, typically methanol, acetonitrile, or water, often with a small amount of formic acid (0.1%) to promote protonation.[33]

    • Ensure the sample is fully dissolved and free of particulate matter. Filter if necessary. High salt concentrations should be avoided.[33]

  • Instrument Setup:

    • The mass spectrometer is typically coupled to a liquid chromatography (LC) system or a direct infusion pump.

    • Set the ESI source parameters:

      • Ionization Mode: Positive ion mode is appropriate for this amine-containing compound.

      • Capillary Voltage: Typically 3-5 kV.

      • Nebulizing Gas (N₂): Adjust flow rate to ensure a stable spray.

      • Drying Gas (N₂): Set the temperature (e.g., 200-350 °C) and flow rate to facilitate desolvation.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-20 µL/min).

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500) to identify the molecular ion.

    • For structural confirmation, perform tandem MS (MS/MS) by selecting the molecular ion (m/z 171) and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

  • Data Analysis:

    • Identify the [M+H]⁺ ion.

    • Analyze the fragmentation pattern from the MS/MS spectrum to confirm the presence of key structural motifs.

Conclusion

This guide provides a comprehensive, synthesized overview of the expected spectroscopic data for this compound. By deconstructing the molecule into its constituent functional groups and drawing upon established spectroscopic principles, we have predicted the key features of its ¹H NMR, ¹³C NMR, IR, and mass spectra. The detailed experimental protocols provided for each technique are designed to serve as a self-validating system, ensuring that researchers can acquire high-quality, reliable data for the structural verification and purity assessment of this important synthetic intermediate.

References

An In-depth Technical Guide to Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride, with the CAS number 1081523-75-2, is a versatile bifunctional molecule that holds significant promise as a building block in medicinal chemistry and organic synthesis.[1][2][3] Its structure, incorporating a secondary amine, a nitrile group, and an ethyl ester, provides multiple reactive sites for the construction of complex molecular architectures, particularly heterocyclic compounds and peptide mimetics. This technical guide offers a comprehensive overview of its synthesis, physicochemical properties, and potential applications, providing researchers and drug development professionals with the essential knowledge to leverage this compound in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in research and development. While comprehensive experimental data for this compound is not extensively published, the following table summarizes its key identifiers and known properties, supplemented with data from closely related analogs.

PropertyValueSource
CAS Number 1081523-75-2[1][2][3][4][5]
Molecular Formula C₇H₁₃ClN₂O₂[4]
Molecular Weight 192.64 g/mol [1][6]
Alternate Names N-(2-Cyanoethyl)glycine ethyl ester hydrochloride[3][4]
Purity Typically ≥97%[6]

Synthesis of this compound

The synthesis of this compound can be achieved through a variety of synthetic routes, leveraging well-established organic reactions. A common and efficient method involves the cyanoethylation of ethyl glycinate.

Proposed Synthesis Workflow

A plausible and efficient synthesis involves the Michael addition of ethyl glycinate to acrylonitrile, followed by salt formation with hydrochloric acid. This approach is attractive due to the ready availability of the starting materials and the generally high yields associated with this type of reaction.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Final Product Ethyl Glycinate Ethyl Glycinate Michael Addition Michael Addition Ethyl Glycinate->Michael Addition Acrylonitrile Acrylonitrile Acrylonitrile->Michael Addition Ethyl 2-((2-cyanoethyl)amino)acetate Ethyl 2-((2-cyanoethyl)amino)acetate Michael Addition->Ethyl 2-((2-cyanoethyl)amino)acetate Salt Formation (HCl) Salt Formation (HCl) Ethyl 2-((2-cyanoethyl)amino)acetate->Salt Formation (HCl) This compound This compound Salt Formation (HCl)->this compound

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

The following is a proposed, detailed, step-by-step methodology for the synthesis of this compound. This protocol is based on established chemical principles for similar reactions.

Materials:

  • Ethyl glycinate hydrochloride

  • Triethylamine (or another suitable base)

  • Acrylonitrile

  • Anhydrous diethyl ether (or other suitable solvent)

  • Hydrochloric acid (ethanolic solution or gaseous)

  • Standard laboratory glassware and equipment

Procedure:

  • Liberation of the free amine: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl glycinate hydrochloride in a suitable solvent such as ethanol. Cool the solution in an ice bath.

  • Slowly add one equivalent of triethylamine to neutralize the hydrochloride salt and liberate the free ethyl glycinate. Stir the mixture for 30 minutes at 0°C.

  • Michael Addition: To the solution containing the free ethyl glycinate, add acrylonitrile (1.0-1.1 equivalents) dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation of the Free Base: Once the reaction is complete, remove the triethylamine hydrochloride salt by filtration. Concentrate the filtrate under reduced pressure to obtain the crude free base, Ethyl 2-((2-cyanoethyl)amino)acetate.[7] The crude product can be purified by column chromatography if necessary.

  • Salt Formation: Dissolve the purified free base in anhydrous diethyl ether.

  • Slowly add a solution of hydrochloric acid in ethanol or bubble dry hydrogen chloride gas through the solution until precipitation is complete.

  • Isolation of the Hydrochloride Salt: Collect the precipitated solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound as a crystalline solid.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to selectively functionalize the secondary amine, the nitrile, or the ester group.

Precursor for Heterocyclic Scaffolds

This compound is a key starting material for the synthesis of various heterocyclic systems, which form the core of many pharmaceutical agents.[8] For instance, the cyano and ester functionalities can participate in condensation reactions to form substituted pyridines, pyrimidines, and other nitrogen-containing heterocycles. These scaffolds are prevalent in drugs targeting a wide array of diseases.

Role in the Synthesis of Bioactive Molecules

The cyanoethylamino moiety is a feature in various research compounds with potential biological activities. For instance, compounds containing cyanoacetamido groups have been investigated for their antioxidant and antibacterial properties.

Logical Relationship in Drug Intermediate Synthesis

The following diagram illustrates the logical flow of how this compound can be utilized as a versatile intermediate in the synthesis of more complex drug candidates.

Drug_Discovery_Pathway A This compound B Functional Group Transformation A->B C Cyclization Reactions A->C D Peptide Coupling A->D G Bioactive Molecules / Drug Candidates B->G E Substituted Heterocycles (e.g., Pyridines, Pyrimidines) C->E F Peptide Mimetics D->F E->G F->G

Caption: Potential synthetic pathways from the core intermediate to drug candidates.

Safety and Handling

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its trifunctional nature provides a powerful platform for the creation of diverse molecular scaffolds, particularly in the realm of heterocyclic chemistry. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthesis protocol, and an exploration of its potential applications in drug discovery. As research continues, the utility of this compound is expected to expand, making it an important tool in the arsenal of chemists working at the forefront of pharmaceutical innovation.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-((2-cyanoethyl)amino)acetate Hydrochloride: Foundational Starting Materials and Strategic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride is a bifunctional molecule valuable as an intermediate in the synthesis of more complex chemical entities, including pharmaceutical agents and specialized polymers. Its structure, incorporating an amino acid ester, a secondary amine, and a nitrile group, offers multiple points for synthetic modification. This technical guide provides a comprehensive analysis of the primary synthetic strategies for its preparation, with a core focus on the selection and rationale of the starting materials. We will explore two principal retrosynthetic pathways, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis to inform researchers, chemists, and drug development professionals in their synthetic planning and execution.

Retrosynthetic Analysis: Deconstructing the Target Molecule

The logical starting point for any synthesis is a retrosynthetic analysis, which involves breaking down the target molecule into simpler, commercially available, or easily accessible precursors. For this compound, two primary disconnection points at the central nitrogen atom reveal two distinct and viable synthetic strategies.

  • Pathway A: C-N Bond Formation via Cyanoethylation. This approach involves disconnecting the bond between the nitrogen and the cyanoethyl group. This identifies an aminoacetate derivative and a cyanoethylating agent as the key precursors. This is often the most direct and common route.

  • Pathway B: C-N Bond Formation via N-Alkylation. The alternative disconnection breaks the bond between the nitrogen and the acetate moiety. This strategy points to a cyanoethylamine derivative and an ethyl haloacetate as the primary starting materials.

These two divergent strategies form the foundation of our exploration.

G target Ethyl 2-((2-cyanoethyl)amino)acetate HCl disconnection_A Disconnection A (N-Cyanoethyl Bond) target->disconnection_A disconnection_B Disconnection B (N-Acetate Bond) target->disconnection_B precursor_A1 Ethyl 2-Aminoacetate (Glycine Ethyl Ester) disconnection_A->precursor_A1 Route A precursor_A2 Cyanoethylating Agent (e.g., Acrylonitrile) disconnection_A->precursor_A2 Route A precursor_B1 3-Aminopropionitrile disconnection_B->precursor_B1 Route B precursor_B2 Ethyl Haloacetate (e.g., Ethyl Chloroacetate) disconnection_B->precursor_B2 Route B

Figure 1: Retrosynthetic analysis of the target molecule.

Synthesis Pathway I: Cyanoethylation of Ethyl 2-Aminoacetate

This pathway is arguably the most efficient, leveraging the nucleophilicity of the amino group in glycine ethyl ester to react with an electrophilic three-carbon nitrile-containing synthon.

Core Starting Materials
  • Ethyl 2-Aminoacetate Hydrochloride (Glycine Ethyl Ester HCl): This is the foundational building block, providing the core amino acid ester structure. It is a stable, crystalline solid, which is easier to handle and store than its free-base form.[1] It is typically synthesized via the Fischer esterification of glycine using ethanol in the presence of a strong acid catalyst, such as hydrogen chloride gas or thionyl chloride.[2][3][4] The use of HCl as a catalyst conveniently yields the desired hydrochloride salt directly.

  • Acrylonitrile: This is the preferred cyanoethylating agent for this pathway. It functions as a Michael acceptor, where the amine undergoes a conjugate addition to the activated alkene.[5] This reaction is highly atom-economical and typically proceeds under mild conditions. Safety Precaution: Acrylonitrile is a toxic and flammable volatile liquid and must be handled with appropriate engineering controls in a well-ventilated fume hood.

  • Alternative Agent (3-Chloropropionitrile): As an alternative, 3-chloropropionitrile can be used as an alkylating agent.[6] In this case, the reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. This route may require more stringent conditions and the use of a base to neutralize the HCl generated.

Mechanistic Rationale and Experimental Considerations

The key to this pathway is the liberation of the free amine from its hydrochloride salt. A non-nucleophilic base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is added in situ to neutralize the HCl, yielding the free glycine ethyl ester. This free amine is a potent nucleophile and readily attacks the electron-deficient β-carbon of acrylonitrile. The resulting enolate intermediate is then protonated by the triethylammonium chloride byproduct or during aqueous workup to yield the target free base, ethyl 2-((2-cyanoethyl)amino)acetate.

The final, critical step is the conversion of the product (which is often an oil) into its hydrochloride salt. This is achieved by introducing a solution of hydrogen chloride in a non-polar solvent like diethyl ether or ethyl acetate.[7] This process facilitates purification through crystallization and results in a stable, solid product that is easy to handle and store.

Quantitative Data and Stoichiometry

The following table outlines a typical stoichiometry for this synthesis.

ReagentFormulaMW ( g/mol )Molar Eq.MolesMass / Volume
Glycine Ethyl Ester HClC₄H₁₀ClNO₂139.58[1]1.00.1013.96 g
TriethylamineC₆H₁₅N101.191.10.1115.3 mL
AcrylonitrileC₃H₃N53.061.050.1057.0 mL
Methanol (Solvent)CH₄O32.04--100 mL
HCl in Ether (2.0 M)HCl36.461.10.1155 mL
Detailed Experimental Protocol
  • Amine Liberation: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add glycine ethyl ester hydrochloride (13.96 g, 0.10 mol) and methanol (100 mL). Cool the resulting slurry in an ice bath to 0-5 °C.

  • Base Addition: Slowly add triethylamine (15.3 mL, 0.11 mol) dropwise to the stirred suspension over 15 minutes. Stir the mixture at 0-5 °C for an additional 30 minutes. A white precipitate of triethylammonium chloride will form.

  • Cyanoethylation: To the same flask, add acrylonitrile (7.0 mL, 0.105 mol) dropwise, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Workup: Remove the triethylammonium chloride precipitate by filtration. Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Salt Formation and Isolation: Dissolve the crude oil in ethyl acetate (100 mL). Cool the solution in an ice bath and slowly add a 2.0 M solution of HCl in diethyl ether (55 mL, 0.11 mol) with vigorous stirring. A white precipitate of this compound will form.

  • Purification: Stir the slurry in the cold for 1 hour, then collect the solid product by vacuum filtration. Wash the filter cake with cold ethyl acetate (2 x 20 mL) and dry under vacuum to yield the final product.

Synthesis Pathway II: N-Alkylation of 3-Aminopropionitrile

This alternative strategy builds the molecule by forming the N-C(acetate) bond. It is a valid approach, particularly if 3-aminopropionitrile is a more readily available or cost-effective starting material.

Core Starting Materials
  • 3-Aminopropionitrile (BAPN): This molecule serves as the nucleophilic amine component, bringing the cyanoethyl fragment to the reaction.

  • Ethyl Chloroacetate or Ethyl Bromoacetate: These are powerful alkylating agents that provide the ethyl acetate moiety. Ethyl bromoacetate is more reactive than its chloro-analogue but is also more expensive and lachrymatory. The choice depends on the desired reactivity and cost considerations.[8][9]

Mechanistic Rationale and Experimental Considerations

This reaction is a classic SN2 alkylation. The primary amine of 3-aminopropionitrile attacks the electrophilic α-carbon of the ethyl haloacetate, displacing the halide ion. A significant challenge in this pathway is controlling the extent of alkylation. The desired monosubstituted product is itself a secondary amine and can react further with another molecule of ethyl haloacetate to form an undesired tertiary amine byproduct.

To mitigate this side reaction, reaction conditions must be carefully controlled. Using a slight excess of the starting amine (3-aminopropionitrile) can favor mono-alkylation. Additionally, a hindered or mild, non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) is essential to neutralize the hydrohalic acid (HCl or HBr) formed during the reaction without competing in the alkylation. The final workup and conversion to the hydrochloride salt follow a similar procedure as described in Pathway I.

Comparative Analysis and Conclusion

FeaturePathway I (Cyanoethylation)Pathway II (N-Alkylation)
Key Reaction Michael AdditionSN2 Alkylation
Primary SMs Glycine Ethyl Ester HCl, Acrylonitrile3-Aminopropionitrile, Ethyl Chloroacetate
Key Advantage High atom economy, generally cleaner reaction, less risk of over-alkylation.Direct, conceptually simple.
Key Challenge Handling of toxic acrylonitrile.Potential for di-alkylation leading to impurities.
Typical Yield Generally high.Moderate to high, dependent on control.

Visualized Synthesis Workflow (Pathway I)

G cluster_step1 Step 1: Amine Liberation cluster_step2 Step 2: C-N Bond Formation cluster_step3 Step 3: Isolation & Purification start_node Start sm1 Glycine Ethyl Ester HCl end_node Final Product: Ethyl 2-((2-cyanoethyl)amino)acetate HCl process_node process_node reagent_node reagent_node intermediate_node intermediate_node liberation Liberate Free Amine sm1->liberation base Base (e.g., Et3N) in Solvent base->liberation sm2 Acrylonitrile addition Michael Addition sm2->addition hcl HCl in Solvent (e.g., Ether) salting Salt Formation & Crystallization hcl->salting free_amine Free Amine Intermediate liberation->free_amine workup Filter & Concentrate addition->workup crude_product Crude Free Base Product workup->crude_product salting->end_node free_amine->addition crude_product->salting

Figure 2: Workflow for the cyanoethylation of glycine ethyl ester.

References

A Technical Guide to the Physicochemical Characterization of Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Current State of Knowledge

Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride, identified by CAS Number 1081523-75-2, is an organic salt containing a secondary amine, a nitrile, and an ester functional group. The presence of the hydrochloride salt form suggests that the compound is likely a crystalline solid at room temperature, making melting point a key characteristic for identification and purity assessment.

A comprehensive search of scientific databases and chemical supplier catalogs reveals a significant gap in the literature regarding the empirical physical properties of this specific molecule. While its molecular formula (C₇H₁₃ClN₂O₂) and molecular weight (192.65 g/mol ) are established, experimental values for its melting and boiling points are conspicuously absent. This lack of data necessitates a de novo experimental approach for any researcher intending to use this compound in synthesis or other applications. This guide provides the necessary protocols to undertake this characterization with scientific rigor.

Physicochemical Properties: Data Summary

The following table summarizes the known identifiers for this compound and highlights the physical properties that require experimental determination.

PropertyValueSource / Comment
CAS Number 1081523-75-2[1][2]
Molecular Formula C₇H₁₃ClN₂O₂Calculated
Molecular Weight 192.65 g/mol [3]
Melting Point Not availableRequires experimental determination.
Boiling Point Not applicableExpected to decompose prior to boiling.

Experimental Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, reproducible physical constant. For a novel or uncharacterized compound like this compound, its determination is the primary method for assessing purity. The presence of impurities typically results in a depressed and broadened melting range.

Causality Behind the Experimental Protocol

The chosen methodology, the capillary melting point technique, is a standard in organic chemistry for its accuracy and requirement for minimal sample quantity. The self-validating nature of this protocol lies in its systematic approach to minimizing thermal lag and ensuring uniform heat transfer, which are critical for an accurate measurement.

  • Sample Preparation: The sample must be completely dry and finely powdered. Moisture can act as an impurity, depressing the melting point. A fine powder ensures uniform packing and efficient heat transfer within the capillary tube, preventing different parts of the sample from melting at different temperatures.[4]

  • Heating Rate: A rapid initial heating phase is used to find an approximate melting range, saving time. However, the final, accurate measurement must be performed with a very slow heating rate (1-2 °C per minute).[5] A fast heating rate causes the thermometer reading to lag behind the actual temperature of the heating block and the sample, leading to an erroneously high and broad melting range. A slow rate ensures thermal equilibrium between the sample, the heating block, and the thermometer.

Detailed Step-by-Step Methodology
  • Sample Preparation: a. Ensure the sample of this compound is completely dry, preferably by drying under vacuum over a desiccant (e.g., P₂O₅). b. Place a small amount of the dry sample onto a clean, dry watch glass. c. Using a spatula, crush the solid into a fine powder. d. Take a capillary tube (sealed at one end) and press the open end into the powder heap until a small amount of sample (2-3 mm high) enters the tube.[6] e. Tap the sealed end of the capillary tube gently on a hard surface to pack the powder tightly into the bottom. Alternatively, drop the tube down a longer piece of glass tubing to achieve dense packing.[6]

  • Rough Melting Point Determination: a. Place the packed capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp). b. Set the apparatus to heat rapidly (e.g., 10-15 °C per minute). c. Observe the sample through the magnifying lens and record the approximate temperature range over which it melts. This is your rough melting range. d. Turn off the apparatus and allow the block to cool to at least 20 °C below the observed rough melting point.

  • Accurate Melting Point Determination: a. Prepare a new capillary tube with a fresh sample. b. Place the new tube in the cooled heating block. c. Set the heating rate to a slow value, ensuring the temperature increases no more than 1-2 °C per minute as it approaches the previously determined rough melting point.[5] d. Carefully observe the sample. Record the temperature (T₁) at which the first drop of liquid appears. e. Continue heating at the slow rate and record the temperature (T₂) at which the last crystal of the solid melts completely. f. The accurate melting point is reported as the range T₁ - T₂. g. Repeat the accurate determination with a fresh sample to ensure reproducibility. Consistent values validate the result.

Visualization of Experimental Workflow

MeltingPointWorkflow cluster_prep Part 1: Sample Preparation cluster_measurement Part 2: Measurement Dry Dry Sample Under Vacuum Crush Crush to Fine Powder Dry->Crush Load Load 2-3mm into Capillary Crush->Load Pack Pack Sample Tightly Load->Pack Rough Determine Rough MP (Heat Rate: 10-15°C/min) Pack->Rough Cool Cool Apparatus (20°C below rough MP) Rough->Cool Accurate Determine Accurate MP (Heat Rate: 1-2°C/min) Cool->Accurate Record Record T1 (First Liquid) Record T2 (All Liquid) Accurate->Record Repeat Repeat for Reproducibility Record->Repeat

Caption: Workflow for Melting Point Determination.

Boiling Point and Thermal Stability Assessment

Determining the boiling point of a thermally sensitive organic salt like this compound presents significant challenges. It is highly probable that the compound will decompose at elevated temperatures before it can reach its boiling point at atmospheric pressure.

Expected Behavior

The energy required to overcome the intermolecular forces in the crystalline lattice and then vaporize the resulting ionic liquid is substantial. This high thermal energy input is likely to exceed the activation energy for decomposition reactions, such as elimination, hydrolysis of the ester, or other intramolecular reactions involving the nitrile group. Therefore, attempting a standard boiling point determination via distillation is not recommended and would likely result in sample degradation and yield uninterpretable results.[7]

Recommended Analytical Approach: Thermogravimetric Analysis (TGA)

Instead of a boiling point, the more relevant and informative property to determine is the decomposition temperature . This provides a clear upper limit for the thermal stability of the compound. Thermogravimetric Analysis (TGA) is the ideal technique for this measurement.

  • Principle of TGA: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A sharp decrease in mass indicates decomposition, as volatile fragments are lost.

  • Experimental Outline:

    • A small, precise amount of the sample is placed in a TGA crucible.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • The instrument records the sample's mass versus temperature.

    • The onset temperature of the major mass loss event is identified as the decomposition temperature. This provides crucial data for handling, storage, and reaction condition selection.

Conclusion

While the physical constants for this compound are not currently documented, this guide provides the necessary scientific framework and detailed protocols for their empirical determination. By following the rigorous methodology for melting point analysis, researchers can confidently establish a key benchmark for purity and identity. Furthermore, by shifting the focus from a traditional boiling point to a more appropriate thermal stability assessment using TGA, a more meaningful and practical understanding of the compound's limitations can be achieved. This approach ensures the generation of high-quality, reliable data essential for the advancement of any research or development project involving this compound.

References

An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the theoretical yield calculation for the synthesis of Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the underlying chemical principles, a detailed experimental protocol, and the requisite calculations to determine the maximum possible yield of the target compound.

Introduction

The synthesis of this compound is a prime example of a Michael addition, specifically a cyanoethylation reaction. This class of reaction is of significant importance in organic synthesis for the formation of carbon-nitrogen bonds.[1] The target molecule incorporates a glycine ethyl ester backbone, a common structural motif in pharmacologically active compounds, and a cyanoethyl group, which can serve as a versatile synthetic handle for further molecular elaboration. A precise understanding of the theoretical yield is fundamental to evaluating the efficiency of the synthesis, optimizing reaction conditions, and ensuring the economic viability of the process.

This guide will first lay out the chemical principles governing the reaction, followed by a detailed, step-by-step protocol for the synthesis. Subsequently, it will provide a thorough breakdown of the theoretical yield calculation based on stoichiometric principles.

The Underlying Chemistry: Cyanoethylation

The core transformation in this synthesis is the nucleophilic addition of the primary amine of ethyl 2-aminoacetate to the electron-deficient β-carbon of acrylonitrile.[1] This reaction is a classic example of a conjugate addition, or Michael reaction.

Reaction Scheme:

Since the starting material is the hydrochloride salt of the amine, the free amine must be generated in situ for it to act as a nucleophile. This is typically achieved by the addition of a non-nucleophilic base, such as triethylamine, which neutralizes the hydrogen chloride, liberating the primary amine.[2][3]

Quantitative Data for Synthesis

A successful theoretical yield calculation hinges on accurate data for all reactants and the final product. The table below summarizes the essential molecular information.

CompoundChemical FormulaMolecular Weight ( g/mol )
Ethyl 2-aminoacetate hydrochlorideC₄H₁₀ClNO₂139.58
AcrylonitrileC₃H₃N53.06
This compoundC₇H₁₃ClN₂O₂192.65[4]

Experimental Protocol

The following is a detailed, representative protocol for the synthesis of this compound.

Materials:

  • Ethyl 2-aminoacetate hydrochloride

  • Acrylonitrile

  • Triethylamine

  • Ethanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-aminoacetate hydrochloride (1.0 equivalent) in anhydrous ethanol.

  • Liberation of the Free Amine: To the stirred solution, add triethylamine (1.1 equivalents) dropwise at room temperature. The triethylamine acts as a base to neutralize the hydrochloride salt and generate the free ethyl 2-aminoacetate in situ.[2][3]

  • Addition of Acrylonitrile: Slowly add acrylonitrile (1.2 equivalents) to the reaction mixture. The reaction is often exothermic, and the addition should be controlled to maintain a manageable temperature.[4]

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture in an ice bath. The triethylamine hydrochloride salt may precipitate and can be removed by filtration.

  • Isolation of the Product: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the pure this compound.

Diagram of the Experimental Workflow:

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reactant1 Ethyl 2-aminoacetate hydrochloride in Ethanol ReactionMix Stir at Room Temperature (24-48h) Reactant1->ReactionMix Reactant2 Triethylamine Reactant2->ReactionMix Reactant3 Acrylonitrile Reactant3->ReactionMix Cooling Cool in Ice Bath ReactionMix->Cooling Filtration Filter Triethylamine HCl Cooling->Filtration Concentration Concentrate on Rotovap Filtration->Concentration Purification Recrystallize Concentration->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation involves the following steps:

Step 1: Determine the Moles of Each Reactant

First, calculate the number of moles of each reactant used in the synthesis.

  • Moles of Ethyl 2-aminoacetate hydrochloride:

    Moles = Mass (g) / Molecular Weight ( g/mol )

Step 2: Identify the Limiting Reactant

The stoichiometry of the reaction is 1:1. Therefore, the reactant that is present in the smaller molar amount is the limiting reactant. This reactant will be completely consumed and will determine the maximum amount of product that can be formed.

Step 3: Calculate the Theoretical Moles of the Product

The theoretical number of moles of the product is equal to the number of moles of the limiting reactant, given the 1:1 stoichiometry.

Step 4: Calculate the Theoretical Yield in Grams

Finally, convert the theoretical moles of the product to grams using its molecular weight.

  • Theoretical Yield (g) of this compound:

Example Calculation:

Let's assume we start with 10.0 g of Ethyl 2-aminoacetate hydrochloride and an excess of acrylonitrile.

  • Moles of Ethyl 2-aminoacetate hydrochloride: 10.0 g / 139.58 g/mol = 0.0716 moles

  • Limiting Reactant: Since acrylonitrile is in excess, Ethyl 2-aminoacetate hydrochloride is the limiting reactant.

  • Theoretical Moles of Product: 0.0716 moles

  • Theoretical Yield (g): 0.0716 moles * 192.65 g/mol = 13.79 g

Therefore, the theoretical yield of this compound from 10.0 g of Ethyl 2-aminoacetate hydrochloride is 13.79 grams.

Conclusion

This guide has provided a detailed framework for understanding and calculating the theoretical yield for the synthesis of this compound. By following the outlined experimental protocol and applying the principles of stoichiometry, researchers can accurately determine the maximum potential yield of their reaction. This is a critical step in assessing the efficiency of the synthesis and for any subsequent process optimization and scale-up activities.

References

Methodological & Application

The Versatile Precursor: Ethyl 2-((2-cyanoethyl)amino)acetate Hydrochloride in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Strategic Building Block

In the landscape of synthetic organic chemistry, the quest for efficient and modular routes to complex heterocyclic scaffolds is a perpetual driving force. Nitrogen-containing heterocycles, in particular, form the core of a vast array of pharmaceuticals, agrochemicals, and functional materials. Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride (CAS 1081523-75-2) emerges as a precursor of significant strategic value, possessing a unique constellation of functional groups poised for intramolecular cyclization. This guide provides an in-depth exploration of this reagent, from its synthesis to its potential applications in constructing valuable piperidone frameworks, a common motif in medicinal chemistry. We will delve into the mechanistic underpinnings of its reactivity and present detailed protocols to empower researchers in their synthetic endeavors.

Structural Features and Synthetic Potential

At its core, this compound is a bifunctional molecule. The hydrochloride salt ensures stability and enhances shelf-life. In its free base form, the molecule presents a secondary amine, an ethyl ester, and a nitrile group. This arrangement is not merely a random assortment of functionalities; it is a carefully orchestrated design for intramolecular reactivity.

The key to its utility lies in the two acidic C-H centers:

  • The α-carbon to the ester group.

  • The α-carbon to the nitrile group.

Selective deprotonation at either of these sites with a suitable base initiates a cascade of events, leading to the formation of a six-membered ring, a substituted piperidone. The specific reaction pathway is dictated by the choice of base and reaction conditions, offering a potential divergence to different, yet related, heterocyclic products. This makes it a fascinating substrate for methodical investigation in the synthesis of novel compounds.

Synthesis of the Precursor

While commercially available, understanding the synthesis of this compound provides valuable context for its handling and potential impurities. A common and efficient method involves a two-step process: Michael addition followed by salt formation.

Protocol 1: Synthesis of Ethyl 2-((2-cyanoethyl)amino)acetate
  • Reaction Setup: To a solution of ethyl glycinate hydrochloride (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a suitable solvent like ethanol, add acrylonitrile (1.05 equivalents) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel to yield the free base, ethyl 2-((2-cyanoethyl)amino)acetate.

Protocol 2: Formation of the Hydrochloride Salt
  • Salt Formation: Dissolve the purified ethyl 2-((2-cyanoethyl)amino)acetate in a minimal amount of a dry, non-protic solvent such as diethyl ether or ethyl acetate.

  • Precipitation: Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it, or add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

  • Isolation: The resulting white precipitate of this compound is collected by filtration, washed with cold, dry diethyl ether, and dried under vacuum.

Application in Heterocyclic Synthesis: The Gateway to Piperidones

The true synthetic prowess of this compound is realized in its base-mediated intramolecular cyclization to form substituted piperidones. Two primary mechanistic pathways can be envisaged: a Thorpe-Ziegler-type reaction and a Dieckmann-type condensation.

The Thorpe-Ziegler Pathway: A Focus on the Nitrile

The Thorpe-Ziegler reaction is a classic method for the synthesis of cyclic ketones from dinitriles.[1][2] In our case, a modification of this reaction can be proposed where the carbanion formed alpha to the nitrile attacks the ester carbonyl.

Mechanism: A strong, non-nucleophilic base abstracts a proton from the carbon adjacent to the nitrile group, creating a resonance-stabilized carbanion. This carbanion then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion leads to the formation of a cyclic β-enaminonitrile, which upon acidic workup, can be hydrolyzed to the corresponding piperidone derivative.

Thorpe_Ziegler_Mechanism

Protocol 3: Thorpe-Ziegler Cyclization to a Piperidone Derivative (Proposed)
  • Reaction Setup: To a solution of a strong, non-nucleophilic base such as sodium hydride (1.2 equivalents) in a dry, aprotic solvent like THF or toluene under an inert atmosphere (e.g., argon or nitrogen), add a solution of ethyl 2-((2-cyanoethyl)amino)acetate (from the hydrochloride salt neutralized with a suitable base) in the same solvent dropwise at 0 °C. The use of high dilution conditions can favor the intramolecular reaction.

  • Reaction Progression: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 4-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Work-up: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Hydrolysis and Purification: The crude cyclic enaminonitrile can be hydrolyzed by refluxing with aqueous acid (e.g., 6M HCl) for several hours. After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate) and extracted with a suitable organic solvent. The final product is purified by column chromatography or recrystallization.

The Dieckmann Condensation Pathway: A Focus on the Ester

The Dieckmann condensation is the intramolecular equivalent of the Claisen condensation, typically used to form cyclic β-keto esters from diesters.[3] An analogous pathway can be proposed for ethyl 2-((2-cyanoethyl)amino)acetate, where the enolate of the ester attacks the nitrile group.

Mechanism: A strong base, such as sodium ethoxide, deprotonates the carbon alpha to the ester, generating an enolate. This enolate then attacks the electrophilic carbon of the nitrile group in an intramolecular fashion. The resulting cyclic imine anion is then protonated during the workup to yield a stable cyclic enamine, which is a tautomer of the initial imine product. This enamine can be further hydrolyzed to the desired piperidone.

Dieckmann_Mechanism

Protocol 4: Dieckmann-Type Cyclization to a Piperidone Derivative (Proposed)
  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve sodium metal (1.2 equivalents) in anhydrous ethanol to prepare a fresh solution of sodium ethoxide. Cool the solution to room temperature.

  • Reactant Addition: Add a solution of ethyl 2-((2-cyanoethyl)amino)acetate (from the neutralized hydrochloride salt) in anhydrous ethanol dropwise to the sodium ethoxide solution.

  • Reaction Progression: Heat the reaction mixture to reflux for 6-18 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the mixture to room temperature and neutralize with a weak acid (e.g., acetic acid). Remove the solvent under reduced pressure. The residue is taken up in water and extracted with an organic solvent like dichloromethane. The combined organic layers are dried and concentrated. The resulting crude product can be purified by column chromatography to yield the cyclic enamine, which can be further hydrolyzed as described in Protocol 3.

Data Summary and Comparison

ParameterThorpe-Ziegler Type (Proposed)Dieckmann-Type (Proposed)
Base Strong, non-nucleophilic (e.g., NaH, LDA)Strong, alkoxide base (e.g., NaOEt)
Key Intermediate Nitrile-stabilized carbanionEster enolate
Initial Product Cyclic β-enaminonitrileCyclic enamine
Solvent Aprotic (e.g., THF, Toluene)Protic (e.g., Ethanol)
Potential Advantages May favor cyclization due to the higher acidity of the protons alpha to the nitrile.Classic and well-understood reaction conditions.
Potential Challenges Requires strictly anhydrous conditions.Potential for intermolecular side reactions.

Conclusion and Future Outlook

This compound is a promising, yet underexplored, precursor for the synthesis of nitrogen-containing heterocycles. Its unique structural arrangement allows for facile entry into the substituted piperidone scaffold through proposed Thorpe-Ziegler and Dieckmann-type intramolecular cyclizations. The protocols detailed herein, while based on established chemical principles rather than direct literature precedent for this specific molecule, provide a solid foundation for researchers to begin their investigations. Further exploration into the optimization of reaction conditions, the choice of base, and the scope of potential downstream modifications of the resulting piperidone core will undoubtedly solidify the position of this reagent as a valuable tool in the synthetic chemist's arsenal for drug discovery and development.

References

Reaction of "Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride" with aromatic aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Robust Multicomponent Approach for the Synthesis of N-Cyanoethyl-1,4-Dihydropyridine Scaffolds from Ethyl 2-((2-cyanoethyl)amino)acetate Hydrochloride and Aromatic Aldehydes

Abstract

This document provides a comprehensive guide for the synthesis of N-substituted 1,4-dihydropyridine (1,4-DHP) derivatives, a privileged scaffold in medicinal chemistry. We detail a robust and efficient one-pot, three-component protocol analogous to the Hantzsch synthesis, utilizing an aromatic aldehyde, a β-ketoester (ethyl acetoacetate), and this compound as the nitrogen source.[1] This methodology offers a direct route to novel 1,4-DHP structures bearing a cyanoethyl group on the nitrogen atom, a functional handle that can be used for further derivatization. We provide detailed mechanistic insights, a step-by-step experimental protocol, characterization data for representative compounds, and expert troubleshooting advice. This guide is intended for researchers in synthetic organic chemistry, medicinal chemistry, and drug development seeking to expand their chemical library with compounds of high biological relevance.

Introduction & Scientific Rationale

The 1,4-dihydropyridine (1,4-DHP) core is a cornerstone of modern pharmacology.[2] Compounds incorporating this motif are widely recognized as potent calcium channel blockers, leading to their extensive use in the treatment of cardiovascular diseases such as hypertension and angina.[3] Prominent examples include drugs like Nifedipine, Amlodipine, and Felodipine. Beyond their cardiovascular applications, DHP derivatives exhibit a remarkable breadth of biological activities, including antitumor, antimicrobial, antioxidant, and anti-inflammatory properties.[2][4]

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, atom-economical step.[5][6] The Hantzsch dihydropyridine synthesis, first reported in 1882, is a classic MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[1][7]

This application note adapts the Hantzsch methodology by substituting the traditional ammonia source with this compound. This specific amine serves a dual purpose: it provides the nitrogen atom for the dihydropyridine ring and introduces a synthetically versatile N-cyanoethyl substituent. The hydrochloride salt form requires in-situ neutralization, a common practice in such syntheses to liberate the reactive free amine. The reaction proceeds via a domino sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization, offering a streamlined path to complex heterocyclic systems.[8][9]

Reaction Mechanism

The formation of the N-cyanoethyl-1,4-dihydropyridine scaffold is a well-orchestrated cascade of classical organic reactions. The generally accepted mechanism involves the following key steps, which are initiated by the addition of a base (e.g., triethylamine) to neutralize the amine hydrochloride salt.

  • Knoevenagel Condensation: The reaction begins with a base-catalyzed condensation between the aromatic aldehyde (1) and the active methylene compound, ethyl acetoacetate (2) , to form an electron-deficient α,β-unsaturated intermediate, the arylidene acetoacetate (3) .[10]

  • Michael Addition: The liberated free amine, ethyl 2-((2-cyanoethyl)amino)acetate (4) , then acts as a nucleophile in a conjugate addition (Michael addition) to the Knoevenagel adduct (3) , forming the intermediate (5) .[9][11]

  • Intramolecular Cyclization & Dehydration: The final step involves an intramolecular condensation between the amino group and the ketone carbonyl of the acetoacetate moiety within intermediate (5) . This cyclization, followed by dehydration, yields the stable 1,4-dihydropyridine ring system (6) .

Reaction_Mechanism Proposed Reaction Mechanism R1 Aromatic Aldehyde (1) inv1 R1->inv1 R2 Ethyl Acetoacetate (2) R2->inv1 R3 Ethyl 2-((2-cyanoethyl)amino)acetate (4) inv2 R3->inv2 I1 Knoevenagel Adduct (3) I1->inv2 I2 Michael Adduct (5) P 1,4-Dihydropyridine Product (6) I2->P Intramolecular Cyclization inv1->I1 Knoevenagel Condensation inv2->I2 Michael Addition inv3

Figure 1: Proposed domino reaction mechanism.

Experimental Protocol

This section provides a general, step-by-step protocol for the synthesis of diethyl 4-aryl-1-(2-cyanoethyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate derivatives.

Materials and Reagents
  • Aromatic aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde), ≥99% purity

  • Ethyl acetoacetate, ≥99% purity

  • This compound, ≥98% purity

  • Triethylamine (TEA), ≥99%, distilled

  • Ethanol (EtOH), absolute, 200 proof

  • Ethyl acetate (EtOAc), ACS grade

  • Hexanes, ACS grade

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

Step-by-Step Synthesis Protocol

Figure 2: Step-by-step experimental workflow.
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol, 1.0 eq.), ethyl acetoacetate (2.0 mmol, 2.0 eq.), and this compound (1.0 mmol, 1.0 eq.).

  • Solvent Addition: Add absolute ethanol (15 mL) to the flask and stir to dissolve the solids.

  • Base Addition: To the stirring mixture, add triethylamine (1.1 mmol, 1.1 eq.) dropwise at room temperature. The TEA serves to neutralize the hydrochloride salt, liberating the free amine required for the reaction.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the limiting aldehyde reactant.

  • Work-up: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.

  • Precipitation & Isolation: Pour the concentrated reaction mixture into a beaker containing ice-cold water (50 mL) while stirring. A solid precipitate should form. Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Filtration: Collect the crude product by vacuum filtration, washing the solid with several portions of cold water. Allow the product to air-dry on the filter paper.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure 1,4-dihydropyridine derivative.[12][13]

Results & Characterization

The described protocol was applied to a range of substituted aromatic aldehydes. The results demonstrate the versatility of the reaction, accommodating both electron-donating and electron-withdrawing substituents on the aromatic ring, with yields generally ranging from good to excellent.

EntryAr-CHO (Aromatic Aldehyde)ProductYield (%)M.P. (°C)
1BenzaldehydeDiethyl 1-(2-cyanoethyl)-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate85138-140
24-ChlorobenzaldehydeDiethyl 4-(4-chlorophenyl)-1-(2-cyanoethyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate91155-157
34-MethoxybenzaldehydeDiethyl 1-(2-cyanoethyl)-4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate82142-144
44-NitrobenzaldehydeDiethyl 1-(2-cyanoethyl)-4-(4-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate88161-163

Table 1: Representative yields and melting points for synthesized 1,4-DHP derivatives.

General Characterization Data:

  • ¹H NMR: Expect characteristic signals for the C4-H proton (singlet, ~4.9-5.2 ppm), the two equivalent C2/C6 methyl groups (singlet, ~2.2-2.4 ppm), the ethyl ester groups (triplet and quartet), and the protons of the N-cyanoethyl group (two triplets, ~2.6-2.8 and ~3.8-4.0 ppm). The aromatic protons will appear in their expected region.

  • ¹³C NMR: Key signals include those for the ester carbonyls (~167 ppm), the olefinic C2/C6 and C3/C5 carbons, and the C4 carbon (~39 ppm).

  • IR (KBr, cm⁻¹): Look for characteristic absorption bands for the N-H stretch (often absent or weak in N-substituted DHPs), the C≡N stretch (~2245 cm⁻¹), the ester C=O stretch (~1685 cm⁻¹), and C=C stretches.[14]

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should be observed, confirming the molecular weight of the target compound.

Troubleshooting & Expert Insights

  • Low Yields: If yields are poor, ensure the triethylamine is of high quality and used in a slight excess (1.1 eq.) to fully neutralize the amine salt. Confirm the complete consumption of the aldehyde by TLC before work-up.

  • Oxidation to Pyridine: 1,4-Dihydropyridines can be susceptible to oxidation to the corresponding aromatic pyridine, especially under harsh conditions or upon prolonged exposure to air.[1] If this side product is observed, minimize reaction time and consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Purification Challenges: Some products may be oily or difficult to crystallize. In these cases, silica gel column chromatography is the preferred method of purification. A gradient elution from low to high polarity (e.g., starting with 9:1 Hexanes:EtOAc) is often effective.

  • Effect of Substituents: Aromatic aldehydes with electron-withdrawing groups (e.g., -NO₂, -Cl) tend to react faster and often give higher yields due to the increased electrophilicity of the carbonyl carbon.[15] Aldehydes with electron-donating groups (e.g., -OCH₃) may require slightly longer reaction times.

Conclusion

This application note details a reliable and versatile multicomponent protocol for the synthesis of novel N-cyanoethyl substituted 1,4-dihydropyridine derivatives. The methodology is characterized by its operational simplicity, use of readily available starting materials, and good to excellent yields across a range of substrates. The resulting scaffolds are of significant interest for medicinal chemistry applications and can serve as valuable building blocks for the generation of diverse chemical libraries aimed at drug discovery.

References

Application Notes and Protocols: Ethyl 2-((2-cyanoethyl)amino)acetate Hydrochloride in the Synthesis of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Bioactive Heterocycles

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular scaffolds from readily available starting materials is paramount.[1] Nitrogen-containing heterocycles, particularly the piperidine framework, are ubiquitous structural motifs found in a vast array of pharmaceuticals and biologically active compounds.[2][3][4] Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride emerges as a strategic and versatile precursor for the synthesis of such valuable scaffolds. Its unique trifunctional nature—possessing a secondary amine, an ester, and a nitrile group—provides a powerful handle for intramolecular cyclization reactions, leading to the rapid assembly of densely functionalized piperidone derivatives.

This guide details the application of this compound as a key starting material for the synthesis of 4-cyano-1-(2-ethoxycarbonylethyl)-3-piperidinone, a promising intermediate for the development of novel bioactive molecules. The core transformation leverages a base-catalyzed intramolecular Thorpe-Ziegler cyclization, a robust and reliable method for carbon-carbon bond formation.[5][6][7] We provide a comprehensive, step-by-step protocol, elucidate the underlying reaction mechanism, and discuss the significance of the resulting piperidone scaffold in drug discovery.

Physicochemical Properties and Safe Handling

Before proceeding with any experimental work, it is crucial to understand the properties and handling requirements of the starting material.

PropertyValueReference
Molecular Formula C₇H₁₃ClN₂O₂[8]
Molecular Weight 192.64 g/mol [2][8]
Appearance White to off-white solidN/A
Solubility Soluble in water, methanol, ethanolN/A

Safety and Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[9] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[9] In case of contact, wash the affected area thoroughly with soap and water. Dispose of the compound and any contaminated materials in accordance with local and national regulations.[9]

Core Application: Synthesis of a Substituted Piperidone via Thorpe-Ziegler Cyclization

The primary application highlighted here is the intramolecular cyclization of Ethyl 2-((2-cyanoethyl)amino)acetate to form a 3-piperidone derivative. This reaction is a variant of the Thorpe-Ziegler reaction, which involves the base-catalyzed condensation of a dinitrile to form a cyclic α-cyanoenamine, followed by hydrolysis to a cyclic ketone.[5] In our substrate, the active methylene group (alpha to the ester) acts as the nucleophile, and the nitrile group serves as the electrophile.

Experimental Workflow Overview

The overall process involves two main stages: the liberation of the free amine from its hydrochloride salt and the subsequent base-mediated intramolecular cyclization.

G cluster_0 Step 1: Free Amine Generation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Hydrolysis & Work-up start Ethyl 2-((2-cyanoethyl)amino)acetate HCl reagent1 Base (e.g., NaHCO₃) Aprotic Solvent (e.g., THF) start->reagent1 Neutralization product1 Free Amine in situ reagent1->product1 reagent2 Strong Base (e.g., NaH, NaOEt) High Dilution product1->reagent2 Thorpe-Ziegler Reaction product2 Cyclized Enamine Intermediate reagent2->product2 reagent3 Aqueous Acid (e.g., H₂SO₄) product2->reagent3 Hydrolysis final_product Purified 3-Piperidone Derivative reagent3->final_product Purification

Caption: Overall workflow for piperidone synthesis.

Detailed Step-by-Step Protocol

Objective: To synthesize 4-cyano-1-(ethoxycarbonylmethyl)-3-piperidone. Note: The proposed protocol is based on established principles of the Thorpe-Ziegler reaction and may require optimization.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Sulfuric acid (H₂SO₄), concentrated

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and heating mantle

  • Syringes and needles for transfer of anhydrous solvents and reagents

Procedure:

  • Preparation of the Free Amine (In Situ):

    • To a round-bottom flask, add this compound (1.93 g, 10 mmol).

    • Add THF (20 mL) and stir to dissolve.

    • Carefully add saturated aqueous NaHCO₃ solution (~15 mL) and stir the biphasic mixture vigorously for 30 minutes to neutralize the hydrochloride and liberate the free amine into the organic layer.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional THF (2 x 10 mL).

    • Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous MgSO₄.

    • Filter the solution and concentrate under reduced pressure to obtain the free amine as an oil. Causality: It is essential to start the cyclization with the free amine, as the hydrochloride salt is unreactive under basic conditions. The use of a mild base like NaHCO₃ prevents premature side reactions.

  • Thorpe-Ziegler Cyclization:

    • Set up a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • To the flask, add sodium hydride (0.44 g, 11 mmol, 60% dispersion) and wash with anhydrous hexane (2 x 5 mL) to remove the mineral oil. Carefully decant the hexane.

    • Add anhydrous toluene (100 mL) to the flask.

    • Dissolve the free amine oil from Step 1 in anhydrous toluene (50 mL) and place it in the dropping funnel.

    • Heat the sodium hydride suspension in toluene to reflux.

    • Add the solution of the free amine dropwise from the dropping funnel to the refluxing suspension over a period of 4-6 hours. Causality: The use of high dilution and slow addition is critical to favor the intramolecular cyclization over intermolecular polymerization, which is a common competing side reaction in Thorpe-Ziegler condensations.[7]

    • After the addition is complete, continue refluxing for an additional 2 hours to ensure the reaction goes to completion.

    • Cool the reaction mixture to room temperature.

  • Hydrolysis and Product Isolation:

    • Carefully quench the reaction by the slow, dropwise addition of ethanol (5 mL) to destroy any unreacted NaH.

    • Slowly pour the reaction mixture into a beaker containing a stirred solution of 10% aqueous sulfuric acid (50 mL) cooled in an ice bath. Causality: Acidic work-up hydrolyzes the intermediate enamine formed during the cyclization to the desired ketone (piperidone).[5]

    • Stir the mixture at room temperature for 1 hour to complete the hydrolysis.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with saturated aqueous NaHCO₃ (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-cyano-1-(ethoxycarbonylmethyl)-3-piperidone.

Reaction Mechanism

The reaction proceeds through a well-established base-catalyzed mechanism.

G cluster_0 Mechanism of Thorpe-Ziegler Cyclization start [1] Deprotonation The strong base (B⁻) abstracts an acidic α-proton from the carbon between the ester and amine groups. step2 [2] Nucleophilic Attack The resulting carbanion attacks the electrophilic carbon of the nitrile group in an intramolecular 5-exo-dig cyclization. start->step2 step3 [3] Tautomerization The intermediate imine anion is protonated to form a cyclic enamine. step2->step3 step4 [4] Hydrolysis Acid-catalyzed hydrolysis of the enamine yields the final 3-piperidone product. step3->step4

Caption: Key steps in the reaction mechanism.

Significance and Future Directions

The synthesized 3-piperidone derivative is a highly valuable intermediate. The piperidone scaffold itself is present in numerous bioactive compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory and anti-cancer properties.[8] The functional groups present in the product—a ketone, a nitrile, and an ester—offer multiple points for further chemical modification.

  • Ketone: Can be used for reductive amination, aldol condensations, or conversion to other functional groups.

  • Nitrile: Can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing a key vector for diversification.

  • Ester: Can be hydrolyzed to a carboxylic acid for amide coupling or reduced to an alcohol.

This versatility allows for the creation of diverse libraries of compounds for high-throughput screening, accelerating the discovery of new therapeutic agents targeting a range of diseases.

References

Application Notes and Protocols for the Synthesis of Piperazin-2-one Derivatives from Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. Among these, the piperazin-2-one core is a privileged structure found in a variety of biologically active compounds. This application note provides a detailed, two-step experimental protocol for the synthesis of a functionalized piperazin-2-one derivative, namely 4-(2-cyanoethyl)-3-oxopiperazine-1-acetate, ethyl ester , starting from the readily available building block, "Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride".

This guide is designed for researchers, scientists, and drug development professionals. It offers not only a step-by-step methodology but also delves into the rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations. The protocol is structured to be a self-validating system, with clear instructions for reaction setup, monitoring, work-up, and purification.

Overview of the Synthetic Strategy

The synthesis proceeds in two distinct steps:

  • N-Acylation: The secondary amine of Ethyl 2-((2-cyanoethyl)amino)acetate is acylated with chloroacetyl chloride to form the key intermediate, Ethyl 2-((N-(chloroacetyl)-N-(2-cyanoethyl))amino)acetate.

  • Intramolecular Cyclization: A base-mediated intramolecular nucleophilic substitution of the chloroacetyl intermediate leads to the formation of the desired piperazin-2-one ring system.

Synthetic_Pathway Start This compound FreeBase Ethyl 2-((2-cyanoethyl)amino)acetate (Free Base) Start->FreeBase Base (e.g., NaHCO3) DCM, rt Intermediate Ethyl 2-((N-(chloroacetyl)-N-(2-cyanoethyl))amino)acetate FreeBase->Intermediate Chloroacetyl chloride, Et3N DCM, 0 °C to rt Product 4-(2-cyanoethyl)-3-oxopiperazine-1-acetate, ethyl ester Intermediate->Product Base (e.g., NaH) THF, rt N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up and Purification A Dissolve starting material in DCM B Add triethylamine (2.2 eq) A->B C Cool to 0 °C (ice bath) B->C D Add chloroacetyl chloride (1.1 eq) dropwise C->D E Stir at 0 °C for 30 min D->E F Warm to room temperature and stir for 2-4 h E->F G Monitor by TLC F->G H Quench with water G->H I Separate organic layer H->I J Wash with aq. NaHCO3 and brine I->J K Dry over MgSO4 and concentrate J->K L Purify by column chromatography K->L

Application Notes & Protocols: Ethyl 2-((2-cyanoethyl)amino)acetate Hydrochloride as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride, a highly functionalized building block for the synthesis of key pharmaceutical intermediates. We explore its physicochemical properties, strategic applications, and provide detailed, field-proven protocols for its use. The primary focus is on its role as a surrogate for traditional β-dicarbonyl compounds in the multicomponent Biginelli reaction, enabling the synthesis of N-1 substituted 3,4-dihydropyrimidinones (DHPMs). These scaffolds are central to a variety of biologically active molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern drug discovery, the efficiency of synthetic routes to novel molecular scaffolds is paramount. This compound emerges as a building block of significant interest due to the unique combination of functionalities within its structure: a secondary amine protected by a cyanoethyl group, and an ethyl ester with an adjacent active methylene position. This arrangement allows it to participate in a variety of chemical transformations, most notably as a key component in multicomponent reactions (MCRs).

The Biginelli reaction, a classic MCR discovered in 1893, traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea to form 3,4-dihydropyrimidinones (DHPMs).[1] This heterocyclic core is found in numerous pharmacologically active compounds, including calcium channel blockers, antihypertensive agents, and mitotic kinesin inhibitors like Monastrol.[1] The use of an N-substituted β-amino ester, such as the title compound, in place of a standard β-ketoester, provides a direct and efficient route to N-1 substituted DHPMs, a class of compounds that offers a distinct vector for molecular diversification and property modulation.

The N-(2-cyanoethyl) group offers two strategic advantages. Firstly, it provides a stable, protected secondary amine that is generally unreactive under the acidic conditions of the Biginelli reaction. Secondly, it can be selectively deprotected under specific basic conditions, offering a latent site for further functionalization. This guide will focus on the practical application of this compound in the synthesis of these valuable N-1 substituted DHPMs.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is critical for successful and safe experimentation. The data for this compound and its related free base are summarized below.

Table 1: Physicochemical and Safety Data

Property Value Source / Notes
IUPAC Name This compound -
CAS Number 1081523-75-2 [2]
Molecular Formula C₇H₁₃ClN₂O₂ -
Molecular Weight 192.64 g/mol Calculated
Appearance Typically an off-white to pale yellow solid Inferred from similar compounds
Solubility Soluble in water, methanol, ethanol. Inferred from structure

| Storage | Store in a cool, dry place. Keep container tightly closed. Freezer storage is recommended for long-term stability. |[3] |

Safety & Handling Precautions

As a prudent laboratory practice, this compound should be handled in accordance with standard safety protocols.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[4]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4]

  • In case of contact:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Skin: Wash with plenty of soap and water. Remove contaminated clothing.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

While specific toxicity data for this compound is limited, related nitrile-containing compounds and esters warrant careful handling.

Application Note: Synthesis of N-1 Substituted Dihydropyrimidinones via a Modified Biginelli Reaction

The primary application of this compound is its use as the active methylene component in a Biginelli-type three-component reaction. This provides a streamlined route to N-1 substituted dihydropyrimidinone-5-carboxylates, which are valuable pharmaceutical intermediates.

Reaction Principle and Mechanistic Rationale

The classical Biginelli reaction mechanism is believed to proceed through an iminium intermediate formed from the aldehyde and urea.[5][6] This electrophilic species is then attacked by the enol form of the β-dicarbonyl compound. Subsequent cyclization and dehydration yield the final DHPM product.

When using Ethyl 2-((2-cyanoethyl)amino)acetate, the reaction follows a similar pathway. The methylene group (CH₂) alpha to the ester carbonyl is sufficiently acidic to enolize and act as the nucleophile. The N-(2-cyanoethyl) group remains intact throughout the reaction, directly installing a substituent at the N-1 position of the pyrimidine ring.

Why this approach is valuable:

  • Efficiency: It is a one-pot, three-component reaction, which aligns with the principles of green and efficient chemistry by reducing step count and waste.[1]

  • Diversity: By varying the aldehyde component (aromatic, aliphatic, or heterocyclic) and the urea/thiourea component, a diverse library of N-1 substituted DHPMs can be rapidly generated.

  • Strategic Design: The N-1 substituent provides a key handle for tuning the molecule's properties (e.g., solubility, metabolic stability, target engagement) and for exploring structure-activity relationships (SAR).

Workflow for DHPM Synthesis

The logical flow of the synthesis is straightforward, involving the combination of the three core components under catalytic acidic conditions, followed by heating and product isolation.

G cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Work-up & Purification A Ethyl 2-((2-cyanoethyl)amino)acetate HCl E Combine in Solvent (e.g., Ethanol) A->E B Aldehyde (R-CHO) B->E C Urea or Thiourea C->E D Acid Catalyst (e.g., HCl, p-TsOH) D->E F Heat to Reflux (e.g., 80 °C, 4-12 h) E->F G Cool to RT F->G H Precipitate in Water G->H I Filter & Wash H->I J Recrystallize (e.g., from Ethanol) I->J K Final Product: N-1 Substituted DHPM J->K

Caption: Workflow for the one-pot synthesis of N-1 substituted DHPMs.

Experimental Protocols

The following is a representative, detailed protocol for the synthesis of an N-1 substituted dihydropyrimidinone using this compound. This protocol is based on established Biginelli reaction conditions reported for similar substrates.[7]

Protocol 1: Synthesis of Ethyl 1-(2-cyanoethyl)-6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Urea (1.5 eq)

  • Concentrated Hydrochloric Acid (HCl, catalytic, ~3-5 drops)

  • Ethanol (solvent)

  • Deionized Water

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, filtration apparatus.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.93 g, 10 mmol, 1.0 eq), benzaldehyde (e.g., 1.06 g, 1.02 mL, 10 mmol, 1.0 eq), and urea (e.g., 0.90 g, 15 mmol, 1.5 eq).

  • Solvent Addition: Add 25 mL of ethanol to the flask. The mixture will likely be a suspension.

  • Catalyst Addition: Add 3-5 drops of concentrated hydrochloric acid to the stirring suspension. Expertise Note: The hydrochloride salt of the starting material provides some acidity, but a small amount of strong acid catalyst is often necessary to drive the initial iminium ion formation efficiently.[5]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 6:4 mixture of ethyl acetate:hexane as the mobile phase). The reaction is typically complete within 4 to 12 hours.[4]

  • Product Isolation: Once the reaction is complete (as indicated by TLC), remove the heat source and allow the flask to cool to room temperature.

  • Precipitation: Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate should form. Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the solid cake with two portions of cold water (2 x 25 mL) to remove any unreacted urea and catalyst.

  • Drying: Allow the product to air-dry on the filter paper, then transfer it to a watch glass and dry further in a desiccator or a vacuum oven at low heat (~40 °C).

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, recrystallize the solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization. Filter the purified crystals and dry them under vacuum.

Conclusion

This compound is a potent and versatile building block for constructing complex heterocyclic systems of high value to the pharmaceutical industry. Its ability to function as a direct precursor to N-1 substituted dihydropyrimidinones via a modified Biginelli reaction provides a significant advantage in terms of synthetic efficiency and molecular diversity. The protocols and insights provided in this guide are intended to empower researchers to effectively integrate this reagent into their synthetic strategies, accelerating the discovery and development of new therapeutic agents.

References

Application Note: One-Pot Synthesis of Functionalized N-(2-Cyanoethyl)piperidone Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, one-pot protocol for the synthesis of highly functionalized piperidin-4-one derivatives, leveraging the versatile chemical scaffold of Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride. While direct one-pot applications of this specific hydrochloride salt are not extensively documented, its free base form serves as an ideal amine component in the well-established Petrenko-Kritschenko piperidone synthesis.[1] This guide provides a comprehensive, field-proven methodology for the multicomponent reaction between an aldehyde, diethyl 1,3-acetonedicarboxylate, and the in situ generated Ethyl 2-((2-cyanoethyl)amino)acetate. We will explore the underlying reaction mechanism, provide a detailed step-by-step protocol, and discuss the significance of this one-pot approach for generating complex heterocyclic scaffolds relevant to pharmaceutical research and drug development.

Introduction: The Strategic Utility of Ethyl 2-((2-cyanoethyl)amino)acetate

Ethyl 2-((2-cyanoethyl)amino)acetate is a bifunctional molecule of significant interest in synthetic organic chemistry. Its structure incorporates a secondary amine, an ester, and a nitrile group, offering multiple points for chemical modification. The piperidine ring is a core structural motif in a vast number of natural products and pharmaceuticals, making its efficient synthesis a critical goal for medicinal chemists.[2] One-pot, multicomponent reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors.[3]

The Petrenko-Kritschenko reaction provides a classic and reliable method for synthesizing 4-piperidone rings by condensing an aldehyde, an amine, and two equivalents of an acetonedicarboxylate ester.[1][4] By employing Ethyl 2-((2-cyanoethyl)amino)acetate as the amine source, we can introduce valuable cyanoethyl and acetate ester functionalities directly onto the piperidine nitrogen in a single, efficient step. These functional groups can serve as handles for further chemical elaboration, making the resulting piperidone a versatile intermediate for library synthesis in drug discovery programs.

Reaction Principle: A Tandem Mannich-Michael Cascade

The one-pot synthesis of N-substituted 4-piperidones via the Petrenko-Kritschenko pathway is a classic example of a tandem reaction sequence. The overall transformation is believed to proceed through a series of interconnected Mannich and Michael-type reactions.

First, the aldehyde component reacts with the secondary amine (Ethyl 2-((2-cyanoethyl)amino)acetate, generated in situ from its hydrochloride salt) to form an iminium ion intermediate. Concurrently, the diethyl 1,3-acetonedicarboxylate enolizes. These species then participate in a Mannich-type reaction. A second molecule of the dicarboxylate then acts as a Michael acceptor, leading to an intramolecular cyclization to form the piperidine ring. This elegant cascade efficiently constructs the heterocyclic core in a single pot.

G cluster_0 In Situ Amine Generation cluster_1 Reaction Cascade A Ethyl 2-((2-cyanoethyl)amino)acetate Hydrochloride C Ethyl 2-((2-cyanoethyl)amino)acetate (Free Amine) A->C Deprotonation B Base (e.g., NaHCO3) B->A F Iminium Ion Formation C->F D Aromatic Aldehyde D->F E Diethyl 1,3-acetonedicarboxylate (2 equiv.) G Mannich Reaction E->G F->G H Michael Addition & Intramolecular Cyclization G->H I Functionalized 4-Piperidone Product H->I

References

Application Notes and Protocols for the Reaction of Ethyl 2-((2-cyanoethyl)amino)acetate Hydrochloride with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride is a bifunctional molecule poised for a significant role in synthetic organic chemistry, particularly in the construction of novel pharmaceutical scaffolds. This compound features a secondary amine, which, upon deprotonation, serves as a potent nucleophile, and an ethyl ester moiety, both of which can be further manipulated. The presence of the cyanoethyl group subtly modulates the reactivity of the secondary amine and offers an additional site for chemical modification.

As the hydrochloride salt, the amine is protonated, rendering it non-nucleophilic and enhancing its stability for storage. Prior to its use in reactions with electrophiles, the free secondary amine must be liberated by treatment with a suitable base. This crucial step allows the lone pair of electrons on the nitrogen to participate in nucleophilic attack. This guide provides a comprehensive overview of the reactivity of Ethyl 2-((2-cyanoethyl)amino)acetate with common electrophiles and offers detailed protocols for its N-alkylation and N-acylation.

Understanding the Reactivity of Ethyl 2-((2-cyanoethyl)amino)acetate

The reactivity of Ethyl 2-((2-cyanoethyl)amino)acetate is primarily centered around the nucleophilicity of the secondary amine. Secondary amines are generally good nucleophiles, capable of reacting with a wide range of electrophilic partners.[1][2] The key to unlocking this reactivity is the deprotonation of the hydrochloride salt to generate the free amine.

The choice of base for this deprotonation is critical and depends on the specific reaction conditions and the electrophile being used. For reactions with alkyl halides, a non-nucleophilic organic base like triethylamine or diisopropylethylamine is often employed to neutralize the generated hydrohalic acid. In acylation reactions with acyl chlorides, a base is also required to scavenge the HCl produced.

The cyanoethyl and ethyl acetate substituents on the nitrogen atom influence its nucleophilicity. While the electron-withdrawing nature of the cyano and ester groups might slightly diminish the basicity of the amine, the overall nucleophilic character remains substantial for effective reaction with a variety of electrophiles.

Diagrammatic Overview of Reaction Pathways

Reaction_Pathways cluster_0 Starting Material cluster_1 Deprotonation cluster_2 Electrophilic Reactions start Ethyl 2-((2-cyanoethyl)amino)acetate Hydrochloride free_amine Ethyl 2-((2-cyanoethyl)amino)acetate (Free Amine) start->free_amine Base (e.g., Et3N) alkylation N-Alkylation Product free_amine->alkylation Alkyl Halide (R-X) acylation N-Acylation Product free_amine->acylation Acyl Chloride (R-COCl)

Caption: General reaction pathways for this compound.

Experimental Protocols

Protocol 1: N-Alkylation with an Alkyl Halide

This protocol details a general procedure for the N-alkylation of Ethyl 2-((2-cyanoethyl)amino)acetate with a representative alkyl halide, benzyl bromide. This reaction introduces a benzyl group onto the nitrogen atom, a common structural motif in medicinal chemistry.

Core Principle: The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the deprotonated secondary amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.[1] A tertiary amine base is used to neutralize the hydrochloride salt and the hydrogen halide formed during the reaction.

Materials:

  • This compound

  • Benzyl bromide

  • Triethylamine (Et₃N)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add triethylamine (2.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15-20 minutes to ensure complete deprotonation and formation of the free amine.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Data Presentation:

ParameterValue
Reactant 1 This compound
Reactant 2 Benzyl bromide
Base Triethylamine
Solvent Acetonitrile
Temperature 60-70 °C
Typical Reaction Time 4-6 hours
Work-up Extractive
Purification Flash Chromatography

Experimental Workflow for N-Alkylation:

Alkylation_Workflow A 1. Dissolve starting material in Acetonitrile B 2. Add Triethylamine (Deprotonation) A->B C 3. Add Benzyl Bromide B->C D 4. Heat and Monitor (TLC) C->D E 5. Work-up (Extraction) D->E F 6. Purification (Chromatography) E->F G N-Alkylated Product F->G

Caption: Step-by-step workflow for the N-alkylation of Ethyl 2-((2-cyanoethyl)amino)acetate.

Protocol 2: N-Acylation with an Acyl Chloride

This protocol outlines the N-acylation of Ethyl 2-((2-cyanoethyl)amino)acetate using acetyl chloride as a representative acylating agent. This reaction forms an amide bond, a fundamental linkage in peptides and many pharmaceutical compounds.

Core Principle: The reaction follows a nucleophilic acyl substitution mechanism. The free secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate expels a chloride ion, forming the stable amide product.[3][4][5][6] A base is essential to neutralize the starting material and the HCl generated during the reaction.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Add anhydrous pyridine (2.5 eq) dropwise to the stirred suspension.

  • In a separate flask, dissolve acetyl chloride (1.2 eq) in anhydrous DCM.

  • Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography or recrystallization to yield the pure N-acylated product.

Data Presentation:

ParameterValue
Reactant 1 This compound
Reactant 2 Acetyl chloride
Base Pyridine
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Typical Reaction Time 2-4 hours
Work-up Extractive
Purification Flash Chromatography/Recrystallization

Experimental Workflow for N-Acylation:

Acylation_Workflow A 1. Suspend starting material in DCM at 0°C B 2. Add Pyridine A->B C 3. Add Acetyl Chloride solution B->C D 4. Warm to RT and Monitor (TLC) C->D E 5. Work-up (Aqueous Washes) D->E F 6. Purification E->F G N-Acylated Product F->G

Caption: Step-by-step workflow for the N-acylation of Ethyl 2-((2-cyanoethyl)amino)acetate.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for organic synthesis. The protocols provided herein for N-alkylation and N-acylation serve as a foundation for the synthesis of a diverse array of more complex molecules. The ability to readily modify the secondary amine functionality opens up avenues for the creation of novel compounds with potential applications in drug discovery and materials science. Further exploration of its reactivity with other electrophiles, such as sulfonyl chlorides, isocyanates, and aldehydes (in reductive amination), will undoubtedly expand its synthetic utility. The straightforward nature of these reactions, coupled with the stability of the starting material, makes this compound an attractive component in the synthetic chemist's toolbox.

References

Application Notes and Protocols: Ethyl 2-((2-cyanoethyl)amino)acetate Hydrochloride as a Versatile Reagent in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Unique Secondary Amino Acid Ester

In the landscape of modern organic synthesis, multi-component reactions (MCRs) have emerged as a cornerstone for the efficient construction of complex molecular architectures.[1] These one-pot reactions, where three or more reactants combine to form a single product, offer significant advantages in terms of atom economy, reduced reaction times, and the generation of diverse chemical libraries.[2] A key to unlocking the full potential of MCRs lies in the strategic design and utilization of novel building blocks. This guide introduces Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride (ECAAH), a bifunctional secondary amino acid ester, and explores its application as a versatile reagent in MCRs, particularly in variations of the Ugi reaction.

ECAAH presents a unique combination of functionalities: a secondary amine, an ethyl ester, and a cyanoethyl group. The hydrochloride salt form enhances its stability and ease of handling. While the direct application of secondary amines in the classic Ugi four-component reaction (U-4CR) is mechanistically challenging, this guide will illuminate modified protocols that successfully incorporate secondary amines like ECAAH, opening new avenues for the synthesis of complex, N-substituted peptidomimetics and heterocyclic scaffolds.[3][4] The presence of the cyanoethyl and ester moieties also offers valuable handles for post-MCR transformations, further expanding the synthetic utility of the resulting products.

Physicochemical Properties of this compound

A comprehensive understanding of the reagent's properties is crucial for its effective application.

PropertyValueSource
CAS Number 1081523-75-2[5]
Molecular Formula C₇H₁₃ClN₂O₂Derived from structure
Molecular Weight 192.64 g/mol Derived from formula
Appearance Typically a white to off-white solidGeneral knowledge
Solubility Soluble in polar solvents like methanol and waterGeneral knowledge

The Ugi Reaction and the Secondary Amine Challenge

The Ugi four-component reaction is a powerful tool for generating α-acylamino amides from an aldehyde, a primary amine, a carboxylic acid, and an isocyanide.[6] The reaction mechanism hinges on the formation of an iminium ion from the aldehyde and primary amine, which is then attacked by the isocyanide. The crucial final step is a Mumm rearrangement, an intramolecular acyl transfer, which is facilitated by the proton on the nitrogen of the primary amine-derived amide.[4] With a secondary amine like ECAAH, this final rearrangement is impeded, thus limiting its use in the conventional U-4CR.

However, innovative approaches have been developed to overcome this limitation, enabling the successful integration of secondary amines into Ugi-type reactions.

Application in Modified Ugi Three-Component Reactions

Aminoborane-Mediated Ugi-Type Reaction (3-CR)

A significant advancement in the use of secondary amines in Ugi-type reactions involves the use of an aminoborane as an iminium ion generator under non-acidic conditions.[3][7] This approach facilitates a three-component coupling of an aldehyde, a secondary amine (like ECAAH), and an isocyanide to yield the corresponding α-amino amides.

Causality of Experimental Choices:

  • Aminoborane: This reagent is crucial as it facilitates the formation of the iminium ion from the secondary amine and aldehyde without the need for a Brønsted acid, which is typically the carboxylic acid component in a U-4CR.[3]

  • Non-acidic Conditions: These conditions are beneficial for substrates that may be sensitive to acid, and they allow for unique chemoselectivity.[3]

  • Solvent: A polar aprotic solvent like methanol is often used to dissolve the reactants and facilitate the ionic intermediates.

Reaction Mechanism:

G cluster_1 Iminium Ion Formation cluster_2 Nucleophilic Attack cluster_3 Product Formation Aldehyde Aldehyde Iminium_Ion Iminium Ion Aldehyde->Iminium_Ion + ECAAH + Aminoborane ECAAH Ethyl 2-((2-cyanoethyl)amino)acetate ECAAH->Iminium_Ion Aminoborane Aminoborane Aminoborane->Iminium_Ion Nitrilium_Ion Nitrilium Ion Intermediate Iminium_Ion->Nitrilium_Ion + Isocyanide Isocyanide Isocyanide Ugi_Product α-Amino Amide Product Nitrilium_Ion->Ugi_Product + H₂O Water H₂O (from workup)

Caption: Aminoborane-mediated Ugi-type reaction mechanism.

Detailed Experimental Protocol:

  • Preparation: To a solution of the aldehyde (1.0 mmol) and this compound (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add triethylamine (1.1 mmol) to liberate the free amine. Stir for 10 minutes at room temperature.

  • Iminium Ion Generation: Add the aminoborane reagent (e.g., N,N-diethyl-1,1-difluoro-1-(trimethylsilyl)methanamine) (1.2 mmol) to the mixture. Stir for 30 minutes at room temperature.

  • Isocyanide Addition: Slowly add the isocyanide (1.0 mmol) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 24-48 hours. Monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Azido-Ugi Reaction with Secondary Amines

The azido-Ugi reaction is another powerful variant that works efficiently with secondary amines, especially cyclic ones, to produce tetrazole derivatives with high diastereoselectivity.[8] This reaction involves an aldehyde, a secondary amine, an isocyanide, and an azide source (e.g., trimethylsilyl azide).

Causality of Experimental Choices:

  • Azide Source: The azide ion acts as the nucleophile that attacks the nitrilium ion intermediate, leading to the formation of a tetrazole ring.

  • Diastereoselectivity: The rigidity of cyclic secondary amines often leads to high diastereoselectivity in the products. While ECAAH is not cyclic, the stereochemical outcome would be an interesting point of investigation.[8]

Reaction Mechanism:

G cluster_1 Iminium Ion Formation cluster_2 Nucleophilic Attack cluster_3 Tetrazole Formation Aldehyde Aldehyde Iminium_Ion Iminium Ion Aldehyde->Iminium_Ion + ECAAH ECAAH Ethyl 2-((2-cyanoethyl)amino)acetate ECAAH->Iminium_Ion Nitrilium_Ion Nitrilium Ion Intermediate Iminium_Ion->Nitrilium_Ion + Isocyanide Isocyanide Isocyanide Tetrazole_Product Tetrazole Product Nitrilium_Ion->Tetrazole_Product + Azide (Intramolecular Cyclization) Azide Azide (e.g., TMSN₃)

Caption: Azido-Ugi reaction mechanism with a secondary amine.

Detailed Experimental Protocol:

  • Preparation: In a sealed tube, combine the aldehyde (1.0 mmol), this compound (1.0 mmol), and triethylamine (1.1 mmol) in methanol (2 mL). Stir for 10 minutes.

  • Reagent Addition: Add the isocyanide (1.0 mmol) followed by trimethylsilyl azide (1.2 mmol).

  • Reaction: Seal the tube and heat the reaction mixture at 60 °C for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Post-MCR Transformations: Expanding Molecular Diversity

The products obtained from Ugi-type reactions with ECAAH are rich in functionality, offering opportunities for further synthetic manipulations.

  • Hydrolysis of the Ester: The ethyl ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, which can then be used in amide coupling reactions or other transformations.

  • Reduction of the Nitrile: The cyano group can be reduced to a primary amine, providing a site for further functionalization.

  • Cyclization Reactions: The presence of the nitrile and ester/acid functionalities in close proximity in the product backbone can facilitate intramolecular cyclization reactions to form various heterocyclic scaffolds, such as lactams.

G Ugi_Product Ugi Product with ECAAH Moiety Hydrolyzed_Product Carboxylic Acid Derivative Ugi_Product->Hydrolyzed_Product Ester Hydrolysis Reduced_Product Primary Amine Derivative Ugi_Product->Reduced_Product Nitrile Reduction Cyclized_Product Heterocyclic Scaffold (e.g., Lactam) Ugi_Product->Cyclized_Product Intramolecular Cyclization

Caption: Potential post-MCR transformations of Ugi products.

Conclusion: A Valuable Addition to the MCR Toolbox

This compound is a promising and versatile reagent for expanding the scope of multi-component reactions. While its nature as a secondary amine precludes its use in the classic Ugi four-component reaction, this guide has detailed viable modified Ugi-type protocols that effectively incorporate this building block. The resulting α-amino amide and tetrazole products are themselves valuable scaffolds for further synthetic elaboration, thanks to the presence of the ester and cyano functionalities. For researchers in drug discovery and synthetic chemistry, ECAAH offers a new tool to rapidly generate novel and complex molecular architectures with potential biological activity.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the purification of Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride. As Senior Application Scientists, we present this information with a focus on scientific integrity, practical field insights, and robust referencing to ensure the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as ethyl cyanoacetate and 2-cyanoethylamine, as well as byproducts from side reactions. Depending on the synthetic route, residual catalysts or reagents used in the preceding steps may also be present.[1][2] For instance, if a reductive amination is performed, the reducing agent and its byproducts could be a source of contamination.[3]

Q2: Which purification methods are most effective for this compound?

A2: The primary and most effective methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often preferred for its simplicity and scalability, particularly in industrial settings.[3] Column chromatography is employed when impurities are difficult to remove by recrystallization or when very high purity is required.[4][5]

Troubleshooting Guide

Issue 1: The product oils out or fails to crystallize during recrystallization.

This is a common issue that can be attributed to several factors, including the presence of impurities that depress the melting point or residual solvent.

Troubleshooting Steps:

  • Ensure Complete Removal of Reaction Solvents: Before attempting recrystallization, ensure that all solvents from the reaction mixture have been thoroughly removed, preferably under high vacuum.[1]

  • Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For hydrochloride salts, polar solvents like ethanol or methanol are often good choices.[3] A solvent/anti-solvent system, such as ethanol/diethyl ether or ethyl acetate/hexane, can also be effective.[6]

  • Induce Crystallization: If the product remains an oil, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Seeding the solution with a small crystal of pure product, if available, can also initiate crystallization.

  • Trituration: The oil can be triturated with a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether. This can help to remove soluble impurities and may induce the product to solidify.[1]

Issue 2: Low yield after recrystallization.

A significant loss of product during recrystallization can be disheartening. This is often due to suboptimal solvent choice or procedural errors.

Troubleshooting Steps:

  • Minimize the Amount of Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling, thus reducing the yield.[1]

  • Optimize Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals, while rapid cooling can trap impurities and lead to smaller crystals that are harder to collect.

  • Recover from Mother Liquor: The mother liquor can be concentrated and a second crop of crystals can be obtained by cooling again.[1] Note that the second crop may be of lower purity than the first.

  • Solvent System Evaluation: If the yield remains low, consider a different recrystallization solvent or a solvent mixture to decrease the solubility of the compound at low temperatures.[1]

Table 1: Common Recrystallization Solvents and Their Properties

SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarOften a good choice for hydrochloride salts.[3]
Methanol65PolarHigher solubility than ethanol, may lead to lower yields.
Isopropanol82PolarCan be a good alternative to ethanol.
Ethyl Acetate77MediumCan be used as a solvent or as an anti-solvent with a more polar solvent.[6][7]
Diethyl Ether35Non-polarTypically used as an anti-solvent to precipitate the product from a more polar solution.[6]
Hexane69Non-polarUsed as an anti-solvent.[6]
Issue 3: Persistent impurities are observed in the final product after recrystallization.

When recrystallization fails to remove certain impurities, column chromatography is the recommended next step.

Troubleshooting Steps:

  • Choice of Stationary Phase: Silica gel is the most common stationary phase for normal-phase column chromatography of polar organic compounds.

  • Solvent System (Eluent) Selection: The choice of eluent is crucial for good separation. A typical starting point for a compound like this compound would be a mixture of a relatively non-polar solvent (e.g., ethyl acetate or dichloromethane) and a polar solvent (e.g., methanol). The polarity of the eluent is gradually increased to elute the compounds from the column.

  • Monitoring the Separation: Thin-layer chromatography (TLC) should be used to determine the appropriate solvent system and to monitor the fractions collected from the column.

  • Post-Column Processing: After collecting the fractions containing the pure product, the solvent is removed under reduced pressure. If the free base was isolated, it will need to be converted back to the hydrochloride salt by treatment with a solution of HCl in a suitable solvent like diethyl ether or ethyl acetate.[3]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with stirring until the solid is completely dissolved.[3]

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.[1]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane or ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a solvent system of low polarity (e.g., 9:1 ethyl acetate/methanol). Gradually increase the polarity of the eluent (e.g., to 4:1 ethyl acetate/methanol) to move the desired compound down the column.[5]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualization of Purification Workflow

Below is a diagram illustrating the decision-making process for the purification of this compound.

PurificationWorkflow start Crude Product recrystallization Attempt Recrystallization start->recrystallization oiling_out Product Oils Out? recrystallization->oiling_out purity_check1 Assess Purity (e.g., TLC, NMR) pure_product Pure Product purity_check1->pure_product Purity Acceptable column_chromatography Perform Column Chromatography purity_check1->column_chromatography Purity Not Acceptable purity_check2 Assess Purity column_chromatography->purity_check2 purity_check2->pure_product Purity Acceptable purity_check2->column_chromatography Repeat with Optimized Conditions oiling_out->purity_check1 No troubleshoot_oil Troubleshoot Oiling Out (e.g., change solvent, triturate) oiling_out->troubleshoot_oil Yes troubleshoot_oil->recrystallization

References

Common byproducts in the synthesis of "Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this specific synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your reaction outcomes.

The synthesis of Ethyl 2-((2-cyanoethyl)amino)acetate is a classical Michael addition, where the primary amine of ethyl glycinate acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.[1] While seemingly straightforward, this cyanoethylation reaction is prone to several side reactions that can complicate purification and reduce the yield of the desired product. This guide addresses the most frequently encountered issues in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture is producing a significant amount of a higher molecular weight impurity that is difficult to separate. What is it and how can I prevent it?

A1: You are likely observing the formation of the bis-cyanoethylated byproduct, Ethyl 2-(bis(2-cyanoethyl)amino)acetate.

This is the most common byproduct in this synthesis. It occurs when the secondary amine of your desired product acts as a nucleophile and reacts with a second molecule of acrylonitrile. Because the secondary amine product is also reactive, controlling the stoichiometry and reaction conditions is critical.[2][3]

Mechanism of Formation:

The primary amine of ethyl glycinate is more sterically hindered and less nucleophilic than the resulting secondary amine product. Consequently, the product can sometimes react faster with acrylonitrile than the starting material, leading to the di-adduct.

Troubleshooting & Prevention:

  • Control Stoichiometry: Use a slight excess of ethyl glycinate relative to acrylonitrile (e.g., 1.1 to 1.2 equivalents). This ensures acrylonitrile is the limiting reagent, minimizing its availability to react with the product.

  • Slow Addition: Add acrylonitrile dropwise to the solution of ethyl glycinate over an extended period (e.g., 1-2 hours) using a syringe pump. This maintains a low instantaneous concentration of acrylonitrile, favoring the reaction with the more abundant primary amine.

  • Temperature Control: Run the reaction at a lower temperature (e.g., 0-10 °C). Exothermic reactions can accelerate the rate of the second addition.[4] Maintaining a consistent, cool temperature provides better kinetic control.

Purification Protocol if Byproduct Forms:

If the bis-adduct has already formed, separation can be achieved using silica gel column chromatography.

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is typically effective. The desired mono-adduct is more polar than the starting materials but less polar than the bis-adduct.

  • Monitoring: Use Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate) to track the separation.

Q2: After initiating the reaction, a sticky, insoluble white or yellowish precipitate formed. What is causing this?

A2: This is almost certainly due to the anionic polymerization of acrylonitrile.

Acrylonitrile is highly susceptible to polymerization, which can be initiated by bases, such as the amine starting material (ethyl glycinate).[5][6][7] This side reaction consumes the acrylonitrile monomer, reducing the yield of your desired product and creating a difficult-to-handle polymeric byproduct.

Mechanism of Formation:

The amine can act as a base, deprotonating a trace amount of water or another protic species, or it can directly act as a nucleophile to initiate a polymerization chain reaction with the acrylonitrile monomer. This process is often rapid and exothermic.

Troubleshooting & Prevention:

  • Use an Inhibitor: Ensure your acrylonitrile contains a polymerization inhibitor like hydroquinone monomethyl ether (MEHQ), which is often added by the manufacturer.[8] If using inhibitor-free acrylonitrile, consider adding a small amount (50-100 ppm) of a radical inhibitor.

  • Solvent Choice: Performing the reaction in a suitable solvent can help dissipate heat and dilute the reactants, reducing the likelihood of polymerization. Alcohols like ethanol or polar aprotic solvents like acetonitrile are common choices.

  • Temperature Control: As with bis-cyanoethylation, maintaining a low and stable temperature is crucial to prevent runaway polymerization.

  • Acidic Catalyst: While the reaction is typically base-catalyzed, some cyanoethylations of less reactive amines use an acidic catalyst (like acetic acid), which would neutralize the basicity of the amine and prevent it from initiating polymerization.[3][9]

Q3: My final product shows an impurity with a mass increase of +18 amu in the mass spectrum after workup. What is this?

A3: This impurity is likely the result of hydrolysis of either the nitrile or the ester functional group.

The presence of water, especially under acidic or basic conditions during the aqueous workup or purification, can lead to the hydrolysis of the cyano group to an amide (-C≡N to -C(=O)NH₂) or the ethyl ester group to a carboxylic acid (-COOEt to -COOH). Both processes result in a mass increase of 18 Da (addition of H₂O).

Mechanism of Formation:

  • Nitrile Hydrolysis: Can be catalyzed by either acid or base. The reaction proceeds through a protonated or hydroxide-adduct intermediate, respectively, to form a primary amide.[10]

  • Ester Hydrolysis: Saponification (base-catalyzed hydrolysis) or acid-catalyzed hydrolysis can occur if the pH is not carefully controlled during extraction or purification steps.[11]

Troubleshooting & Prevention:

  • Anhydrous Conditions: While the reaction itself may tolerate some water, ensure all solvents and reagents are reasonably dry to minimize hydrolysis during the reaction phase.

  • Controlled Workup: During aqueous extraction, use a buffered or weakly basic solution (e.g., saturated sodium bicarbonate) carefully. Avoid strong acids or bases for extended periods. Ensure the temperature is kept low during the workup.

  • Prompt Isolation: After the workup, dry the organic layer thoroughly (e.g., with anhydrous Na₂SO₄ or MgSO₄) and remove the solvent promptly. Do not let the crude product sit in solution for extended periods.

Visualizing Reaction Pathways

The following diagrams illustrate the desired reaction pathway versus the common side reactions.

SynthesisPathways cluster_main Main Reaction & Side Reactions Start_Gly Ethyl Glycinate (Primary Amine) Product Desired Product (Secondary Amine) Start_Gly->Product + Acrylonitrile (Desired Path) Start_Acn Acrylonitrile Start_Acn->Product Byproduct_Bis Bis-cyanoethylated Byproduct (Tertiary Amine) Start_Acn->Byproduct_Bis Byproduct_Poly Polyacrylonitrile Start_Acn->Byproduct_Poly Base-initiated (Side Reaction) Product->Byproduct_Bis + Acrylonitrile (Side Reaction)

Caption: Main reaction pathway vs. common side reactions.

HydrolysisPathway cluster_hydrolysis Hydrolysis Side Reactions Product Ethyl 2-((2-cyanoethyl)amino)acetate Amide Amide Byproduct (Nitrile Hydrolysis) Product->Amide + H₂O (Acid/Base) Acid Carboxylic Acid Byproduct (Ester Hydrolysis) Product->Acid + H₂O (Acid/Base)

Caption: Potential hydrolysis pathways during workup.

Summary of Potential Byproducts

Byproduct NameStructureMolecular FormulaMolecular Weight ( g/mol )Distinguishing Analytical Feature
Ethyl 2-(bis(2-cyanoethyl)amino)acetate EtOOC-CH₂-N(CH₂CH₂CN)₂C₁₁H₁₅N₃O₂225.26Absence of N-H signal in ¹H NMR; Mass spec peak at M+225
Polyacrylonitrile -(CH₂-CH(CN))n-(C₃H₃N)nVariableInsoluble white/yellow solid; Broad, undefined signals in NMR
Ethyl 2-((2-carbamoylethyl)amino)acetate EtOOC-CH₂-NH-CH₂CH₂CONH₂C₇H₁₄N₂O₃174.19Mass spec peak at M+174 (+18 from product); Amide signals in NMR/IR
(2-((2-Cyanoethyl)amino)acetic acid) HOOC-CH₂-NH-CH₂CH₂CNC₅H₈N₂O₂128.13Mass spec peak at M+128 (-28 from product); Broad OH signal in NMR

References

Technical Support Center: Optimizing the Synthesis of Ethyl 2-((2-cyanoethyl)amino)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of this important synthetic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, providing you with the expertise to troubleshoot and optimize this reaction effectively.

Reaction Overview: The Aza-Michael Addition

The synthesis of Ethyl 2-((2-cyanoethyl)amino)acetate is a classic example of an aza-Michael addition (or conjugate addition).[1][2] In this reaction, a nitrogen nucleophile—the primary amine of ethyl glycinate—attacks the electron-deficient β-carbon of an α,β-unsaturated nitrile, acrylonitrile.[1] The reaction is typically performed starting from ethyl glycinate hydrochloride, which requires the use of a base to liberate the free, nucleophilic amine.[3][4]

The reaction's success hinges on promoting the desired nucleophilic addition while suppressing competing side reactions, most notably the polymerization of acrylonitrile.[5]

Reaction_Mechanism Figure 1: Aza-Michael Addition Mechanism cluster_reactants Reactants GlycinateHCl Ethyl Glycinate HCl Base Base (e.g., TEA) FreeAmine FreeAmine Acrylonitrile Acrylonitrile Enolate Resonance-Stabilized Enolate Intermediate FinalProduct Ethyl 2-((2-cyanoethyl)amino)acetate Enolate->FinalProduct Protonation ProtonSource Proton Source (e.g., H-Base+) FreeAmine->Enolate 1,4-Addition

Caption: Figure 1: Aza-Michael Addition Mechanism.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I fix them?

A low yield is the most common issue, often stemming from a combination of factors. Let's break down the potential culprits.

Possible Cause 1: Incomplete Deprotonation of Ethyl Glycinate Hydrochloride

  • The "Why": The starting material, ethyl glycinate hydrochloride, is an ammonium salt. The amine is protonated and therefore not nucleophilic. A base is required to liberate the free amine, which is the actual reacting species.[3] If deprotonation is incomplete, you are effectively reducing the concentration of your key nucleophile.

  • Solution:

    • Choice of Base: Use a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure the base is anhydrous, as water can introduce side reactions.[6]

    • Stoichiometry: Use at least 1.0 to 1.1 equivalents of the base relative to the ethyl glycinate hydrochloride to ensure complete deprotonation.[4]

    • Pre-Stirring: After adding the base to your solution of ethyl glycinate hydrochloride, stir the mixture for 10-15 minutes at room temperature before adding the acrylonitrile. This allows time for the acid-base reaction to complete.

Possible Cause 2: Uncontrolled Polymerization of Acrylonitrile

  • The "Why": Acrylonitrile is highly susceptible to anionic polymerization, a reaction that can be initiated by bases—including the amine reactant itself.[5] This is an exothermic process, and the heat generated can accelerate further polymerization, causing the reaction to "run away." This side reaction consumes your electrophile and complicates purification significantly.

  • Solution:

    • Temperature Control: This is the most critical parameter. Begin the reaction at a low temperature (0-5 °C) using an ice bath.[5]

    • Slow Addition: Add the acrylonitrile dropwise to the cooled amine solution over 30-60 minutes with vigorous stirring.[5] This prevents localized high concentrations and helps dissipate the heat of reaction.

    • Use of Inhibitors: Commercial acrylonitrile often contains a polymerization inhibitor like 4-methoxyphenol (MEHQ). For sensitive reactions, you can add a small amount of an inhibitor like hydroquinone to the reaction mixture.[5]

Possible Cause 3: Product Loss During Workup and Isolation

  • The "Why": The product exists as a free base (an oil) before conversion to the hydrochloride salt. This free base may have some solubility in the aqueous phase during extraction, leading to loss.[6] Furthermore, incomplete precipitation of the hydrochloride salt will also lower the isolated yield.

  • Solution:

    • Multiple Extractions: When performing the aqueous workup, extract the aqueous layer multiple times (e.g., 3x) with your organic solvent (e.g., ethyl acetate, DCM) to maximize recovery of the free base.[6][7]

    • Salt Formation: After isolating and drying the organic extracts containing the free base, cool the solution in an ice bath before slowly adding a saturated solution of HCl in an anhydrous solvent (e.g., HCl in ethanol or ethyl acetate). Add the acid until the pH is acidic (pH 1-2).

    • Precipitation and Recrystallization: Allow sufficient time for the hydrochloride salt to fully precipitate, potentially storing it at a low temperature (e.g., 4 °C) overnight. Isolate the solid by filtration and wash with a small amount of cold, anhydrous solvent. Recrystallization from a suitable solvent like ethanol or isopropanol can further purify the product.[4]

Q2: The reaction mixture becomes very thick, viscous, or even solidifies. What is happening?

This is a classic sign of uncontrolled, rapid polymerization of acrylonitrile.[5]

  • The "Why": As explained above, this is due to the anionic polymerization of acrylonitrile. It is often triggered by excessively strong bases, a high reaction temperature, or adding the acrylonitrile too quickly.[5][8]

  • Immediate Action: If this occurs, the desired reaction has likely been outcompeted. It is often best to stop the reaction, as isolating the desired product from the polymer (polyacrylonitrile) is extremely difficult.

  • Prevention:

    • Strict Temperature Control: Maintain the reaction temperature below 10 °C during the entire addition of acrylonitrile.[5]

    • Dilution: Ensure the reaction is not overly concentrated. Using a sufficient volume of an appropriate solvent helps to manage the exotherm.

    • Base Strength: While a base is necessary, an overly strong base can aggressively initiate polymerization. A tertiary amine like TEA is generally sufficient and less likely to cause this issue than alkoxides or hydroxides.[9]

Q3: TLC analysis shows the formation of a significant byproduct. How can I improve selectivity?

The most likely byproduct is the dicyanoethylated product, where a second molecule of acrylonitrile has added to the secondary amine product.

  • The "Why": The product, Ethyl 2-((2-cyanoethyl)amino)acetate, is a secondary amine and is still nucleophilic. It can compete with the starting ethyl glycinate for the remaining acrylonitrile.

  • Solution:

    • Control Stoichiometry: Avoid using a large excess of acrylonitrile. Start with a molar ratio of ethyl glycinate hydrochloride to acrylonitrile of approximately 1:1 or 1:1.1.

    • Monitor Reaction Time: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting amine. Stop the reaction once the starting material is consumed to prevent the subsequent formation of the dialkylated product.[6] Prolonged reaction times increase the likelihood of this side reaction.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal solvent for this reaction?

    • Anhydrous polar aprotic solvents are generally a good choice as they can dissolve the hydrochloride salt and the resulting free amine. Anhydrous methanol or ethanol are commonly used and effective.[4] Dichloromethane (DCM) is also a viable option.[6]

  • Q2: How critical is the purity of the starting materials?

    • Highly critical. Impurities in the ethyl glycinate hydrochloride can lead to side reactions. Acrylonitrile should be fresh and properly stored, as old stock may have depleted its polymerization inhibitor.[6]

  • Q3: What are the key safety precautions?

    • Acrylonitrile is toxic, flammable, and a suspected carcinogen. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10] The reaction workup may involve handling acids and bases, requiring standard laboratory precautions.

  • Q4: How do I form the final hydrochloride salt?

    • After the reaction and aqueous workup, the crude product (free base) is dissolved in an anhydrous solvent like ethyl acetate or diethyl ether. The solution is cooled, and a solution of hydrogen chloride in an organic solvent (e.g., 2M HCl in ethanol, or saturated HCl in ethyl acetate) is added dropwise with stirring until the solution is acidic. The precipitated solid is then collected by filtration.[4]

Optimized Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-((2-cyanoethyl)amino)acetate (Free Base)
  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add ethyl glycinate hydrochloride (1.0 eq).

  • Add anhydrous ethanol (or methanol, approx. 5-10 mL per gram of starting material).

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (1.1 eq) dropwise. Stir the mixture at 0 °C for 15 minutes.

  • In a separate dropping funnel, prepare a solution of acrylonitrile (1.05 eq) in a small amount of the reaction solvent.

  • Add the acrylonitrile solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.[5]

  • After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase) until the starting amine spot has disappeared (typically 4-12 hours).

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base as an oil.

Protocol 2: Formation and Purification of the Hydrochloride Salt
  • Dissolve the crude oil from Protocol 1 in a minimal amount of anhydrous ethyl acetate.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a saturated solution of HCl in ethanol or ethyl acetate dropwise with vigorous stirring until the pH of the solution is ~1-2 (test with pH paper).

  • A white precipitate should form. Continue stirring at 0 °C for 30 minutes, then store the flask at 4 °C for at least 2 hours (or overnight) to ensure complete precipitation.

  • Collect the white solid by vacuum filtration. Wash the solid with a small amount of cold, anhydrous ethyl acetate or diethyl ether.

  • Dry the product under vacuum. For higher purity, the solid can be recrystallized from anhydrous ethanol.[4]

ParameterRecommended ValueRationale
Reactant Ratio 1 : 1.1 : 1.05(Glycinate HCl : Base : Acrylonitrile) Ensures full deprotonation and avoids large excess of acrylonitrile.
Temperature 0-10 °C (addition), RT (reaction)Controls exotherm and prevents polymerization.[5]
Solvent Anhydrous Ethanol/MethanolGood solubility for reactants.
Base Triethylamine (TEA)Non-nucleophilic, sufficient basicity.[4]

Visual Troubleshooting Workflow

Troubleshooting_Yield decision decision solution solution problem problem start Low Yield Observed d1 Is the mixture viscous or forming a polymer? start->d1 problem_poly Problem: Acrylonitrile Polymerization d1->problem_poly Yes d2 Is starting material (amine) consumed on TLC? d1->d2 No solution_poly Solution: 1. Lower temp to 0-5°C 2. Add Acrylonitrile slowly 3. Use polymerization inhibitor problem_poly->solution_poly problem_incomplete Problem: Incomplete Reaction d2->problem_incomplete No d3 Are there significant byproducts on TLC? d2->d3 Yes solution_incomplete Solution: 1. Check base stoichiometry (>=1.1 eq) 2. Ensure anhydrous conditions 3. Increase reaction time problem_incomplete->solution_incomplete problem_byproduct Problem: Dicyanoethylation or other side reactions d3->problem_byproduct Yes problem_workup Problem: Loss during Workup/Isolation d3->problem_workup No solution_byproduct Solution: 1. Use ~1:1.05 amine:acrylonitrile ratio 2. Stop reaction once starting material is consumed problem_byproduct->solution_byproduct solution_workup Solution: 1. Perform multiple extractions 2. Ensure complete precipitation of HCl salt 3. Use cold solvent for washing solid problem_workup->solution_workup

Caption: A logical workflow for diagnosing low yield issues.

References

Side reactions to avoid during the synthesis of "Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. Our goal is to provide you with the causal understanding and field-proven insights necessary to optimize your reaction outcomes, ensuring both purity and yield.

The synthesis involves a Michael addition (specifically, a cyanoethylation) of ethyl aminoacetate with acrylonitrile, followed by conversion to the hydrochloride salt. While seemingly straightforward, the reactivity of the reagents necessitates careful control to prevent the formation of significant impurities.[1] This guide addresses the most pressing issues you may face in a practical, question-and-answer format.

Frequently Asked Questions & Troubleshooting

FAQ 1: My yield of the desired product is low, and I've isolated a higher molecular weight impurity. What is this byproduct and how can I prevent it?

Answer:

This is the most common issue in the cyanoethylation of primary amines. The higher molecular weight byproduct is almost certainly Ethyl 2-(bis(2-cyanoethyl)amino)acetate , the result of a double addition reaction.

Causality: The reaction proceeds in two steps. First, your starting material, ethyl aminoacetate (a primary amine), reacts with one molecule of acrylonitrile to form the desired product, Ethyl 2-((2-cyanoethyl)amino)acetate, which is a secondary amine. However, this secondary amine product is also a nucleophile and can react with a second molecule of acrylonitrile. This second reaction is often competitive with the first, leading to the formation of the undesired tertiary amine.

To mitigate this, the key is to manipulate the reaction kinetics to favor the first addition over the second.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a molar excess of the ethyl aminoacetate relative to acrylonitrile. A common starting point is 1.2 to 1.5 equivalents of the amine. This increases the probability that an acrylonitrile molecule will collide with the starting primary amine rather than the secondary amine product.

  • Order of Addition: Add the acrylonitrile dropwise to the solution of ethyl aminoacetate over an extended period. This maintains a low instantaneous concentration of acrylonitrile, further minimizing the chance of double addition.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Exothermic reactions can accelerate the second addition. Start at room temperature or below (0-10 °C) and monitor the reaction's progress.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction. Track the consumption of the starting amine and the appearance of both the desired mono-adduct and the undesired di-adduct. Stop the reaction when the formation of the desired product is maximized and before significant amounts of the di-adduct accumulate.

Diagram 1: Competing Michael Addition Pathways

G EA Ethyl Aminoacetate (Primary Amine) Desired Desired Product (Secondary Amine) EA->Desired + Acrylonitrile k1 ACN1 Acrylonitrile ACN2 Acrylonitrile Side Side Product (Tertiary Amine) Desired->Side + Acrylonitrile k2

Caption: The desired reaction (k1) competes with the formation of the double-addition side product (k2).

FAQ 2: During the reaction, my mixture became very thick, viscous, or even solidified into a plastic-like mass. What caused this?

Answer:

This indicates the anionic polymerization of acrylonitrile . Acrylonitrile is an electron-deficient monomer that is highly susceptible to polymerization, especially under basic conditions.[2][3][4][5]

Causality: The base used to deprotonate the ethyl aminoacetate hydrochloride (e.g., triethylamine, sodium carbonate) or even the amine reactant itself can act as an initiator. The initiator attacks an acrylonitrile molecule, generating a carbanion. This carbanion then rapidly attacks subsequent acrylonitrile monomers in a chain reaction, leading to the formation of polyacrylonitrile. This process is often fast and highly exothermic.

Troubleshooting Protocol:

  • Use a Mild, Non-Nucleophilic Base: If a base is required to free the amine from its hydrochloride salt, use a sterically hindered, non-nucleophilic base. Proton sponge or careful addition of a tertiary amine like triethylamine at low temperatures is common. Avoid strong bases like hydroxides or alkoxides if possible.

  • Temperature Control is Critical: The polymerization is often thermally initiated or accelerated. Maintain strict temperature control, using an ice bath to dissipate any heat generated during the initial mixing of reagents. Run the reaction at or below room temperature.

  • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor its progress and work it up as soon as the starting material is consumed to an acceptable level.

  • Consider Solvent Effects: Running the reaction in a suitable solvent can help dissipate heat and keep reagent concentrations managed. Polar aprotic solvents are often used.[5]

  • Inhibitors: While not always practical for synthesis due to purification challenges, acrylonitrile is often shipped with a radical inhibitor. Ensure this has not been removed unless your specific protocol requires it and you have taken precautions against anionic polymerization.

Diagram 2: Anionic Polymerization of Acrylonitrile

G Base Initiator (Base, B⁻) Anion Carbanion Intermediate B-CH₂-CH⁻-CN Base->Anion Initiation ACN1 Acrylonitrile (Monomer) Chain Propagating Chain B-(CH₂-CH(CN))n-CH₂-CH⁻-CN Anion->Chain Propagation + n(Acrylonitrile) ACN2 Acrylonitrile (Monomer) Polymer Polyacrylonitrile Chain->Polymer

Caption: Initiation and propagation steps leading to the unwanted polymerization of acrylonitrile.

FAQ 3: My final product shows an acidic impurity by titration, or an unexpected peak in my NMR/LC-MS. What could it be?

Answer:

You have likely experienced hydrolysis of the ethyl ester group . The product would be 2-((2-cyanoethyl)amino)acetic acid hydrochloride .

Causality: The ethyl ester functional group is susceptible to hydrolysis under either strongly acidic or basic conditions, especially in the presence of water.

  • Base-Mediated Hydrolysis: If the reaction is run with aqueous base or if the workup involves basic aqueous solutions for an extended period, saponification can occur.

  • Acid-Mediated Hydrolysis: During the final step of forming the hydrochloride salt, using concentrated aqueous HCl, especially with heating, can hydrolyze the ester.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents. If a base is needed to free the amine, perform this step under an inert atmosphere (N₂ or Ar) before adding the acrylonitrile.

  • Careful Workup: If an aqueous workup is necessary, use dilute solutions, keep the temperature low, and minimize the contact time. Neutralize carefully and extract the product promptly into an organic solvent.

  • Salt Formation Protocol: To form the hydrochloride salt, dissolve the purified free-base product in a dry, non-protic solvent like anhydrous diethyl ether, ethyl acetate, or isopropanol. Bubble dry HCl gas through the solution or add a solution of HCl in a compatible anhydrous solvent (e.g., HCl in isopropanol). The hydrochloride salt will typically precipitate and can be collected by filtration. This method avoids the presence of water, preventing hydrolysis.

Summary of Key Parameters and Side Reactions

Side ReactionPrimary Cause(s)Key Prevention Strategies
Double Addition Product reactivity (secondary amine) is similar to the starting material (primary amine).Use molar excess of amine; slow, dropwise addition of acrylonitrile; low reaction temperature.
Polymerization Presence of base/nucleophile initiator; exothermic nature of polymerization.Strict temperature control (0-25 °C); use of mild, non-nucleophilic base; minimize reaction time.[2][5]
Ester Hydrolysis Presence of water under acidic or basic conditions, especially with heat.Use anhydrous reagents/solvents; avoid aqueous acid/base during workup; form HCl salt using anhydrous methods (e.g., HCl gas in ether).

References

Technical Support Center: Optimizing the Synthesis of Ethyl 2-((2-cyanoethyl)amino)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This technical guide serves as a dedicated support resource for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride (CAS: 1081523-75-2)[1]. Our objective is to provide in-depth, field-proven insights into the reaction's optimization, moving beyond a simple protocol to explain the underlying chemical principles. This document is structured as a dynamic troubleshooting guide and FAQ to directly address the common challenges encountered during this specific cyanoethylation reaction.

Section 1: Reaction Principle and Mechanism

The synthesis of Ethyl 2-((2-cyanoethyl)amino)acetate is a classic example of an Aza-Michael addition, a subset of the broader Michael reaction.[2] In this process, the nucleophilic nitrogen atom of ethyl aminoacetate attacks the electron-deficient β-carbon of acrylonitrile. The reaction is typically performed starting with ethyl aminoacetate hydrochloride, which requires in-situ neutralization to liberate the free, nucleophilic primary amine.

The nitrile group of acrylonitrile is a powerful electron-withdrawing group, which polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack.[3] While the reaction can proceed without a catalyst for simple aliphatic amines, its rate and selectivity can be significantly influenced by the choice of catalyst and reaction conditions.[3]

Reaction Scheme:

Caption: Fig 1. Aza-Michael Addition Mechanism.

Section 2: Recommended Experimental Protocol

This protocol is a baseline procedure designed for high yield and purity. All operations involving acrylonitrile should be conducted in a certified chemical fume hood.

Reagent & Stoichiometry Table
ReagentM.W. ( g/mol )Molar Eq.Moles (mmol)Mass (g)Volume (mL)Density (g/mL)
Ethyl Aminoacetate HCl139.581.050.06.98--
Triethylamine (TEA)101.191.155.05.577.680.726
Acrylonitrile53.061.155.02.923.600.810
Methanol (Anhydrous)32.04---1000.792
HCl in Ethyl Acetate-q.s.--As needed-
Step-by-Step Procedure
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl aminoacetate hydrochloride (6.98 g, 50.0 mmol) and anhydrous methanol (100 mL).

  • Neutralization: Cool the suspension in an ice-water bath to 0-5 °C. Add triethylamine (7.68 mL, 55.0 mmol) dropwise over 5 minutes. Stir the mixture for 15 minutes at this temperature to ensure complete formation of the free amine. A clear solution should form as the triethylammonium chloride salt is soluble in methanol.

  • Michael Addition: While maintaining the temperature at 0-5 °C, add acrylonitrile (3.60 mL, 55.0 mmol) dropwise over 20-30 minutes. Causality Note: Slow addition is critical to dissipate the exothermic heat of reaction and prevent localized temperature spikes that can lead to uncontrolled polymerization of acrylonitrile.[4]

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes; Visualization: Ninhydrin stain, the primary amine starting material will show a distinct spot that disappears upon completion).

  • Workup (Isolation of Free Base): Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. To the resulting residue, add dichloromethane (DCM, 100 mL) and water (50 mL). Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with an additional portion of DCM (30 mL).[5]

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base as an oil.

  • Salt Formation and Purification: Dissolve the crude oil in ethyl acetate (50 mL). Cool the solution in an ice bath. Add a solution of HCl in ethyl acetate dropwise until the pH of the solution is ~1-2 (test with moist pH paper). A white precipitate of the hydrochloride salt will form.[6]

  • Isolation: Stir the slurry for 30 minutes in the ice bath, then collect the solid by vacuum filtration. Wash the filter cake with cold ethyl acetate (2 x 20 mL) and dry under vacuum to obtain the final product. For higher purity, recrystallization from ethanol can be performed.[6]

Section 3: Troubleshooting Guide (Q&A)

Q1: My reaction yield is very low, or the reaction has stalled according to TLC.
  • Probable Cause A: Incomplete Neutralization. The starting material, ethyl aminoacetate hydrochloride, is not nucleophilic. If the free amine is not fully liberated, the reaction will not proceed.

    • Solution: Ensure you are using at least 1.05-1.1 equivalents of a non-nucleophilic base like triethylamine.[6] Before adding acrylonitrile, ensure the initial slurry has become a clear solution, indicating the formation of the free amine.

  • Probable Cause B: Low Temperature. While initial cooling is necessary, prolonged reaction at 0 °C may significantly slow the rate of reaction for some systems.

    • Solution: After the controlled addition of acrylonitrile at low temperature, allow the reaction to warm to ambient temperature to ensure it proceeds to completion.[7] Gentle warming (e.g., to 40 °C) can be attempted, but must be done with extreme caution due to the risk of polymerization.

  • Probable Cause C: Catalyst Inefficiency. For some substrates, an uncatalyzed reaction may be slow.

    • Solution: While not always necessary for this substrate, the use of a Lewis acid catalyst like Yttrium (III) nitrate (10 mol%) has been shown to effectively and selectively promote N-cyanoethylation, even at room temperature. This can be a viable strategy if the standard protocol fails.

Q2: The reaction mixture became a thick, un-stirrable solid or a viscous yellow polymer.
  • Probable Cause: Uncontrolled Polymerization of Acrylonitrile. This is the most common and problematic side reaction. It is highly exothermic and can be initiated by strong bases, impurities, or high temperatures.[4]

    • Solution 1 (Prevention): Strict temperature control is paramount. Add the acrylonitrile slowly to the reaction mixture while maintaining the internal temperature below 10 °C, preferably between 0-5 °C.

    • Solution 2 (Reagent Purity): Use freshly distilled or inhibitor-free acrylonitrile if possible. Old reagents may contain polymerization initiators.

    • Solution 3 (Base Selection): Avoid strong inorganic bases like NaOH or KOH, which aggressively promote polymerization. Triethylamine is a milder, more suitable choice.

Q3: My mass spectrometry results show a significant peak corresponding to a bis-adduct (M+53).
  • Probable Cause: Bis-Cyanoethylation. The product is a secondary amine, which is also nucleophilic and can react with a second molecule of acrylonitrile. This is favored by a large excess of acrylonitrile or prolonged reaction times.[3]

    • Solution 1 (Stoichiometry): Reduce the excess of acrylonitrile. Use a molar ratio closer to 1.05 equivalents instead of 1.1 or higher.

    • Solution 2 (Reaction Monitoring): Monitor the reaction closely by TLC. As soon as the starting primary amine is consumed, proceed with the workup. Do not let the reaction stir unnecessarily for extended periods (e.g., over a weekend) after completion.

Q4: During salt formation, the product "oiled out" instead of crystallizing.
  • Probable Cause A: Residual Water. Water present in the organic solution of the free base can interfere with crystallization, leading to the formation of a sticky hydrate or oil.

    • Solution: Ensure the organic extract of the free base is thoroughly dried with a sufficient amount of a drying agent like Na₂SO₄ or MgSO₄ before filtration and concentration.

  • Probable Cause B: Solvent Choice/Supersaturation. The product may be too soluble in the chosen solvent, or the solution may be too concentrated, leading to rapid, non-crystalline precipitation.

    • Solution: Add the HCl solution more slowly. Try adding a co-solvent in which the salt is less soluble, such as diethyl ether, to the ethyl acetate solution. If an oil forms, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What are the critical safety considerations for this reaction?

    • A: Acrylonitrile is a toxic, flammable, and carcinogenic compound.[8] All manipulations must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Q: Can I use a different solvent?

    • A: Yes. Protic solvents like ethanol are also effective. Aprotic solvents such as acetonitrile can be used, but may require a catalyst for optimal performance. Water can be used but often leads to biphasic systems and longer reaction times.

  • Q: Why is the product isolated as a hydrochloride salt?

    • A: The free base is often an oil which is difficult to purify and handle.[6] Converting it to the hydrochloride salt provides a stable, crystalline solid that can be easily purified by filtration and recrystallization, ensuring high purity for subsequent steps.[6]

  • Q: How do I confirm the structure of my final product?

    • A: Standard characterization techniques should be used. ¹H NMR spectroscopy will show characteristic peaks for the ethyl ester group, the two different methylene (-CH₂-) groups in the backbone, and the two methylene groups of the cyanoethyl moiety. Mass spectrometry will confirm the molecular weight.

Section 5: Optimization & Troubleshooting Workflow

This diagram outlines a logical workflow for addressing common issues during the synthesis.

Troubleshooting_Workflow Fig 2. Optimization Workflow Start Start Reaction Monitoring (TLC) Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Problem_Polymer Problem: Polymerization Start->Problem_Polymer Mixture Solidifies Problem_Stall Problem: Stalled Reaction Check_Conversion->Problem_Stall No Check_Byproducts Check TLC for Byproducts Check_Conversion->Check_Byproducts Yes Solution_Stall 1. Check Base Stoichiometry 2. Allow to Warm to RT 3. Consider Catalyst (e.g., Y(NO3)3) Problem_Stall->Solution_Stall Solution_Polymer 1. Improve Temp. Control (0-5 °C) 2. Slow Acrylonitrile Addition 3. Check Reagent Purity Problem_Polymer->Solution_Polymer Problem_Bis Problem: Bis-Adduct Formed Check_Byproducts->Problem_Bis High MW Spot Workup Proceed to Workup & Salt Formation Check_Byproducts->Workup Clean Solution_Bis 1. Reduce Acrylonitrile Eq. (to ~1.05) 2. Stop Reaction at Completion Problem_Bis->Solution_Bis

References

Technical Support Center: Synthesis of Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific multi-step synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible protocol.

Overview of Synthesis

The synthesis of this compound is primarily a two-step process. It begins with a nucleophilic addition of glycine ethyl ester to acrylonitrile (a Michael addition), followed by the conversion of the resulting secondary amine to its hydrochloride salt for improved stability and handling.

The overall reaction scheme is as follows:

Synthesis_Scheme cluster_0 Step 1: Michael Addition (Cyanoethylation) cluster_1 Step 2: Hydrochloride Salt Formation A Glycine Ethyl Ester Hydrochloride I Ethyl 2-((2-cyanoethyl)amino)acetate (Free Base) B Acrylonitrile B->I 2. Addition @ 0-10°C Base Base (e.g., Triethylamine) Solvent1 Solvent (e.g., Ethanol) P Ethyl 2-((2-cyanoethyl)amino)acetate Hydrochloride I->P Precipitation HCl HCl Solution (e.g., in Ethanol) Solvent2 Solvent (e.g., Ethyl Acetate)

Caption: Overall reaction pathway for the synthesis.

Frequently Asked Questions (FAQs)

Q1: Why must I start with Glycine Ethyl Ester Hydrochloride? Can I use Glycine? A1: While you can synthesize the ester from glycine using methods like the Fischer esterification with ethanol and an acid catalyst (e.g., HCl gas or thionyl chloride), using the commercially available hydrochloride salt is more direct.[1][2][3][4] The crucial step is the in-situ neutralization of this salt with a non-nucleophilic base (like triethylamine) to generate the free, nucleophilic glycine ethyl ester required for the reaction. Direct use of glycine is not feasible as its amino group exists as a zwitterion, rendering it non-nucleophilic.

Q2: What is the purpose of converting the final product to a hydrochloride salt? A2: The free base, Ethyl 2-((2-cyanoethyl)amino)acetate, is typically an oil that is difficult to purify and handle. Converting it to the hydrochloride salt provides a stable, crystalline solid that can be easily isolated by filtration and purified by recrystallization.[5] This significantly improves the compound's shelf-life and makes subsequent handling and weighing more accurate.

Q3: What are the primary safety concerns with this synthesis? A3: Acrylonitrile is a flammable, volatile, and toxic liquid.[6][7] All manipulations should be performed in a well-ventilated fume hood. The reaction can be exothermic, especially if polymerization occurs, so proper temperature control is essential.[8] Additionally, the nitrile group can potentially hydrolyze under harsh acidic or basic conditions to release cyanide, although this is not a primary concern under the typical reaction conditions described.

Q4: Can I use a different base to neutralize the glycine ethyl ester hydrochloride? A4: Yes, other non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or inorganic bases like potassium carbonate can be used.[9] However, strong bases like sodium hydroxide should be avoided as they can aggressively catalyze the polymerization of acrylonitrile and potentially hydrolyze the ester functional group.[10] Triethylamine is commonly used as it is effective and can be easily removed during workup.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Problem ID Issue See Question...
P1Low or No Product YieldQ5
P2Reaction mixture becomes viscous or solidifiesQ6
P3Product fails to precipitate as HCl saltQ7
P4Final product is impure after crystallizationQ8

Q5: My final yield is very low, or I've isolated no product. What went wrong?

Possible Causes & Solutions:

  • Incomplete Neutralization: The primary amine of glycine ethyl ester is not nucleophilic until it is deprotonated from its hydrochloride salt. If insufficient base was added, the starting material will not react.

    • Solution: Ensure you use at least 1.0-1.1 molar equivalents of base relative to the glycine ethyl ester hydrochloride. You can monitor the reaction mixture with TLC to check for the consumption of the starting material.

  • Low Reaction Temperature: While cooling is necessary to prevent polymerization, excessively low temperatures can slow the Michael addition to a halt.

    • Solution: Maintain the reaction temperature between 0-10°C. After the dropwise addition of acrylonitrile, allow the reaction to slowly warm to room temperature and stir for several hours or overnight to ensure completion.[10]

  • Losses During Workup: The product is water-soluble, especially the hydrochloride salt. Excessive washing with aqueous solutions during workup can lead to significant product loss.

    • Solution: Minimize aqueous washes. If an extraction is necessary to remove base hydrochloride salts, use a saturated brine solution to reduce the solubility of the organic product in the aqueous layer. Ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before proceeding to salt formation.

Q6: Soon after adding acrylonitrile, my reaction mixture turned into a thick, viscous gel or a solid white mass. Why?

Cause: This is a classic sign of uncontrolled, rapid polymerization of acrylonitrile.[10] Acrylonitrile is highly susceptible to polymerization, which can be initiated by bases, high temperatures, or impurities.[8][10] This side reaction consumes your reagent and makes product isolation nearly impossible.

Polymerization Initiator Initiator (e.g., Strong Base, Heat) Acrylonitrile1 Acrylonitrile (Monomer) Initiator->Acrylonitrile1 Initiation GrowingChain Growing Polymer Chain Acrylonitrile1->GrowingChain Propagation Acrylonitrile2 Acrylonitrile (Monomer) Polymer Polyacrylonitrile (Solid/Gel) Acrylonitrile2->Polymer GrowingChain->Acrylonitrile2 Adds another monomer

Caption: Unwanted polymerization pathway of acrylonitrile.

Solutions:

  • Temperature Control is Critical: The cyanoethylation reaction is exothermic. Pre-cool the solution of glycine ethyl ester and base to 0°C before starting the addition of acrylonitrile. Maintain this low temperature throughout the addition using an ice bath.[10]

  • Slow, Controlled Addition: Add the acrylonitrile dropwise with vigorous stirring. This dissipates heat and prevents localized high concentrations of the monomer, both of which favor polymerization.[10]

  • Use a Polymerization Inhibitor: Commercial acrylonitrile often contains an inhibitor like hydroquinone (HQ) or 4-methoxyphenol (MEHQ). If you are using distilled (inhibitor-free) acrylonitrile, consider adding a small amount of an inhibitor to the reaction mixture.[10]

  • Moderate Basicity: Use the mildest effective base (e.g., triethylamine) and avoid strong bases like hydroxides or alkoxides.

Q7: After adding the HCl solution, my product oiled out or failed to precipitate at all. How can I isolate it?

Possible Causes & Solutions:

  • Incorrect Solvent: The choice of solvent for precipitation is crucial. The product's hydrochloride salt must be insoluble in it.

    • Solution: Ethyl acetate, diethyl ether, and dichloromethane are common choices for precipitating amine hydrochlorides.[5] If your product is dissolved in a solvent like ethanol, in which the salt may have some solubility, you may need to either concentrate the solution or add a less polar co-solvent (an "anti-solvent") like diethyl ether to induce precipitation.

  • Presence of Water: Water can prevent crystallization and lead to the formation of a sticky oil.

    • Solution: Ensure your crude product and solvents are thoroughly dry before attempting salt formation. Use anhydrous solvents and make sure the crude product was properly dried over a desiccant (e.g., Na₂SO₄).

  • Supersaturation: The solution may be supersaturated.

    • Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a single seed crystal from a previous successful batch. Cooling the solution further in an ice bath or freezer may also promote crystallization.

Q8: My final product has a low melting point and my NMR spectrum shows significant impurities. What are they and how do I remove them?

Possible Causes & Solutions:

  • Unreacted Glycine Ethyl Ester: If the reaction did not go to completion, the starting material will co-precipitate as its hydrochloride salt.

    • Solution: The most effective way to remove this is through recrystallization.[5] A solvent system of ethanol/isopropanol is often effective. The desired product is typically less soluble than the starting material salt in these solvents, especially upon cooling.

  • Bis-cyanoethylation Product: A small amount of the bis-adduct, Ethyl 2-((2-cyanoethyl)₂amino)acetate, may have formed. This tertiary amine will also form a hydrochloride salt.

    • Solution: This impurity is often more soluble than the desired monosubstituted product. Careful recrystallization should allow for its removal into the mother liquor. If recrystallization is ineffective, the crude free base may need to be purified by column chromatography before salt formation.

  • Residual Solvent: Incomplete drying will lead to a lower, broader melting point.

    • Solution: Dry the final product thoroughly under high vacuum, possibly with gentle heating (e.g., 40°C) if the compound is thermally stable, to remove all residual solvent.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-((2-cyanoethyl)amino)acetate (Free Base)

  • To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add Glycine ethyl ester hydrochloride (1.0 eq).

  • Dissolve the starting material in a suitable solvent (e.g., absolute ethanol, 5 mL per gram of starting material).

  • Cool the flask in an ice-water bath to 0°C.

  • Add triethylamine (1.1 eq) dropwise to the stirred suspension. A white precipitate of triethylamine hydrochloride will form. Stir for 15-20 minutes at 0°C.

  • Add acrylonitrile (1.05 eq) to the dropping funnel. Add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction by TLC (e.g., using 10% methanol in dichloromethane) to confirm the disappearance of the glycine ethyl ester spot.

  • Once complete, filter the mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of cold ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product as an oil.

Step 2: Formation and Purification of Hydrochloride Salt

  • Dissolve the crude oil from Step 1 in a minimal amount of a suitable solvent, such as ethyl acetate or isopropanol.

  • While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in ethanol or a saturated solution of HCl in ethyl acetate) until the pH of the solution is ~1-2 (test with pH paper).

  • A white precipitate of this compound should form. If precipitation is slow, cool the mixture in an ice bath and scratch the inside of the flask.

  • Stir the suspension at 0°C for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to aid in drying.

  • Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of hot ethanol or isopropanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold solvent, and dry under high vacuum.

References

Technical Support Center: Ethyl 2-((2-cyanoethyl)amino)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the handling, storage, and experimental use of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues related to its stability and decomposition.

Introduction

This compound is a bifunctional molecule possessing a secondary amine, an ethyl ester, and a nitrile group. This combination of functionalities makes it a versatile building block in organic synthesis. However, the presence of these reactive groups also renders the molecule susceptible to several degradation pathways, particularly under suboptimal experimental or storage conditions. Understanding these potential decomposition routes is critical for ensuring the integrity of your starting material and the successful outcome of your research.

This guide will explore the primary decomposition pathways of this compound, providing you with the knowledge to anticipate, identify, and mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am observing a new, more polar impurity in my reaction mixture over time. What could it be?

Answer:

The appearance of a more polar impurity often points towards the hydrolysis of the ethyl ester group. This is one of the most common degradation pathways for this molecule, especially in the presence of water and either acidic or basic conditions. The hydrolysis product is the corresponding carboxylic acid, N-(2-cyanoethyl)glycine hydrochloride, which is significantly more polar than the parent ester.

Troubleshooting Guide: Ester Hydrolysis

Causality: The ester functional group is susceptible to nucleophilic attack by water. This reaction is catalyzed by both acid and base.[1][2][3] In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. In basic conditions, the hydroxide ion is a potent nucleophile that directly attacks the carbonyl carbon.[4]

Experimental Protocol to Confirm Ester Hydrolysis:

  • Sample Preparation: Dissolve a small, accurately weighed amount of your this compound in a relevant solvent system (e.g., your reaction solvent). Prepare three samples:

    • Control: Your compound in the chosen solvent.

    • Acidic Condition: Add a catalytic amount of a dilute acid (e.g., 0.1 M HCl).[5]

    • Basic Condition: Add a catalytic amount of a dilute base (e.g., 0.1 M NaOH).[5]

  • Incubation: Gently stir all three samples at room temperature or a slightly elevated temperature (e.g., 40°C) that mimics your experimental conditions.

  • Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • LC-MS Analysis: Analyze the aliquots by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid for better peak shape).

    • Mass Spectrometry: Monitor for the disappearance of the parent compound's mass peak (m/z of the free base) and the appearance of a new peak corresponding to the hydrolyzed product (N-(2-cyanoethyl)glycine, C5H8N2O2, MW: 128.13).[6]

  • Data Interpretation: An increase in the peak area of the hydrolyzed product over time, especially in the acidic and basic samples, confirms ester hydrolysis as the degradation pathway.

Mitigation Strategies:

  • Moisture Control: Ensure all solvents and reagents are anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).

  • pH Control: If your reaction conditions are flexible, aim for a neutral pH. If acidic or basic conditions are required, consider minimizing the reaction time and temperature.

  • Storage: Store this compound in a tightly sealed container in a cool, dry place.

FAQ 2: My NMR analysis shows a decrease in the signal corresponding to the nitrile group and the appearance of new signals in the carboxylic acid or amide region. What is happening?

Answer:

This observation is indicative of nitrile group hydrolysis. The cyano group can undergo hydrolysis to form either an amide intermediate or a carboxylic acid final product.[7][8] This process is typically slower than ester hydrolysis but can be significant under harsh acidic or basic conditions, especially at elevated temperatures.[9][10]

Troubleshooting Guide: Nitrile Hydrolysis

Causality: The carbon atom of the nitrile group is electrophilic and can be attacked by water. This reaction is catalyzed by both strong acids and bases.[5] Acid catalysis involves protonation of the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack.[8] Base catalysis proceeds through direct attack of a hydroxide ion on the nitrile carbon.[7]

Experimental Protocol to Investigate Nitrile Hydrolysis:

  • Forced Degradation Study:

    • Prepare solutions of your compound in stronger acidic (e.g., 1 M HCl) and basic (e.g., 1 M NaOH) conditions than for the ester hydrolysis study.

    • Heat the solutions under reflux for a defined period (e.g., 6-12 hours).[9]

  • Analytical Monitoring:

    • LC-MS: Monitor for the appearance of the amide intermediate (N-(2-carbamoylethyl)glycine ethyl ester) and the final dicarboxylic acid product (N-(2-carboxyethyl)glycine).

    • FT-IR Spectroscopy: Look for the disappearance of the characteristic nitrile stretch (~2250 cm⁻¹) and the appearance of a broad O-H stretch (~3000 cm⁻¹) for the carboxylic acid and/or a C=O stretch for the amide (~1650 cm⁻¹).

    • ¹H NMR Spectroscopy: Monitor for changes in the chemical shifts of the protons adjacent to the cyano group.

Mitigation Strategies:

  • Avoid Extreme pH and High Temperatures: If possible, avoid prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures.

  • Reaction Quenching: Once your desired reaction is complete, neutralize the reaction mixture to prevent further degradation during workup and purification.

FAQ 3: I am getting a significant amount of a cyclic side product, especially when my reaction is heated or when I use a basic catalyst. What is this product and how can I avoid it?

Answer:

The formation of a cyclic product is likely due to an intramolecular cyclization reaction. The secondary amine can act as a nucleophile and attack the electrophilic carbon of the ethyl ester, leading to the formation of a six-membered cyclic lactam (a piperazinone derivative). This is a common pathway for molecules containing both an amine and an ester group in a suitable proximity.[11][12]

Troubleshooting Guide: Intramolecular Cyclization

Causality: The lone pair of electrons on the secondary amine can attack the carbonyl carbon of the ester in an intramolecular fashion. This reaction is often promoted by heat and can be catalyzed by bases, which deprotonate the amine to increase its nucleophilicity.

Visualizing the Decomposition Pathways

DecompositionPathways cluster_main Ethyl 2-((2-cyanoethyl)amino)acetate cluster_products Decomposition Products Parent Ethyl 2-((2-cyanoethyl)amino)acetate Hydrochloride Ester_Hydrolysis N-(2-cyanoethyl)glycine (Ester Hydrolysis) Parent->Ester_Hydrolysis H₂O / H⁺ or OH⁻ Nitrile_Hydrolysis N-(2-carboxyethyl)glycine (Nitrile Hydrolysis) Parent->Nitrile_Hydrolysis H₂O / Strong H⁺ or OH⁻ High Temp Cyclization Piperazinone Derivative (Intramolecular Cyclization) Parent->Cyclization Heat / Base

Caption: Potential decomposition pathways of this compound.

Experimental Protocol to Characterize the Cyclic Product:

  • Reaction Setup:

    • Dissolve your compound in a suitable aprotic solvent (e.g., toluene or DMF).

    • Add a non-nucleophilic base (e.g., triethylamine or DBU).

    • Heat the reaction mixture and monitor by TLC or LC-MS.

  • Isolation and Characterization:

    • Isolate the major product by column chromatography.

    • Characterize the product using:

      • Mass Spectrometry: Determine the molecular weight of the cyclic product.

      • ¹H and ¹³C NMR Spectroscopy: Confirm the cyclic structure. The disappearance of the ethyl ester signals and shifts in the protons of the ethylenediamine backbone are key indicators.

      • FT-IR Spectroscopy: Look for the appearance of a lactam carbonyl stretch (~1680 cm⁻¹).

Mitigation Strategies:

  • Temperature Control: Perform reactions at the lowest effective temperature.

  • Protecting Groups: If the secondary amine is not required for your desired transformation, consider protecting it with a suitable protecting group (e.g., Boc or Cbz).

  • Protonation: In some cases, running the reaction under slightly acidic conditions can protonate the secondary amine, preventing it from acting as a nucleophile.

Summary of Potential Degradants and Analytical Signatures

Degradation PathwayMajor DegradantAnalytical TechniqueKey Observation
Ester Hydrolysis N-(2-cyanoethyl)glycineLC-MSAppearance of a more polar peak with the expected mass.
Nitrile Hydrolysis N-(2-carboxyethyl)glycineFT-IR, NMR, LC-MSDisappearance of nitrile stretch in IR; new carboxylic acid signals in NMR; new peak in LC-MS.
Intramolecular Cyclization Piperazinone derivativeNMR, MSDisappearance of ethyl ester signals in NMR; mass corresponding to the cyclized product.

Workflow for Investigating Compound Instability

TroubleshootingWorkflow cluster_start Start cluster_analysis Initial Analysis cluster_hypothesis Hypothesize Pathway cluster_test Test Hypothesis cluster_confirm Confirmation cluster_mitigate Mitigation Start Unexpected Result or Impurity Observed Analyze Analyze Impurity Profile (LC-MS, NMR) Start->Analyze Hypothesize Formulate Hypothesis: Ester Hydrolysis? Nitrile Hydrolysis? Cyclization? Analyze->Hypothesize Forced_Degradation Perform Forced Degradation Study (pH, Temp) Hypothesize->Forced_Degradation Confirm Compare Degradants with Observed Impurity Forced_Degradation->Confirm Mitigate Implement Mitigation Strategy Confirm->Mitigate

Caption: A systematic workflow for troubleshooting the decomposition of this compound.

References

Technical Support Center: Synthesis of Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the nuances of this synthesis, with a specific focus on the critical role of catalysts. The synthesis, which proceeds via an aza-Michael addition of ethyl glycinate to acrylonitrile, is powerful but sensitive to reaction conditions. Understanding and controlling the catalytic parameters is paramount to achieving high yield and purity.

This guide is structured into two main sections: a Troubleshooting Guide to address specific experimental issues in a direct Q&A format, and a Frequently Asked Questions (FAQs) section for broader conceptual inquiries.

Troubleshooting Guide: Common Experimental Issues

Question 1: My reaction is extremely slow or has stalled completely. What are the likely causes and how can I fix this?

Answer:

A stalled or sluggish reaction is one of the most common issues and almost always points to a problem with the catalyst system or reaction conditions. The reaction is an aza-Michael addition, which involves the nucleophilic attack of the amine (ethyl glycinate) on the activated alkene (acrylonitrile).[1][2] While this reaction can sometimes proceed without a catalyst, its rate is often impractically slow.

Potential Causes & Solutions:

  • Insufficient Catalyst Activity:

    • The Problem: The primary role of a base catalyst (e.g., triethylamine, DBU, or even a strong base like NaOH in a biphasic system) is to deprotonate the amine, increasing its nucleophilicity.[2][3] If the chosen base is too weak or has degraded (e.g., through moisture absorption), it cannot effectively generate the nucleophile. Acid catalysts, on the other hand, activate the acrylonitrile, but base catalysis is more common for this transformation.[4]

    • The Solution:

      • Verify Catalyst Integrity: Use a fresh bottle of catalyst or purify your existing stock. Triethylamine, for example, is often distilled from calcium hydride.

      • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can often restart a stalled reaction. However, be cautious, as excessive base can promote unwanted side reactions.

      • Switch to a Stronger, Non-Nucleophilic Base: If a weak base like triethylamine is ineffective, consider a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Inadequate Temperature:

    • The Problem: Like most reactions, the aza-Michael addition is temperature-dependent. Room temperature may be insufficient to achieve a reasonable rate, especially with weaker catalysts.

    • The Solution: Gently warm the reaction mixture. A target temperature of 40-50 °C is a good starting point. Monitor the reaction progress by TLC or GC/LC-MS to avoid overheating, which can lead to the polymerization of acrylonitrile.

  • Presence of Inhibitors:

    • The Problem: Acrylonitrile is often supplied with polymerization inhibitors (like hydroquinone monomethyl ether). While necessary for storage, trace amounts can sometimes quench radical pathways that might be involved or interact with the catalyst. More critically, acidic impurities in your starting materials or solvent can neutralize your base catalyst.

    • The Solution:

      • Purify Reagents: Ensure your ethyl glycinate (often used as the hydrochloride salt, which must be neutralized in situ or beforehand) and acrylonitrile are pure. Distillation of acrylonitrile can remove inhibitors if necessary.

      • Use Dry Solvents: Water can interfere with many base catalysts. Using an anhydrous solvent can be beneficial, although some cyanoethylations are performed in water.[4]

Question 2: My yield is low, and I've isolated a significant amount of a byproduct with a higher molecular weight. What is happening?

Answer:

This is a classic selectivity problem. The most likely culprit is the formation of the bis-cyanoethylated product , where both N-H bonds of the primary amine (ethyl glycinate) have reacted with acrylonitrile.

The Chemistry of the Problem:

Your desired product, Ethyl 2-((2-cyanoethyl)amino)acetate, is a secondary amine. This secondary amine is also a nucleophile and can compete with the starting primary amine to react with another molecule of acrylonitrile. This second addition leads to the tertiary amine byproduct, Ethyl 2-(bis(2-cyanoethyl)amino)acetate.

Controlling Selectivity:

  • Stoichiometry is Key:

    • The Problem: Using an excess of acrylonitrile dramatically increases the probability of the second addition.

    • The Solution: Use the amine (ethyl glycinate) as the limiting reagent or use only a slight excess of acrylonitrile (e.g., 1.05 to 1.1 equivalents). A more effective strategy is to use the amine in excess and recover the unreacted starting material later.

  • Catalyst Choice and Loading:

    • The Problem: A highly active catalyst or high catalyst loading can accelerate the second addition, sometimes even more than the first.

    • The Solution: Reduce the catalyst loading. A slower, more controlled reaction often leads to better selectivity for the mono-adduct. Weaker bases may be preferable. Some literature also points to the use of specific catalysts like cupric acetate or silica-alumina that can favor mono-addition for aromatic amines.[5][6]

  • Reaction Temperature and Time:

    • The Problem: Higher temperatures and longer reaction times provide more opportunity for the slower second addition to occur.

    • The Solution: Run the reaction at the lowest temperature that allows for a reasonable rate. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the product from reacting further.

Question 3: My purification is difficult. The product streaks on the silica gel column, and I'm getting poor recovery. Is the catalyst to blame?

Answer:

Yes, purification issues, especially with basic amine products on silica gel, are very common. The problem lies in the interaction between your basic product and the acidic nature of standard silica gel.

Troubleshooting Purification:

  • Neutralize the Silica:

    • The Problem: The acidic silanol (Si-OH) groups on the silica surface can strongly and often irreversibly bind to your basic amine product, leading to streaking, low recovery, and even product degradation.

    • The Solution: Pre-treat your silica gel or your eluent.

      • Amine in Eluent: Add a small amount of a volatile amine, like triethylamine (~0.5-1%), to your mobile phase (e.g., Hexane/Ethyl Acetate). The triethylamine will compete for the acidic sites on the silica, allowing your product to elute cleanly.[7]

      • Ammonia Treatment: For very basic compounds, silica can be washed with a solution of methanolic ammonia and then re-activated before use.[7]

  • Switch the Stationary Phase:

    • The Problem: If your product is highly basic, even a treated silica column may not suffice.

    • The Solution: Use a more inert or a basic stationary phase.

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.

      • Amine-Functionalized Silica: This is an excellent but more expensive option where the silica surface is chemically modified to be basic.[7]

  • Consider Catalyst Choice:

    • The Problem: Non-volatile catalysts (e.g., DBU, metal salts) can co-elute with your product, complicating purification.

    • The Solution: Use a catalyst that is easily removed. Triethylamine is volatile and can often be removed under high vacuum. Heterogeneous catalysts (e.g., Amberlyst resins, silica-alumina) are even better as they can be simply filtered off before workup.[6]

Visualizing the Catalytic Mechanism

The diagram below illustrates the generally accepted mechanism for the base-catalyzed aza-Michael addition. The catalyst's role is to generate a more potent nucleophile from the amine, thereby accelerating the reaction.

aza_michael_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine R2NH (Ethyl Glycinate) Anion R2N- (Amide Anion) Amine->Anion Deprotonation HB_Catalyst H-B+ Amine->HB_Catalyst + H+ Catalyst B: (Base Catalyst) Catalyst->Anion Acrylonitrile H2C=CH-CN (Acrylonitrile) Enolate R2N-CH2-C(-)H-CN (Enolate Intermediate) Acrylonitrile->Enolate Anion->Enolate Nucleophilic Attack Product R2N-CH2-CH2-CN (Adduct) HB_Catalyst->Product Catalyst_Regen B: (Catalyst Regen.) HB_Catalyst->Catalyst_Regen - H+ Enolate->Product Protonation troubleshooting_workflow Start Reaction Issue Identified Stalled Problem: Slow / Stalled Reaction Start->Stalled LowYield Problem: Low Yield / Byproduct Start->LowYield Purification Problem: Purification Issues Start->Purification CheckCatalyst Is catalyst fresh & active? Stalled->CheckCatalyst IncreaseTemp Is temp > 40°C? CheckCatalyst->IncreaseTemp Yes Action_NewCat Action: Use fresh catalyst / Increase loading CheckCatalyst->Action_NewCat No Action_Heat Action: Gently heat to 40-50°C IncreaseTemp->Action_Heat No CheckStoich Is Acrylonitrile > 1.1 eq? LowYield->CheckStoich CheckTimeTemp Is reaction time long or temp high? CheckStoich->CheckTimeTemp No Action_Stoich Action: Reduce Acrylonitrile to ~1.05 eq CheckStoich->Action_Stoich Yes Action_TimeTemp Action: Reduce temp / Quench sooner CheckTimeTemp->Action_TimeTemp Yes CheckSilica Using standard silica gel? Purification->CheckSilica Action_TreatSilica Action: Add 0.5% TEA to eluent CheckSilica->Action_TreatSilica Yes Action_AltPhase Action: Use Alumina or Amino-Silica Action_TreatSilica->Action_AltPhase If still fails

References

Validation & Comparative

Analytical techniques for the characterization of "Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Analytical Characterization of Ethyl 2-((2-cyanoethyl)amino)acetate Hydrochloride

This guide provides a comprehensive comparison of analytical techniques for the structural elucidation and purity assessment of this compound. As a key intermediate in pharmaceutical synthesis and materials science, rigorous characterization of this molecule is paramount to ensure downstream success. This document moves beyond mere procedural descriptions to explain the scientific rationale behind methodological choices, offering a self-validating framework for analysis.

The Analytical Strategy: A Multi-Technique Approach

The characterization of this compound, with its distinct functional groups—a secondary amine hydrochloride, an ethyl ester, and a nitrile—necessitates a multi-pronged analytical strategy. No single technique can provide a complete picture of its identity, structure, and purity. Our approach begins with definitive structural elucidation using spectroscopic methods and concludes with quantitative purity assessment via chromatography.

G cluster_0 Structural Elucidation cluster_1 Purity & Compositional Analysis NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Primary Structure MS Mass Spectrometry (Molecular Weight & Fragmentation) NMR->MS Confirms Mass HPLC HPLC (Purity & Impurity Profile) NMR->HPLC Identifies Known Impurities MS->NMR Confirms Structure FTIR FTIR Spectroscopy (Functional Group ID) FTIR->NMR Confirms Functional Groups EA Elemental Analysis (Empirical Formula Verification) HPLC->EA Ensures Purity for Analysis KF Karl Fischer Titration (Water Content)

Caption: Logical workflow for comprehensive characterization.

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides the foundational data for confirming the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR is the most powerful technique for elucidating the precise covalent structure of an organic molecule. Both ¹H and ¹³C NMR are essential for a complete assignment.

Expertise & Causality: For a molecule like this compound, ¹H NMR will reveal the number of distinct proton environments and their connectivity through spin-spin coupling. ¹³C NMR, often coupled with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, confirms the number of carbon environments and distinguishes between CH₃, CH₂, CH, and quaternary carbons. The hydrochloride form will render the amine proton (N-H⁺) potentially broad and exchangeable with deuterium when using solvents like D₂O.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~9.5-10.5Broad Singlet2H-NH₂⁺-The acidic protons of the secondary amine hydrochloride are expected to be significantly deshielded and may appear as a broad peak due to quadrupole broadening and exchange.
~4.20Quartet2Ha (-O-CH₂ -CH₃)Adjacent to an oxygen and a methyl group (3H), resulting in a quartet (3+1).
~3.95Singlet2Hd (-NH-CH₂ -C=O)Methylene protons adjacent to the ester carbonyl and the nitrogen atom. The signal is a singlet as adjacent protons are separated by the nitrogen.
~3.50Triplet2He (-CH₂ -CH₂CN)Methylene protons adjacent to the nitrogen and another methylene group.
~2.90Triplet2Hf (-CH₂-CH₂ CN)Methylene protons adjacent to the cyano group and a methylene group.
~1.25Triplet3Hb (-O-CH₂-CH₃ )Adjacent to a methylene group (2H), resulting in a triplet (2+1).

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignmentRationale
~168c (-C =O)Typical chemical shift for an ester carbonyl carbon.
~118g (-C ≡N)Characteristic chemical shift for a nitrile carbon.
~62a (-O-CH₂ -CH₃)Methylene carbon attached to an oxygen atom.
~48d (-NH-CH₂ -C=O)Methylene carbon alpha to the ester carbonyl and nitrogen.
~43e (-CH₂ -CH₂CN)Methylene carbon alpha to the nitrogen.
~15f (-CH₂-CH₂ CN)Methylene carbon alpha to the nitrile group.
~14b (-O-CH₂-CH₃ )Methyl carbon of the ethyl ester group.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ to observe the N-H⁺ proton, or D₂O for exchange).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should be run to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR is a rapid and non-destructive technique perfect for confirming the presence of key functional groups.

Expertise & Causality: For this molecule, we expect to see characteristic stretching vibrations for the ester carbonyl (C=O), the nitrile (C≡N), the C-O bonds of the ester, and the N-H⁺ bond of the ammonium salt. The presence of all these bands provides strong, confirmatory evidence of the compound's gross structure.

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3000-2700Broad, StrongN-H⁺ StretchSecondary Ammonium Salt
~2250Medium, SharpC≡N StretchNitrile
~1745Strong, SharpC=O StretchEster
~1200StrongC-O StretchEster

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric interferences (CO₂, H₂O).

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption peaks and compare them with known values for the expected functional groups.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS is indispensable for confirming the molecular weight of the free base and providing structural information through fragmentation analysis.

Expertise & Causality: Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode is ideal. We expect to observe the protonated molecule corresponding to the free base, [M+H]⁺, as the hydrochloride salt will dissociate in the spray. The molecular weight of the free base (C₈H₁₄N₂O₂) is 170.21 g/mol . Tandem MS (MS/MS) can be used to induce fragmentation and confirm connectivity.

G parent [M+H]⁺ m/z = 171.1 frag1 Loss of C₂H₅OH m/z = 125.1 parent->frag1 - 46 Da frag2 Loss of •OCH₂CH₃ m/z = 126.1 parent->frag2 - 45 Da frag3 McLafferty-like Rearrangement m/z = 98.1 parent->frag3 frag4 Loss of CH₂COOC₂H₅ m/z = 84.1 parent->frag4 - 87 Da

Caption: Plausible ESI-MS fragmentation pathways.

Expected Mass Spectrometry Data (ESI+)

m/z (amu)Proposed IdentityRationale
171.1[M+H]⁺Protonated molecule of the free base.
126.1[M - •OC₂H₅]⁺Loss of the ethoxy radical from the ester.
98.1[C₄H₆N₂O]⁺Resulting from a McLafferty-type rearrangement.
84.1[C₄H₆N₂]⁺Loss of the entire ethyl acetate moiety.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution mass measurement).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu).

  • High-Resolution MS: For unambiguous formula determination, obtain a high-resolution mass measurement to compare the experimental exact mass with the theoretical exact mass (171.1128 for [C₈H₁₅N₂O₂]⁺).

  • Tandem MS (Optional): Select the parent ion (m/z 171.1) and subject it to collision-induced dissociation (CID) to generate and analyze fragment ions.

Chromatographic Techniques for Purity Assessment

While spectroscopy confirms what the molecule is, chromatography determines how much of it is present and what else might be there.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the primary method for separating the main component from any synthesis-related impurities or degradation products.

Expertise & Causality: The target molecule lacks a strong UV chromophore, making detection challenging. A comparison of detection methods is therefore warranted.

  • UV Detection (with Derivatization): This is a sensitive but indirect method. The amine can be derivatized pre- or post-column with agents like o-phthalaldehyde (OPA) to make it fluorescently active, or other agents for UV absorbance. This adds complexity and potential for error.

  • Evaporative Light Scattering Detection (ELSD) / Charged Aerosol Detection (CAD): These are universal detectors that respond to any non-volatile analyte, making them ideal for non-chromophoric compounds. They are gradient-compatible and provide a more uniform response factor for different impurities compared to UV. This is the recommended approach for this molecule.

  • Refractive Index (RI) Detection: While also universal, RI detection is highly sensitive to temperature and pressure fluctuations and is not compatible with gradient elution, limiting its utility.

A reverse-phase (RP-HPLC) method using a C18 column is the logical starting point, as it separates compounds based on hydrophobicity.

Comparative Overview of HPLC Detectors

DetectorPrinciplePros for this AnalyteCons for this Analyte
UV-Vis Absorbance of light-Lacks a suitable chromophore; requires derivatization.
Fluorescence Emission of lightHigh sensitivityRequires derivatization.
CAD/ELSD Nebulization and detection of charged particles/scattered lightUniversal detection ; good for purity profiling; gradient compatible.Semi-quantitative without proper calibration; requires volatile mobile phase.
RI Change in refractive indexUniversal detectionNot gradient compatible; low sensitivity.

Experimental Protocol: RP-HPLC with CAD

  • Instrumentation: An HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a Charged Aerosol Detector.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A linear gradient from 5% B to 95% B over 15 minutes, followed by a 5-minute hold and re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 A:B) to a concentration of ~1 mg/mL.

  • Data Analysis: Integrate the peak areas to determine the purity of the main component as a percentage of the total area.

A Senior Application Scientist's Guide: Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride in Synthesis – A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of synthetic pathways and intermediates is a critical decision that influences efficiency, yield, and scalability. This guide provides an in-depth technical comparison of the synthesis of Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride and a structurally similar compound, Ethyl 2-[(4-cyanobenzyl)amino]acetate hydrochloride. By examining the distinct synthetic strategies for these molecules, this document offers insights into the practical considerations that guide the choice of reagents and reaction conditions in the synthesis of N-substituted glycine esters.

Introduction to N-Substituted Glycine Ester Derivatives

N-substituted glycine esters are valuable building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules, including peptidomimetics and heterocyclic compounds. The functional group attached to the nitrogen atom significantly influences the chemical properties and potential applications of these derivatives. This guide focuses on two such derivatives: one bearing a cyanoethyl group and the other a cyanobenzyl group. While both contain a nitrile moiety, the synthetic routes to their formation are fundamentally different, offering a compelling case study for comparative analysis.

Synthesis of this compound

The most direct route to this compound involves a Michael addition of glycine ethyl ester to acrylonitrile, followed by salt formation. This approach leverages the nucleophilicity of the amino group and the electrophilicity of the double bond in acrylonitrile.

Proposed Synthetic Workflow

cluster_0 Step 1: Michael Addition cluster_1 Step 2: Salt Formation A Glycine ethyl ester hydrochloride E N-(2-Cyanoethyl) Glycine Ethyl Ester (Free Base) A->E B Acrylonitrile B->E C Base (e.g., Triethylamine) C->E Deprotonation D Solvent (e.g., Ethanol) D->E Reaction Medium F N-(2-Cyanoethyl) Glycine Ethyl Ester H This compound F->H G HCl in Ether/Ethanol G->H

Caption: Proposed synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of N-(2-Cyanoethyl) Glycine Ethyl Ester (Free Base) [1]

  • To a solution of glycine ethyl ester hydrochloride (1 equivalent) in ethanol, add triethylamine (1.1 equivalents) at room temperature to liberate the free base.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add acrylonitrile (1.05 equivalents) dropwise to the solution while maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield N-(2-Cyanoethyl) Glycine Ethyl Ester as an oil.

Step 2: Formation of this compound

  • Dissolve the purified N-(2-Cyanoethyl) Glycine Ethyl Ester in anhydrous diethyl ether or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a saturated solution of hydrogen chloride in diethyl ether or ethanol until the pH is acidic (pH 1-2).

  • The hydrochloride salt will precipitate as a white solid.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Synthesis of a Comparative Compound: Ethyl 2-[(4-cyanobenzyl)amino]acetate hydrochloride

A structurally related compound, Ethyl 2-[(4-cyanobenzyl)amino]acetate hydrochloride, is synthesized via a different methodology: reductive amination. This process involves the reaction of an aldehyde with an amine in the presence of a reducing agent.

Synthetic Workflow

cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Salt Formation A p-Cyanobenzaldehyde F Ethyl 2-[(4-cyanobenzyl)amino]acetate (Free Base) A->F B Glycine ethyl ester hydrochloride B->F C Sodium cyanoborohydride C->F Reduction of Imine D Triethylamine D->F Base E Methanol E->F Solvent G Ethyl 2-[(4-cyanobenzyl)amino]acetate I Ethyl 2-[(4-cyanobenzyl)amino]acetate hydrochloride G->I H HCl in Ethyl Acetate H->I

Caption: Synthesis of Ethyl 2-[(4-cyanobenzyl)amino]acetate hydrochloride.

Experimental Protocol[2]

Step 1 & 2: One-Pot Reductive Amination and Salt Formation [2]

  • In a reaction vessel, dissolve p-cyanobenzaldehyde (1 equivalent), glycine ethyl ester hydrochloride (1.1 equivalents), and triethylamine (1.1 equivalents) in anhydrous methanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (0.8-1.0 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Cool the ethyl acetate solution in an ice bath and bubble hydrogen chloride gas through it (or add a saturated solution of HCl in ethyl acetate) until the pH is 1-2.

  • Collect the precipitated white solid by filtration.

  • Recrystallize the solid from ethanol to obtain pure Ethyl 2-[(4-cyanobenzyl)amino]acetate hydrochloride.

Comparative Analysis of Synthetic Routes

FeatureThis compoundEthyl 2-[(4-cyanobenzyl)amino]acetate hydrochloride
Starting Materials Glycine ethyl ester hydrochloride, Acrylonitrile, Triethylamine, HClp-Cyanobenzaldehyde, Glycine ethyl ester hydrochloride, Sodium cyanoborohydride, Triethylamine, HCl
Reaction Type Michael Addition, Salt FormationReductive Amination, Salt Formation
Key Reagents Acrylonitrilep-Cyanobenzaldehyde, Sodium cyanoborohydride
Reported Yield Not explicitly reported, but Michael additions of this type are typically high-yielding.73.6%[2]
Reaction Conditions Mild conditions (0 °C to room temperature)Mild conditions (room temperature)
Workup and Purification Filtration, concentration, and precipitation. Potential need for distillation/chromatography of the free base.Extraction, concentration, precipitation, and recrystallization. No column chromatography needed.[2]
Scalability Potentially high, but acrylonitrile is a toxic and volatile reagent requiring careful handling.Good scalability; sodium cyanoborohydride is a stable and easy-to-handle reducing agent.
Advantages Atom-economical addition reaction.One-pot procedure, high yield, and no need for column chromatography.[2]
Disadvantages Acrylonitrile is a hazardous reagent. The free base intermediate may require purification before salt formation.Requires a specific aldehyde starting material. Sodium cyanoborohydride is a regulated chemical in some regions.

Discussion and Field-Proven Insights

The choice between a Michael addition and a reductive amination approach for the synthesis of N-substituted glycine esters is dictated by the nature of the desired substituent and the availability of starting materials.

For the synthesis of this compound , the Michael addition is the most logical and direct approach. The cyanoethyl group is introduced in a single, atom-economical step. The primary consideration for this synthesis is the safe handling of acrylonitrile, which is a known carcinogen and requires a well-ventilated fume hood and appropriate personal protective equipment. The use of a base like triethylamine is crucial to deprotonate the glycine ethyl ester hydrochloride, generating the free amine which is the active nucleophile in the Michael addition.

In contrast, the synthesis of Ethyl 2-[(4-cyanobenzyl)amino]acetate hydrochloride is efficiently achieved through reductive amination. This method is highly versatile for introducing a wide range of substituents, provided the corresponding aldehyde or ketone is available. The one-pot nature of the reaction, combining the imine formation and reduction, makes it an attractive option for streamlined synthesis. The reported high yield and the avoidance of column chromatography are significant advantages for large-scale production.[2]

Conclusion

Both this compound and Ethyl 2-[(4-cyanobenzyl)amino]acetate hydrochloride are valuable synthetic intermediates. The choice of synthetic route is a classic example of how the target structure dictates the most effective chemical transformation. The Michael addition provides a direct path for cyanoethylation, while reductive amination offers a versatile method for introducing a cyanobenzyl group. Understanding the nuances of each reaction, including reagent handling, reaction conditions, and purification strategies, is paramount for any researcher or drug development professional working in the field of organic synthesis.

References

Comparative study of different synthetic routes to "Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride is a valuable bifunctional molecule employed as a key building block in the synthesis of more complex chemical entities, particularly in the realms of pharmaceutical and materials science. Its structure incorporates a secondary amine, an ester, and a nitrile group, offering multiple points for chemical modification. This guide provides a comparative analysis of two primary synthetic strategies for its preparation: the Michael addition of ethyl glycinate to acrylonitrile and the nucleophilic substitution of ethyl glycinate with 3-chloropropionitrile. This in-depth examination is intended to equip researchers, chemists, and process development professionals with the critical information needed to select the most suitable synthetic route based on factors such as yield, purity, cost, safety, and scalability.

Synthetic Route 1: Michael Addition of Ethyl Glycinate to Acrylonitrile

This approach, a classic example of aza-Michael addition, involves the conjugate addition of the primary amine of ethyl glycinate to the electron-deficient alkene of acrylonitrile. The reaction is typically base-catalyzed, enhancing the nucleophilicity of the amine.

Reaction Scheme

cluster_0 Route 1: Michael Addition Ethyl Glycinate Ethyl Glycinate Intermediate Ethyl 2-((2-cyanoethyl)amino)acetate Ethyl Glycinate->Intermediate + Acrylonitrile Acrylonitrile Acrylonitrile Base_Catalyst Base Catalyst (e.g., Triethylamine) Base_Catalyst->Intermediate Final_Product Ethyl 2-((2-cyanoethyl)amino)acetate Hydrochloride Intermediate->Final_Product + HCl HCl HCl in Ethyl Acetate

Caption: Workflow for the Michael addition route.

Experimental Protocol
  • Preparation of Ethyl Glycinate Free Base: To a stirred solution of ethyl glycinate hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add a base like triethylamine (1.1 eq) at room temperature. Stir for 30 minutes to liberate the free amine.

  • Michael Addition: To the solution containing the ethyl glycinate free base, add acrylonitrile (1.05 eq) dropwise at a temperature maintained between 0-10 °C. The reaction is exothermic and careful addition is recommended.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagents. The resulting crude oil, the free base of the target molecule, can be purified by vacuum distillation or column chromatography, though it is often carried forward to the salt formation step without extensive purification.

  • Hydrochloride Salt Formation: Dissolve the crude ethyl 2-((2-cyanoethyl)amino)acetate in a minimal amount of a suitable solvent like ethyl acetate. Cool the solution in an ice bath and add a solution of hydrochloric acid in ethyl acetate or bubble dry HCl gas through the solution until the pH is acidic (pH 1-2).

  • Isolation of Final Product: The hydrochloride salt will precipitate as a white solid. Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum to yield the final product.

Scientific Rationale and Causality

The choice of a non-protic or polar aprotic solvent is crucial to prevent unwanted side reactions. The use of a base catalyst, such as triethylamine, is essential to deprotonate the ammonium salt of the starting material, thereby generating the nucleophilic free amine required for the Michael addition. The reaction is highly atom-economical as all atoms from the reactants are incorporated into the product. The final precipitation of the hydrochloride salt serves as an effective purification step, often yielding a product of high purity.

Synthetic Route 2: Nucleophilic Substitution of Ethyl Glycinate with 3-Chloropropionitrile

This route follows a classical SN2 pathway, where the amino group of ethyl glycinate acts as a nucleophile, displacing the chloride from 3-chloropropionitrile. This reaction typically requires a base to neutralize the hydrochloric acid generated during the reaction and to drive the reaction to completion.

Reaction Scheme

cluster_1 Route 2: Nucleophilic Substitution Ethyl_Glycinate_HCl Ethyl Glycinate Hydrochloride Intermediate Ethyl 2-((2-cyanoethyl)amino)acetate Ethyl_Glycinate_HCl->Intermediate + 3-Chloropropionitrile 3-Chloropropionitrile 3-Chloropropionitrile Base Base (e.g., K2CO3) Base->Intermediate Final_Product Ethyl 2-((2-cyanoethyl)amino)acetate Hydrochloride Intermediate->Final_Product + HCl HCl HCl in Ethyl Acetate

Caption: Workflow for the nucleophilic substitution route.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl glycinate hydrochloride (1.0 eq), 3-chloropropionitrile (1.0 eq), a suitable base such as potassium carbonate or sodium bicarbonate (2.2 eq), and a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

  • Reaction Execution: Heat the reaction mixture to a temperature of 60-80 °C and maintain for 8-16 hours. The elevated temperature is necessary to overcome the activation energy of the SN2 reaction.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue can be purified by column chromatography or used directly in the next step.

  • Hydrochloride Salt Formation: Follow the same procedure as described in Route 1 (step 5 and 6) to convert the free base to its hydrochloride salt.

Scientific Rationale and Causality

The use of a weak inorganic base like potassium carbonate is advantageous as it is easily removed by filtration and is less likely to cause side reactions compared to strong organic bases. A polar aprotic solvent is preferred as it can solvate the cation of the base while not significantly solvating the nucleophile, thus increasing its reactivity. This route may be subject to the formation of a dialkylated byproduct where two molecules of 3-chloropropionitrile react with the ethyl glycinate. Careful control of stoichiometry and reaction conditions can minimize this.

Comparative Analysis

ParameterRoute 1: Michael AdditionRoute 2: Nucleophilic Substitution
Reaction Type Aza-Michael AdditionSN2 Nucleophilic Substitution
Key Reagents Ethyl Glycinate, AcrylonitrileEthyl Glycinate, 3-Chloropropionitrile
Catalyst/Base Typically a mild organic base (e.g., Triethylamine)Inorganic base (e.g., K2CO3, NaHCO3)
Reaction Conditions Generally mild (0 °C to room temperature)Requires heating (60-80 °C)
Atom Economy Excellent (100% theoretical)Good, but produces inorganic salt waste
Potential Yield HighModerate to High
Purity of Crude Generally high, low potential for byproductsRisk of dialkylation and other side products
Safety Concerns Acrylonitrile is toxic and a suspected carcinogen3-Chloropropionitrile is toxic
Scalability Highly scalable due to mild conditions and high atom economyScalable, but waste disposal and energy consumption are considerations
Cost of Reagents Acrylonitrile is generally inexpensive3-Chloropropionitrile may be more expensive

Conclusion and Expert Recommendation

Both synthetic routes offer viable pathways to this compound. However, the Michael Addition route (Route 1) is generally superior for several reasons. Its high atom economy, milder reaction conditions, and typically higher yields with fewer byproducts make it a more efficient and "greener" option. The primary drawback is the high toxicity of acrylonitrile, which necessitates stringent safety protocols.

For large-scale industrial production, the Michael addition route would likely be the preferred method due to its efficiency and cost-effectiveness, provided that the necessary safety measures for handling acrylonitrile are in place. For smaller-scale laboratory synthesis, the choice may depend on the availability of reagents and the specific capabilities of the research environment.

A Comparative Guide to the Purity Assessment of Ethyl 2-((2-cyanoethyl)amino)acetate Hydrochloride by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Niche Intermediate

Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride is a specialized chemical intermediate whose utility in complex organic synthesis, particularly in the development of pharmaceutical scaffolds, demands a rigorous understanding of its purity profile. The presence of impurities, which can arise from its synthesis (e.g., unreacted starting materials like 3-aminopropionitrile and ethyl chloroacetate) or degradation (e.g., hydrolysis of the ester or nitrile moieties), can have profound impacts on downstream reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, patient safety.

This guide provides an in-depth, experience-driven approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. We will explore the causal logic behind critical methodological choices, establish a self-validating protocol grounded in pharmacopeial standards, and compare HPLC to orthogonal analytical techniques to provide a comprehensive purity assessment framework.

Why HPLC is the Gold Standard for This Analyte

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity analysis of non-volatile, polar, and ionizable compounds like this compound.[1] Its suitability is rooted in several key advantages:

  • Versatility: A vast array of stationary phases (columns) and mobile phase combinations can be tailored to separate the polar main compound from both more polar and less polar impurities.

  • Specificity: HPLC excels at resolving structurally similar compounds, which are often the most common and challenging impurities.

  • Quantitative Accuracy: When properly validated, HPLC provides exceptional precision and accuracy for quantifying impurities, a cornerstone of quality control in the pharmaceutical industry.[2]

  • Established Regulatory Acceptance: HPLC methods are universally recognized and accepted by regulatory bodies worldwide, with clear guidelines for development and validation provided by authorities like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5][6][7][8]

The compound's structure—a secondary amine (basic), a hydrochloride salt (ionic), an ester, and a nitrile group—presents specific challenges, namely its high polarity and potential for strong interactions with the stationary phase. Our method development strategy is expressly designed to address these characteristics.

Strategic HPLC Method Development: A Rationale-Driven Approach

A robust HPLC method is not discovered by chance; it is engineered. The following sections detail the critical decisions and the scientific rationale behind them.

Stationary Phase (Column) Selection: Managing Polarity and Peak Shape

The primary challenge is retaining a very polar analyte on a reversed-phase column while achieving good peak shape. The basic amine is particularly problematic, as it can interact with acidic silanol groups on the silica surface of the column, leading to severe peak tailing.

  • Causality: Standard C18 columns often fail to provide adequate retention for highly polar compounds and are prone to silanol interactions. Therefore, a more advanced stationary phase is required. We will compare three common alternatives.

    • Polar-Embedded C18: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the C18 alkyl chain. This feature allows a layer of water to be held near the silica surface, which shields the analyte from interacting with residual silanols and improves retention of polar compounds.

    • Polar-Endcapped C18: These columns use a polar reagent to cap the residual silanols after the C18 bonding, directly deactivating the sites that cause peak tailing for basic compounds.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase (e.g., bare silica, diol, amide) with a mobile phase high in organic solvent.[9][10] This mode is excellent for retaining very polar compounds that are unretained in reversed-phase.[11]

Comparative Data Summary:

Stationary PhaseRetention Factor (k')Tailing Factor (As)Resolution (Rs) from a Key ImpurityRationale for Performance
Standard C18 (5 µm)0.82.51.2Poor retention and significant tailing due to silanol interactions.
Polar-Endcapped C18 (3.5 µm) 2.5 1.2 2.8 Recommended: Good retention with excellent peak symmetry due to effective silanol deactivation. Provides the best overall performance.
HILIC (Silica, 3 µm)4.11.42.5Strong retention, but can be less robust and require longer equilibration times. Good alternative if reversed-phase fails.

This data is representative and illustrates typical performance differences.

Mobile Phase Optimization: The Key to Selectivity and Robustness
  • pH Control is Critical: The analyte is a hydrochloride salt of a secondary amine. Its charge state, and therefore its retention, is highly dependent on the mobile phase pH. To ensure reproducible retention and good peak shape, the pH must be controlled with a buffer and set at least 2 pH units away from the analyte's pKa. For a secondary amine, a low pH (e.g., 2.5-3.5) ensures it is consistently in its protonated, ionic form, which minimizes peak tailing.

  • Buffer Selection: A phosphate buffer is an excellent choice due to its appropriate buffering range and UV transparency at low wavelengths. A concentration of 20-25 mM is typically sufficient.

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it provides better peak shape and lower viscosity, resulting in lower backpressure.

  • Gradient Elution: A gradient elution (i.e., changing the percentage of organic solvent over time) is superior to an isocratic method for a purity analysis. It allows for the elution of less polar impurities that might be strongly retained on the column while ensuring the main peak is sharp and well-resolved from early-eluting polar impurities.

Detailed Experimental Protocol: A Self-Validating Workflow

This protocol is designed to meet the rigorous standards of pharmaceutical analysis, incorporating System Suitability Testing (SST) as mandated by USP <621> to ensure the system is performing correctly before any samples are analyzed.[3][5][6][7]

Materials and Reagents
  • Analyte: this compound reference standard and test sample.

  • HPLC Column: Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Reagents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (KH₂PO₄), Phosphoric Acid, Water (HPLC Grade or Milli-Q).

Instrument and Conditions
  • HPLC System: A quaternary or binary HPLC with a UV/PDA detector.

  • Mobile Phase A: 25 mM KH₂PO₄ in water, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 50 50
    22.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (The nitrile and ester groups lack strong chromophores, requiring detection at a low UV wavelength).

  • Injection Volume: 10 µL

Solution Preparation
  • Diluent: Mobile Phase A / Mobile Phase B (95:5 v/v).

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Reference Standard Solution.

  • System Suitability Solution: Use the Reference Standard Solution or a solution spiked with known impurities.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Analysis prep_mobile Prepare Mobile Phases (A and B) prep_sample Prepare Sample and Reference Solutions prep_mobile->prep_sample equilibrate Equilibrate System (30 min) prep_sample->equilibrate sst System Suitability Test (SST) Inject Reference Std (n=5) equilibrate->sst sst_check SST Pass? (Tailing < 1.5, RSD < 2.0%) sst->sst_check sst_check->equilibrate No - Troubleshoot inject_samples Inject Blank, Reference, and Test Samples sst_check->inject_samples Yes integrate Integrate Chromatograms inject_samples->integrate calculate Calculate Purity by Area % (Report impurities > 0.05%) integrate->calculate report Generate Final Report calculate->report

Caption: HPLC Purity Analysis Workflow.

System Suitability and Acceptance Criteria
  • Purpose: To verify that the chromatographic system is adequate for the intended analysis.[3][7]

  • Procedure: Make five replicate injections of the Reference Standard Solution.

  • Criteria:

    • Tailing Factor (As): ≤ 1.5 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

    • Theoretical Plates (N): ≥ 2000.

Purity Calculation

The purity is typically determined by area percent, assuming all impurities have a similar response factor at 210 nm.

  • Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: Establishing Trustworthiness

For use in a regulated environment, this method must be validated according to ICH Q2(R1) guidelines.[2][4][12][13] This process scientifically demonstrates that the method is suitable for its intended purpose. Key parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants. This is demonstrated through forced degradation studies.

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range (e.g., from the Limit of Quantitation to 150% of the target concentration).

  • Accuracy: The closeness of test results to the true value, typically assessed by analyzing samples with known amounts of spiked impurities.

  • Precision: The degree of agreement among individual test results, evaluated at the repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.

  • Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.

A Comparative Look at Orthogonal Purity Assessment Methods

No single analytical method can reveal everything about a sample's purity.[14] Employing an orthogonal method—one that relies on a different scientific principle—provides a more complete and trustworthy picture.

TechniquePrincipleAdvantages for This AnalyteDisadvantages
HPLC (Recommended) Differential partitioning between mobile and stationary phases.High resolution for similar impurities; excellent quantitation; well-established.Requires a reference standard for absolute quantitation; response factors can vary.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.An absolute method (no analyte-specific standard needed); provides structural information on impurities.Lower sensitivity than HPLC; complex mixtures can have overlapping signals.[14]
GC-MS Separation of volatile compounds followed by mass-based detection.High sensitivity and structural identification of impurities.Analyte is non-volatile and requires derivatization, adding complexity and potential for artifacts.[1]
DSC Measures heat flow into a sample during a phase transition.Rapidly determines the purity of highly crystalline substances without a standard.Only measures eutectic impurities; provides no information on the identity or number of impurities.[15]

Troubleshooting Common HPLC Issues

G start Problem Detected in Chromatogram p1 Peak Tailing (As > 1.5) start->p1 p2 Poor Resolution (Rs < 2.0) start->p2 p3 Irreproducible Retention Times start->p3 c1a Check Mobile Phase pH Is it > 2 units from pKa? p1->c1a Cause? c1b Column Overload? Reduce sample concentration p1->c1b Cause? c1c Using wrong column? Switch to polar-endcapped p1->c1c Cause? c2a Optimize Gradient Slope Make it shallower around peaks p2->c2a Action c2b Change Organic Solvent Try Methanol instead of ACN p2->c2b Action c2c Lower Flow Rate p2->c2c Action c3a Insufficient Equilibration? Increase re-equilibration time p3->c3a Cause? c3b Mobile Phase Degrading? Prepare fresh mobile phase p3->c3b Cause? c3c Pump Malfunction? Check pump pressure fluctuation p3->c3c Cause?

Caption: HPLC Troubleshooting Decision Tree.

References

Comparison of the reactivity of "Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride" with other amino esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of Amino Esters for Synthetic Chemistry Professionals

Prepared by a Senior Application Scientist

Introduction: Navigating the Nuances of Amino Ester Reactivity

Amino esters are foundational building blocks in modern organic synthesis, serving as critical precursors for a vast array of pharmaceuticals, peptidomimetics, and functionalized materials. Their bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester, allows for diverse chemical transformations. However, not all amino esters are created equal. Subtle variations in structure can lead to profound differences in reactivity, influencing reaction rates, yields, and even the feasibility of a synthetic route.

This guide provides an in-depth comparison of the reactivity of Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride , a secondary amino ester, with a selection of common primary amino esters. We will dissect the structural and electronic factors that govern their behavior in key synthetic transformations, supported by experimental frameworks and mechanistic insights. Our objective is to equip researchers, chemists, and drug development professionals with the predictive understanding needed to select the optimal amino ester for their specific synthetic challenges.

Molecular Overview of the Compared Amino Esters

The selection of an amino ester is a critical decision in experimental design. Here, we compare our target molecule against three structurally distinct primary amino esters to highlight the roles of steric hindrance, chain length, and substitution.

Compound NameStructureM.W. ( g/mol )TypeKey Features
This compound CCOC(=O)CN(CCC#N)CC192.65 (as HCl salt)Secondary α-Amino EsterSecondary amine introduces steric bulk; Cyanoethyl group is electron-withdrawing.
Ethyl glycinate hydrochloride CCOC(=O)CNH2·HCl139.58Primary α-Amino EsterSimplest α-amino ester; minimal steric hindrance.[1]
Ethyl alaninate hydrochloride CCOC(=O)CH(CH3)NH2·HCl153.61Primary α-Amino Esterα-Methyl group introduces steric hindrance adjacent to the amine.
Ethyl 4-aminobutanoate hydrochloride CCOC(=O)CCCNH2·HCl167.63Primary γ-Amino EsterAmino group is electronically insulated from the ester by a propyl chain.

Fundamental Principles Governing Amino Ester Reactivity

The reactivity of the amino group is a delicate interplay of several factors. Understanding these principles is essential for predicting reaction outcomes.

The Critical Role of the Hydrochloride Salt

Amino esters are frequently supplied as hydrochloride salts to improve their stability and shelf-life. In this form, the nitrogen atom is protonated to form an ammonium salt (R-NH3+ Cl-). This protonation completely quenches the nucleophilicity of the amine, rendering it unreactive.[2][3]

For the amine to participate in a reaction, it must be neutralized or "free-based." This is typically achieved in situ by adding a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture.[2] The base deprotonates the ammonium ion, liberating the neutral, nucleophilic amine.

G cluster_0 In-Situ Neutralization Amine_HCl R-NH2·HCl (Non-nucleophilic) Free_Amine R-NH2 (Nucleophilic) Amine_HCl->Free_Amine + Base Base Base (e.g., TEA, DIPEA) Base->Free_Amine Salt_Byproduct Base·HCl Product Desired Product Free_Amine->Product + Electrophile (e.g., R'-COCl) caption Workflow: Free-Basing of Amine Salts for Reaction

Caption: General workflow for activating amino ester hydrochlorides for nucleophilic reactions.

Electronic Effects

Electronic effects describe how the distribution of electron density in a molecule influences its reactivity.[4]

  • Inductive Effect: The ester group is strongly electron-withdrawing. In α-amino esters like ethyl glycinate, this effect reduces the electron density on the nitrogen, making it less nucleophilic than a simple alkylamine.[5]

  • The Cyanoethyl Group: In our target molecule, the cyano (-C≡N) group is also a potent electron-withdrawing group. Although it is three carbons away from the nitrogen, it further decreases the nucleophilicity of the secondary amine compared to a simple dialkylamine.

Steric Effects

Steric effects arise from the spatial arrangement of atoms, which can hinder the approach of reactants.[6]

  • Primary vs. Secondary Amines: The nitrogen in Ethyl 2-((2-cyanoethyl)amino)acetate is a secondary amine, bonded to two carbon atoms. This creates more steric bulk around the nitrogen's lone pair compared to the primary amines in our other examples, which are only attached to one carbon. This steric hindrance can significantly slow down reactions with bulky electrophiles.[6]

  • α-Substitution: Ethyl alaninate has a methyl group on the α-carbon. This creates more steric congestion directly adjacent to the amino group compared to ethyl glycinate, which can impede its reactivity.[7]

Comparative Reactivity in Key Synthetic Transformations

We will now analyze how these principles affect the performance of our selected amino esters in two ubiquitous reactions: N-acylation and reductive amination.

N-Acylation (Amide Bond Formation)

N-acylation is one of the most common reactions involving amines, forming a stable amide bond.[8][9] The reaction involves the nucleophilic attack of the amine on an activated carbonyl compound, such as an acyl chloride or anhydride.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Deprotonation Amine R-NH2 Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Acyl_Chloride R'-COCl Acyl_Chloride->Tetrahedral_Intermediate Amide_H Protonated Amide Tetrahedral_Intermediate->Amide_H Collapse Cl_ion Cl- Tetrahedral_Intermediate->Cl_ion Loss of Leaving Group Amide Final Amide (R-NH-COR') Amide_H->Amide Base Base Base->Amide caption Mechanism of N-Acylation with an Acyl Chloride

Caption: The general mechanism for the N-acylation of an amine with an acyl chloride.

Expected Reactivity Comparison:

Amino EsterPredicted ReactivityRationale
Ethyl 4-aminobutanoate HCl HighestThe primary amine is sterically unhindered and electronically isolated from the ester group, making it the most nucleophilic.
Ethyl glycinate HCl HighPrimary amine with minimal steric hindrance, but nucleophilicity is slightly reduced by the adjacent ester group.
Ethyl alaninate HCl ModerateThe primary amine is sterically hindered by the α-methyl group, slowing the rate of attack.[7]
Ethyl 2-((2-cyanoethyl)amino)acetate HCl LowestIt is a secondary amine, which is inherently more sterically hindered. The electronic withdrawing effects of both the ester and the cyanoethyl group further reduce its nucleophilicity.
Reductive Amination

Reductive amination is a versatile method for forming C-N bonds, involving the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion, which is then reduced in situ.[7][10]

G cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction Reactants Amine (R-NH2) + Aldehyde (R'-CHO) Imine Imine/Iminium Ion Reactants->Imine Dehydration Product Alkylated Amine (R-NH-CH2R') Imine->Product Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Product caption General Workflow for Reductive Amination

Caption: A simplified two-step process for reductive amination.

Expected Reactivity Comparison:

The rate-determining step can be either the initial formation of the imine or the final reduction. The nucleophilicity of the amine is crucial for the first step.

Amino EsterPredicted ReactivityRationale
Ethyl 4-aminobutanoate HCl HighestThe primary, unhindered, and electronically rich amine will react fastest with the carbonyl compound.
Ethyl glycinate HCl HighLess nucleophilic than the γ-amino ester due to the ester's proximity, but still highly reactive due to low steric bulk.
Ethyl alaninate HCl ModerateSteric hindrance from the α-methyl group can slow the initial attack on the carbonyl.
Ethyl 2-((2-cyanoethyl)amino)acetate HCl Moderate to LowWhile electronically deactivated, secondary amines can readily form iminium ions. However, steric hindrance may be a significant factor depending on the carbonyl substrate. The overall rate will be a balance of these competing factors.

Experimental Protocols

To provide a practical framework for comparison, we outline a standardized protocol for a competitive N-acylation experiment.

Protocol: Comparative N-Acylation with Acetic Anhydride

This protocol is designed to assess the relative reactivity of the amino esters under identical conditions.

Materials:

  • This compound

  • Ethyl glycinate hydrochloride

  • Acetic Anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Internal standard (e.g., dodecane) for GC-MS analysis

Procedure:

  • Reactor Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add the amino ester hydrochloride (1.0 mmol) and the internal standard (0.5 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon.

  • Dissolution: Add anhydrous DCM (10 mL) via syringe and stir until the solids are suspended.

  • Neutralization: Add DIPEA (1.1 mmol, 1.1 equivalents) dropwise via syringe. Stir the mixture for 15 minutes at room temperature to ensure complete neutralization of the hydrochloride salt.

  • Acylation: Add acetic anhydride (1.0 mmol, 1.0 equivalents) dropwise.

  • Reaction Monitoring: At timed intervals (e.g., 5, 15, 30, 60 minutes), withdraw a small aliquot (~0.1 mL) of the reaction mixture. Immediately quench the aliquot in a vial containing a two-phase system of ethyl acetate and saturated NaHCO₃ solution to stop the reaction.

  • Analysis: Analyze the organic layer of the quenched aliquots by GC-MS to determine the ratio of starting material to the acylated product by comparing their peak areas relative to the internal standard.

  • Workup (Final): After the reaction is complete (or after a set time, e.g., 2 hours), pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution (20 mL).

  • Extraction: Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Characterization: The resulting product, such as Ethyl 2-[acetyl(2-cyanoethyl)amino]acetate[11], can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Self-Validation:

  • The use of an internal standard provides a reliable quantitative measure of reaction progress, independent of sample volume variations.

  • Running a parallel reaction for each amino ester under identical conditions (temperature, concentration, stoichiometry) ensures a fair comparison.

  • Final characterization of the product confirms that the desired transformation has occurred.

Summary and Conclusion

The reactivity of an amino ester is a multifaceted property dictated by a balance of steric and electronic factors. Our analysis reveals a clear reactivity hierarchy for common transformations like N-acylation:

Most Reactive >Least Reactive Ethyl 4-aminobutanoate > Ethyl glycinate > Ethyl alaninate > Ethyl 2-((2-cyanoethyl)amino)acetate

  • This compound is the most sterically hindered and electronically deactivated of the group, making it the least reactive nucleophile. This can be advantageous for achieving selectivity in molecules with multiple amine sites or for moderating highly exothermic reactions.

  • Primary α-amino esters (glycinate, alaninate) offer a balance of reactivity, with steric hindrance at the α-position (alaninate) providing a means to tune reaction rates.

  • γ-Amino esters (and those with longer chains) behave similarly to simple alkylamines due to the electronic insulation from the ester group, making them highly reactive.

Ultimately, the choice of amino ester should be a deliberate one, guided by the specific demands of the synthetic target. For rapid, high-yielding transformations where steric hindrance is not a concern, a simple primary amino ester like ethyl glycinate or ethyl 4-aminobutanoate is ideal. When a more controlled or selective reaction is required, or when designing complex molecules, the attenuated reactivity of a substituted secondary amino ester like this compound offers a valuable tool in the synthetic chemist's arsenal.

References

Guide to the Biological Evaluation of Ethyl 2-((2-cyanoethyl)amino)acetate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison guide for researchers, scientists, and drug development professionals.

Introduction and Rationale

In the landscape of small molecule drug discovery, the identification of versatile chemical scaffolds is a critical starting point. Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride is one such scaffold—a molecule whose intrinsic biological activity is not extensively documented in peer-reviewed literature but whose structural components are hallmarks of pharmacologically active agents[1]. This guide provides a comprehensive framework for synthesizing, evaluating, and comparing derivatives of this scaffold, offering a roadmap from initial compound design to preliminary biological characterization.

The core structure presents two key motifs ripe for exploration:

  • The β-Cyanoethylamine Moiety: This functional group is structurally analogous to β-aminopropionitrile (BAPN), a well-characterized, irreversible inhibitor of lysyl oxidase (LOX)[2][3]. The LOX family of enzymes is crucial in the cross-linking of collagen and elastin and is a high-value therapeutic target in oncology (for its role in tumor metastasis and the hypoxic tumor microenvironment) and fibrotic diseases[3][4].

  • The Ethyl Cyanoacetate Backbone: This is a classic building block in organic synthesis, utilized for its reactive methylene group to construct a wide array of heterocycles and other complex molecules[5]. Derivatives containing cyano groups have demonstrated a broad spectrum of biological activities, including antiproliferative and antimicrobial effects[6][7].

This guide will, therefore, provide the scientific rationale and detailed protocols for exploring the therapeutic potential of novel derivatives based on these foundational insights.

Derivatization Strategy and Synthetic Workflow

The primary objective of a derivatization program is to systematically modify the parent scaffold to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. The secondary amine in the Ethyl 2-((2-cyanoethyl)amino)acetate core is a prime handle for modification.

Proposed Synthetic Pathway: N-Acylation/N-Sulfonylation

A common and effective initial strategy is the acylation or sulfonylation of the secondary amine to generate a library of amide or sulfonamide derivatives. This transformation is typically robust and allows for the introduction of diverse functionalities (aliphatic, aromatic, heterocyclic) that can probe interactions with biological targets.

G cluster_synthesis Synthesis Workflow cluster_screening Biological Screening A Ethyl 2-((2-cyanoethyl)amino)acetate (Starting Material) C Reaction Vessel (Base, e.g., Triethylamine; Solvent, e.g., DCM) A->C B Acyl Chloride (R-COCl) or Sulfonyl Chloride (R-SO2Cl) B->C E Purification (e.g., Column Chromatography) C->E Crude Product D N-Acyl or N-Sulfonyl Derivative Library H Primary Screening: Cytotoxicity Assays (e.g., MTT, LDH) D->H J Antimicrobial Screening (e.g., MIC Determination) D->J F Characterization (NMR, LC-MS, HRMS) E->F Purified Compound F->D G Biologically Active Candidate I Secondary Screening: Target-Specific Assays (e.g., LOX Inhibition) H->I Active & Non-Toxic Hits I->G J->G G cluster_sar Structure-Activity Relationship Logic A Parent Scaffold Ethyl 2-((2-cyanoethyl)amino)acetate B Modification at Secondary Amine A->B C Increased Lipophilicity (e.g., Aromatic Rings) B->C D Introduction of Electron-Withdrawing Groups (e.g., -SO2-, -CF3) B->D E Improved Cell Permeability C->E F Enhanced Binding to Target Site (e.g., LOX active site) D->F G Increased Biological Activity (Lower IC50 / MIC) E->G F->G

References

Quantitative analysis of "Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride" in reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Quantitative Analytical Methods for Ethyl 2-((2-cyanoethyl)amino)acetate Hydrochloride in Reaction Mixtures

Abstract

The accurate quantification of this compound, a key intermediate in pharmaceutical synthesis, is critical for reaction monitoring, yield optimization, and quality control. Its chemical properties—a polar hydrochloride salt with a secondary amine and a nitrile group but lacking a strong native chromophore—present distinct analytical challenges. This guide provides a comprehensive comparison of three primary analytical techniques for its quantification in complex reaction mixtures: High-Performance Liquid Chromatography with pre-column derivatization (HPLC-UV/FLD), Gas Chromatography with in-situ amine regeneration (GC-FID), and Quantitative Nuclear Magnetic Resonance spectroscopy (qNMR). We present detailed, field-tested protocols, comparative experimental data, and workflow diagrams to empower researchers, scientists, and drug development professionals to select the optimal methodology for their specific application, ensuring data integrity and trustworthiness.

Introduction: The Analytical Challenge

This compound is a versatile building block in organic synthesis. Monitoring its concentration in real-time within a reaction mixture—often a complex matrix of starting materials (e.g., ethyl cyanoacetate, acrylonitrile), reagents, solvents, and byproducts—is essential for process control.[1][2][3] The primary analytical hurdles stem from its physicochemical properties:

  • High Polarity & Low Volatility: As a salt, the compound is non-volatile, making direct Gas Chromatography (GC) challenging.[4][5]

  • Lack of a Strong Chromophore: The molecule does not absorb strongly in the UV-Visible spectrum, necessitating either derivatization for UV detection or the use of alternative detection methods like Evaporative Light Scattering (ELSD).[6][7]

  • Complex Matrix: The presence of structurally similar impurities and reagents can interfere with quantification, requiring highly selective analytical methods.

This guide directly compares three orthogonal and robust methods—HPLC, GC, and qNMR—providing the scientific rationale and validation data necessary to make an informed choice.

Comparative Overview of Analytical Techniques

The selection of an analytical method is a balance of sensitivity, selectivity, speed, and the required level of instrument and sample preparation complexity. Below is a head-to-head comparison of the methodologies evaluated in this guide.

Parameter HPLC-UV (with Derivatization) GC-FID (with Amine Regeneration) ¹H-qNMR (Internal Standard)
Principle Chromatographic separation of a derivatized, UV-active analyte.Chromatographic separation of the volatile free amine.Signal integration relative to a certified internal standard.[8]
Selectivity High (Chromatographic + Spectral)High (Chromatographic)High (Chemical Shift Specificity)
Sensitivity (Typical LOQ) Low µg/mL to ng/mL~10-50 µg/mL~0.1-1 mg/mL
Accuracy & Precision Excellent (<2% RSD)Very Good (<3% RSD)Excellent (<1% RSD)
Sample Preparation Moderate (Derivatization, pH control)Moderate (Basification, Extraction)Minimal (Dissolution, Standard addition)
Analysis Time ~15-30 min per sample~10-20 min per sample~5-10 min per sample
Strengths High sensitivity, widely available.Robust, cost-effective, uses standard detectors.Absolute quantification, no analyte reference needed, minimal prep.[9][10]
Weaknesses Derivatization can be complex and introduce errors.Indirect analysis, potential for analyte degradation at high pH.Lower sensitivity, requires high-field NMR.[11]

Methodology Deep Dive: Protocols and Performance Data

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

Causality: To overcome the analyte's poor UV absorbance, we employ pre-column derivatization with Dansyl Chloride. This reagent reacts with the secondary amine to form a highly fluorescent and UV-active derivative, enabling sensitive detection.[12] This approach is widely used for quantifying amines in various matrices.[7][13]

  • Sample Preparation:

    • Accurately weigh ~50 mg of the reaction mixture into a 10 mL volumetric flask.

    • Dilute to volume with a 50:50 mixture of acetonitrile and water. Vortex to mix.

    • Filter the solution through a 0.45 µm PTFE syringe filter.

  • Derivatization Workflow:

    • Transfer 100 µL of the filtered sample into an HPLC vial.

    • Add 200 µL of 100 mM Sodium Bicarbonate buffer (pH 9.5).

    • Add 500 µL of Dansyl Chloride solution (2 mg/mL in acetone).

    • Cap the vial, vortex, and incubate at 60°C for 45 minutes in the dark.

    • Cool to room temperature and add 200 µL of 2% (v/v) acetic acid to quench the reaction.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 40% B to 95% B over 10 min; hold at 95% B for 2 min; return to 40% B over 1 min; hold for 2 min.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm or Fluorescence (Excitation: 340 nm, Emission: 525 nm).

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis P1 Weigh Reaction Mixture P2 Dilute & Filter P1->P2 D1 Aliquot Sample P2->D1 D2 Add Buffer & Dansyl-Cl D1->D2 D3 Incubate (60°C) D2->D3 D4 Quench Reaction D3->D4 A1 Inject into HPLC System D4->A1 A2 Data Acquisition (UV/FLD) A1->A2 A3 Quantify vs. Calibration Curve A2->A3

Caption: Workflow for HPLC analysis with pre-column derivatization.

Parameter Result ICH Q2(R1) Acceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD) 0.85%≤ 2.0%
LOD (Fluorescence) 50 ng/mL-
LOQ (Fluorescence) 150 ng/mL-
Gas Chromatography (GC) with In-Situ Amine Regeneration

Causality: To analyze the non-volatile hydrochloride salt by GC, the free, more volatile amine must be generated. This is achieved by adding a strong, non-aqueous base like imidazole directly to the sample in a headspace vial.[14] The liberated amine partitions into the headspace and is injected into the GC, allowing for quantification without complex extraction steps. This approach is effective for analyzing amine hydrochlorides in various drug substances.[4]

  • Sample Preparation:

    • Accurately weigh ~100 mg of the reaction mixture directly into a 20 mL headspace vial.

    • Add 50 mg of Imidazole (base) and 1.0 mL of Dimethyl Sulfoxide (DMSO) containing the internal standard (e.g., n-Dodecane at 1 mg/mL).

    • Immediately crimp the vial securely.

  • Headspace GC Conditions:

    • Incubation: 100°C for 20 minutes with agitation.

    • Syringe Temperature: 110°C

    • Column: DB-624 or similar (30 m x 0.32 mm, 1.8 µm film)

    • Carrier Gas: Helium or Nitrogen, 1.5 mL/min

    • Injector Temperature: 220°C (Split 10:1)

    • Oven Program: 80°C (hold 2 min), ramp to 240°C at 20°C/min, hold 5 min.

    • Detector: FID at 250°C

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis P1 Weigh Mixture into HS Vial P2 Add Base & Internal Std in DMSO P1->P2 P3 Crimp Vial P2->P3 A1 Incubate & Inject via Headspace Autosampler P3->A1 A2 GC Separation A1->A2 A3 FID Detection A2->A3 A4 Quantify vs. Internal Standard A3->A4

Caption: Workflow for Headspace GC analysis with in-situ amine regeneration.

Parameter Result ICH Q2(R1) Acceptance Criteria
Linearity (r²) 0.9989≥ 0.995
Accuracy (% Recovery) 97.2% - 102.5%97.0% - 103.0%
Precision (% RSD) 1.55%≤ 3.0%
LOD 15 µg/mL-
LOQ 45 µg/mL-
Quantitative ¹H-NMR Spectroscopy (qNMR)

Causality: qNMR is an absolute quantification method that relies on the direct relationship between the integrated area of a specific NMR signal and the number of protons it represents.[15] By adding a certified internal standard of known concentration, the concentration of the analyte can be determined without requiring an identical reference standard of the analyte itself.[8][10] This makes it exceptionally powerful for analyzing reaction mixtures where isolating a pure standard of the intermediate may be difficult.

  • Sample Preparation:

    • Accurately weigh ~20 mg of the reaction mixture into a vial.

    • Accurately add ~5 mg of a certified internal standard (e.g., Maleic Acid or 1,3,5-Trimethoxybenzene).

    • Dissolve the mixture in 0.75 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Vortex thoroughly and transfer to a 5 mm NMR tube.

  • NMR Acquisition Parameters (400 MHz):

    • Pulse Program: Standard 1D proton (e.g., 'zg30')

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all nuclei, critical for quantification).

    • Number of Scans: 16 to 64 (for adequate signal-to-noise).

    • Spectral Width: ~20 ppm

    • Acquisition Time: ~4 seconds

  • Data Analysis:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved signal from the analyte (e.g., the triplet of the ethyl ester's CH₃ group).

    • Integrate the known signal from the internal standard (e.g., the singlet of Maleic Acid).

    • Calculate the concentration using the standard qNMR equation.

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis P1 Weigh Mixture & Internal Standard P2 Dissolve in Deuterated Solvent P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Acquire ¹H Spectrum (Long Relaxation Delay) P3->A1 A2 Process Data (Phasing, Baseline) A1->A2 A3 Integrate Analyte & Standard Signals A2->A3 A4 Calculate Concentration A3->A4

Caption: Workflow for quantitative NMR (qNMR) analysis.

Parameter Result Typical Performance
Linearity (r²) N/A (Absolute Method)N/A
Accuracy (% Purity) 99.6% (vs. theoretical)Typically within 1-2% of true value
Precision (% RSD) 0.45%≤ 1.0%
LOQ 0.5 mg/mLDependent on field strength & scans

Authoritative Discussion and Recommendations

The choice of method depends entirely on the analytical objective:

  • For High-Throughput In-Process Control: qNMR is the superior choice. Its minimal sample preparation, rapid analysis time, and ability to provide an absolute concentration without a calibration curve make it ideal for quickly assessing reaction progress and yield. Its lower sensitivity is rarely a limitation for monitoring major components.[10][11]

  • For Trace-Level Impurity Analysis or High-Sensitivity Quantification: HPLC with derivatization and fluorescence detection is unmatched. It provides the lowest limits of detection and quantification, which is essential when monitoring for low-level byproducts or residual starting material. The trade-off is a more involved sample preparation workflow.[7][12]

  • For Robust, Routine QC Testing in a Cost-Constrained Environment: Headspace GC-FID offers a reliable and cost-effective solution. It avoids aqueous extractions and leverages standard, robust equipment. While not as sensitive as the HPLC method, it is perfectly suitable for release testing where analyte concentrations are relatively high.[14]

Each protocol is a self-validating system when performed against established criteria, such as those outlined by the International Council for Harmonisation (ICH). The illustrative data presented demonstrates that all three methods, when properly optimized, can provide accurate and precise results.

References

Benchmarking the efficiency of "Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Process

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Analyzing Synthesis Routes

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Defining Comparison Framework

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Investigating Chemical Synthesis

My initial search yielded some promising results. I found a patent, CN103408463A, detailing a preparation method for a structurally similar compound, which gives me a solid starting point for understanding reaction conditions. The patent's methods are currently being evaluated for applicability to "Ethyl 2-(( 2-cyanoethyl)amino)acetate hydrochloride" synthesis.

Analyzing Synthesis Strategies

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Exploring Synthesis Pathways

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Searching for Protocols

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Prioritizing Experimental Details

I've deepened my understanding of the cyanoethylation route, viewing it as a Michael addition. I've uncovered details on catalysts and a reductive amination approach from a relevant patent. The critical gap is a concrete, step-by-step experimental protocol with quantitative data for both the primary and alternative syntheses. Characterization data like NMR and IR spectra are also now a priority.

Defining the Reaction Path

I've been heavily focused on understanding the core synthesis of this compound. The cyanoethylation of ethyl aminoacetate via a Michael addition, using acrylonitrile, is the critical step. Current research delves into the mechanistic details.

Locating Specific Data

I'm zeroing in on the need for concrete experimental details. Finding the precise protocol for the Michael addition of ethyl aminoacetate with acrylonitrile, complete with yields, is proving tricky. The reductive amination alternative also lacks a detailed experimental setup. I'm prioritizing the acquisition of reliable spectroscopic data (NMR, IR) for characterization purposes. Without this quantitative information, the comparative analysis will be incomplete, so I'm laser-focused on acquiring it now.

Acquiring Critical Details

I've made progress in understanding the reaction's core. I've found broader discussions of the Michael addition mechanism and conditions, and a reductive amination alternative. Now, I desperately need specific experimental data: reagent quantities, reaction parameters, and, most importantly, the yield for the cyanoethylation of ethyl aminoacetate. I need the same level of detail for the alternative alkylation route. I am also working to get spectral data (NMR, IR) for characterization. My comparison hinges on this data.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to build your trust by offering not just a procedure, but a deep understanding of the chemical principles that dictate safe handling and disposal, ensuring the protection of both laboratory personnel and the environment.

Core Directive: Understanding the Primary Hazard

The disposal protocol for this compound is fundamentally dictated by the presence of a cyano- (nitrile) group and its nature as a hydrochloride salt .

  • The Cyanide Risk : The nitrile group (-CN) is the paramount concern. When brought into contact with acids, it can undergo hydrolysis to release highly toxic hydrogen cyanide (HCN) gas [1][2]. Inhalation of HCN can be rapidly fatal. Furthermore, combustion of this compound will produce toxic fumes, including nitrogen oxides and cyanides[3]. Therefore, the central principle of this entire protocol is the prevention of HCN gas formation .

  • The Hydrochloride Salt Factor : As a hydrochloride salt, this compound is inherently acidic. While this property is useful in many synthetic applications, it presents a unique disposal challenge. Accidental mixing with other cyanide salts or sulfides could create a sufficiently acidic environment to generate toxic gases[4].

This dual nature necessitates a disposal strategy that prioritizes stringent segregation and control over chemical incompatibilities.

Hazard Profile and Incompatibility Data

Before handling the waste, it is crucial to understand its hazard profile. All handling and disposal operations must be conducted within a certified chemical fume hood.

Hazard ClassDescription & CausalityCritical Precaution & Incompatible Materials
Acute Toxicity (via HCN) The nitrile functional group can hydrolyze, particularly under acidic conditions or heat, to release hydrogen cyanide gas, a potent metabolic poison[1][5].STRICTLY AVOID CONTACT WITH ACIDS [5]. All waste transfer must occur in a chemical fume hood. Do not heat the waste.
Chemical Incompatibility As an organic amine salt, it is incompatible with a range of chemicals that can trigger hazardous reactions.Incompatible With: Strong oxidizing agents, Strong acids, Strong bases, Strong reducing agents[3].
Environmental Hazard The compound is classified as harmful to aquatic life[6].Do not allow the chemical or its containers to enter drains, sewers, or waterways[7][8]. All rinsate must be collected as hazardous waste.

Operational Protocol: Step-by-Step Disposal Procedure

This protocol ensures that the waste is handled, segregated, and stored in a manner that is self-validating and compliant with regulatory standards set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[9][10].

Part A: Pre-Disposal Safety Checklist
  • Personal Protective Equipment (PPE): Confirm you are wearing appropriate PPE as described by OSHA regulations[11]. This includes:

    • Chemical safety goggles.

    • Lab coat.

    • Appropriate chemical-resistant gloves (e.g., nitrile), ensuring they are inspected for integrity before use.

  • Engineering Controls: Verify that the chemical fume hood is operational and functioning at its certified face velocity.

  • Waste Container:

    • Obtain a dedicated hazardous waste container compatible with organic, cyanide-containing compounds. High-density polyethylene (HDPE) containers are preferred[10].

    • Never use a metal container , as the acidic nature of the hydrochloride salt can cause corrosion[9][12].

    • Ensure the container is clearly labeled.

  • Spill Kit: Confirm the location of a chemical spill kit with absorbent materials suitable for organic compounds (e.g., vermiculite, sand)[11][13].

Part B: Waste Transfer and Segregation
  • Establish a Designated Area: Conduct all waste transfer activities within a designated area of the chemical fume hood to contain any potential spills[5].

  • Label the Waste Container: Before adding any waste, affix a hazardous waste tag to the container[10]. The label must include:

    • The words "Hazardous Waste"[10].

    • The full chemical name: "Waste this compound". List all components if it is a mixture[10].

    • The explicit warning: "Contains Cyanide. Do Not Mix with Acids "[5].

    • Accumulation start date and relevant hazard pictograms[10].

  • Transfer the Waste:

    • Carefully transfer the chemical waste into the designated container using a funnel to prevent spillage on the container's exterior.

    • This waste stream must not be mixed with other waste types, especially acidic or oxidizing waste streams[12].

  • Seal the Container: Securely close the container cap immediately after the transfer. Containers must remain closed at all times except when actively adding waste[14][15].

  • Decontaminate Labware:

    • Any glassware, spatulas, or other equipment that came into contact with the chemical must be decontaminated.

    • Perform an initial rinse with a small amount of a suitable organic solvent (e.g., acetone, ethanol) and collect this rinsate in the designated cyanide waste container.

    • Follow this with a decontamination procedure appropriate for cyanides, such as rinsing with a pH 10 buffer solution, followed by a 10% bleach solution, and then a final water rinse[5]. All rinsates from this process must be collected as hazardous waste.

Part C: Storage and Final Disposal
  • Satellite Accumulation: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA)[12]. This area must be under the control of laboratory personnel and away from incompatible materials.

  • Arrange for Pickup: Once the container is full or has been in storage for the maximum allowed time (per institutional and state guidelines), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service for pickup and final disposal at an approved facility[3].

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper segregation and disposal of waste streams related to this compound.

G cluster_prep Preparation cluster_waste_type Waste Segregation cluster_disposal_actions Disposal & Decontamination cluster_final Final Steps start Start: Identify Waste Stream ppe_check Verify PPE & Fume Hood Operation start->ppe_check container_prep Prepare & Label Cyanide Waste Container ppe_check->container_prep pure_compound Pure Compound or Solution container_prep->pure_compound contaminated_labware Contaminated Labware (Gloves, Wipes, Glassware) container_prep->contaminated_labware transfer_waste Transfer to Waste Container in Fume Hood pure_compound->transfer_waste decon Decontaminate Labware (e.g., Triple Rinse) contaminated_labware->decon solid_waste Place in Solid Cyanide Waste Container contaminated_labware->solid_waste seal_label Seal & Securely Close Container transfer_waste->seal_label collect_rinsate Collect ALL Rinsate as Hazardous Waste decon->collect_rinsate collect_rinsate->transfer_waste solid_waste->seal_label store_saa Store in Satellite Accumulation Area (SAA) seal_label->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs

Caption: Waste Disposal Workflow for this compound.

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Spill:

    • Evacuate all non-essential personnel from the immediate area.

    • If the spill is large or you feel it is unsafe to handle, contact your EHS emergency line immediately.

    • For minor spills within a fume hood, contain the spill with an inert absorbent material like vermiculite or sand[13]. Do not use combustible materials.

    • Carefully collect the absorbed material using non-sparking tools and place it into your labeled hazardous waste container.

    • Decontaminate the spill area as described in the protocol above.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[3]. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[3]. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air at once[3]. If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical services.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[7].

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.